Product packaging for 4-Chloro-2-[(methylamino)methyl]phenol(Cat. No.:CAS No. 38926-77-1)

4-Chloro-2-[(methylamino)methyl]phenol

Cat. No.: B1644657
CAS No.: 38926-77-1
M. Wt: 171.62 g/mol
InChI Key: YABHGYPDBKOQOO-UHFFFAOYSA-N
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Description

4-Chloro-2-[(methylamino)methyl]phenol is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B1644657 4-Chloro-2-[(methylamino)methyl]phenol CAS No. 38926-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(methylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABHGYPDBKOQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4-Chloro-2-[(methylamino)methyl]phenol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 4-Chloro-2-[(methylamino)methyl]phenol, a substituted phenolic compound with potential utility as a chemical intermediate and scaffold in synthetic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, a robust and logical synthetic pathway, and its expected analytical signature. The guide is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights into its handling and potential.

Molecular Identity and Structure

This compound is classified as a Mannich base, derived from the aminoalkylation of 4-chlorophenol. This structural motif, incorporating a phenolic hydroxyl group, a secondary amine, and a halogenated aromatic ring, presents multiple reactive sites for further chemical elaboration.

  • IUPAC Name: this compound

  • CAS Number: 38926-77-1[1]

  • Molecular Formula: C₈H₁₀ClNO[1][2]

  • Molecular Weight: 171.62 g/mol [1][2]

Caption: Chemical Structure of this compound.

Physicochemical Properties

Experimental data for this specific molecule is not widely published. The following table summarizes key physical and chemical properties, largely based on computational models and data from analogous structures. Researchers should perform their own characterization for definitive values.

PropertyValue / DescriptionSource / Rationale
Physical State Expected to be a solid at room temperature.Based on similar substituted phenols and Mannich bases.[1]
Melting Point (°C) Not available.Requires experimental determination.
Boiling Point (°C) Not available.Likely to decompose upon heating at atmospheric pressure.
Solubility Sparingly soluble in water; soluble in alcohols, DMSO, DMF.The phenolic and amine groups provide some polarity, but the chlorinated benzene ring confers hydrophobicity.
pKa (Phenolic OH) ~9-10Estimated based on 4-chlorophenol (pKa ~9.4), with minor influence from the ortho-substituent.
pKa (Ammonium ion) ~9-10Estimated based on typical secondary benzylic amines.

Synthesis and Purification: The Mannich Reaction

The most direct and logical synthetic route to this compound is the Mannich reaction. This three-component condensation involves an active hydrogen compound (4-chlorophenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (methylamine).[3][4]

Reaction Mechanism and Rationale

The reaction proceeds via two primary stages:[5]

  • Iminium Ion Formation: Methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration under reaction conditions forms the highly electrophilic N-methylmethaniminium (or methyliminium) ion. Using the hydrochloride salt of the amine is common to maintain acidic conditions that favor this step.[6]

  • Electrophilic Aromatic Substitution: The 4-chlorophenol ring is activated towards electrophilic attack by the hydroxyl group, primarily at the ortho positions. The phenol (or more likely, the more nucleophilic phenoxide) attacks the iminium ion, forming the C-C bond at the position ortho to the hydroxyl group and yielding the final product.

synthesis_workflow A 4-Chlorophenol S2 Step 2: Reaction Vessel Combine reactants in solvent (e.g., Ethanol) Reflux, ~2-4 hours A->S2 B Formaldehyde (aq.) S1 Step 1: Iminium Ion Formation (In Situ) B->S1 C Methylamine (aq. or HCl salt) C->S1 S1->S2 S3 Step 3: Work-up Cool, neutralize (if acidic) Extract with organic solvent (e.g., Ethyl Acetate) S2->S3 S4 Step 4: Purification Wash organic layer (brine) Dry (Na₂SO₄), filter, concentrate Recrystallize or Column Chromatography S3->S4 P Final Product: This compound S4->P

Caption: General workflow for the Mannich synthesis of the title compound.

Self-Validating Experimental Protocol

This protocol is a representative methodology. The causality for each step is explained to ensure reproducibility and understanding.

  • Objective: To synthesize this compound in high yield and purity.

  • Materials:

    • 4-Chlorophenol (1.0 eq)

    • Aqueous Formaldehyde (37 wt. %, 1.1 eq)

    • Aqueous Methylamine (40 wt. %, 1.1 eq)

    • Ethanol or Isopropanol

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Saturated Sodium Chloride Solution (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Vessel Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq) and ethanol (approx. 3-4 mL per gram of phenol). Stir until dissolved.

      • Rationale: Ethanol is an excellent solvent for all reactants and facilitates a homogenous reaction mixture.

    • Reagent Addition: In a separate beaker, pre-mix the aqueous formaldehyde (1.1 eq) and aqueous methylamine (1.1 eq) and cool briefly in an ice bath. Add this mixture dropwise to the stirred solution of 4-chlorophenol.

      • Rationale: Pre-mixing and cooling controls the initial exotherm from iminium ion formation. Dropwise addition to the phenol solution ensures the phenol is in excess relative to the electrophile, minimizing polysubstitution.

    • Reaction: Heat the mixture to reflux (approx. 80-85°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-chlorophenol spot is consumed.

      • Rationale: Heating provides the necessary activation energy for the electrophilic substitution step. TLC is a critical self-validating step to confirm reaction completion and avoid unnecessary heating that could lead to side products.

    • Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

      • Rationale: Removing the bulk solvent simplifies the subsequent aqueous work-up.

    • Aqueous Work-up: To the resulting residue, add ethyl acetate and water. Basify the aqueous layer carefully with saturated NaHCO₃ solution until pH ~8-9.

      • Rationale: The product is an amine and can exist as a salt. Basification ensures it is in its free base form, which is preferentially soluble in the organic layer. Ethyl acetate is a suitable extraction solvent.

    • Extraction & Washing: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic extracts and wash sequentially with water and then brine.

      • Rationale: Multiple extractions ensure complete recovery of the product. The brine wash helps to remove residual water from the organic phase.

    • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Expected Spectroscopic Characterization

Authentic spectral data is not available in public repositories. The following are predicted signatures based on the molecule's structure, crucial for verifying the identity of the synthesized compound.

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic Protons (3H): Expect three signals in the ~6.7-7.3 ppm region. The proton ortho to the -OH and -CH₂NHCH₃ groups will likely be a doublet, the proton meta to the -OH will be a doublet of doublets, and the proton ortho to the Cl will be a doublet.

    • Benzylic Protons (-CH₂-): A sharp singlet at ~3.8-4.0 ppm, integrating to 2H.

    • N-Methyl Protons (-CH₃): A sharp singlet at ~2.3-2.5 ppm, integrating to 3H.

    • Labile Protons (-OH, -NH): Two broad singlets, integrating to 1H each. Their chemical shift will be highly dependent on solvent and concentration. These signals will disappear upon a D₂O shake.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic Carbons: Expect 6 distinct signals in the ~115-160 ppm range, including the C-O, C-Cl, and C-CH₂ carbons.

    • Benzylic Carbon (-CH₂-): A signal around ~55-60 ppm.

    • N-Methyl Carbon (-CH₃): A signal around ~35-40 ppm.

  • FT-IR (KBr pellet or thin film):

    • O-H Stretch: A very broad peak from ~3200-3600 cm⁻¹.

    • N-H Stretch: A moderate, sharp peak around ~3300-3400 cm⁻¹.

    • C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

    • C-H Stretch (sp²): Peaks just above 3000 cm⁻¹ (~3030-3100 cm⁻¹).

    • C=C Stretch (Aromatic): Sharp peaks around ~1600 cm⁻¹ and ~1470 cm⁻¹.

    • C-Cl Stretch: A strong peak in the fingerprint region, ~1000-1100 cm⁻¹.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A peak at m/z = 171.

    • Isotope Peak (M+2)⁺: A characteristic peak at m/z = 173, with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

    • Major Fragment: A prominent peak at m/z = 128, corresponding to the loss of the methylamino group (•NHCH₃), resulting from benzylic cleavage.

Reactivity, Stability, and Potential Applications

Chemical Reactivity

The molecule possesses three key reactive centers:

  • Phenolic Hydroxyl: It is acidic and can be deprotonated to form a phenoxide. It is a target for O-alkylation or O-acylation to generate ethers and esters.

  • Secondary Amine: The lone pair on the nitrogen makes it nucleophilic and basic. It can be N-alkylated, N-acylated, or protonated to form ammonium salts.

  • Aromatic Ring: While activated by the -OH group, the ring is also deactivated by the -Cl atom. Further electrophilic aromatic substitution is possible but may require forcing conditions.

Stability and Storage

The compound is expected to be stable under standard laboratory conditions. However, phenols are susceptible to air oxidation over time, which can lead to discoloration. It should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to maximize its shelf life.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for this compound, its structure is of interest to medicinal chemists. Halogenated compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[7][8] The chlorine atom can enhance membrane permeability, improve metabolic stability, and participate in halogen bonding.

  • Scaffold for Synthesis: this compound is an ideal starting point or "scaffold." The hydroxyl and amine groups provide convenient handles for building molecular complexity, allowing for the exploration of chemical space in lead optimization campaigns.

  • Antimicrobial Research: Structurally related chlorinated phenols, such as 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), have demonstrated significant antimicrobial and antibiofilm activity against pathogens like MRSA.[9] This suggests that the title compound could serve as a valuable precursor for developing novel anti-infective agents.

Safety and Handling

No specific toxicological data is available for this compound. However, based on analogous structures like 4-chloro-2-methylphenol, it should be handled as a hazardous substance.[10]

  • Hazards: Assumed to be corrosive and capable of causing severe skin and eye damage. Potentially toxic if inhaled or ingested.

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Hoffman Fine Chemicals. CAS 38926-77-1 | this compound. [Link]
  • PubChem. 4-Chloro-2-[(dimethylamino)methyl]phenol. [Link]
  • OECD SIDS. 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. [Link]
  • National Center for Biotechnology Information. 4-Chloro-2-[(E)-(4-fluorophenyl)iminomethyl]phenol. [Link]
  • ResearchGate. (PDF) 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol. [Link]
  • AdiChemistry.
  • Wikipedia. Mannich reaction. [Link]
  • Organic Reactions. The Mannich Reaction. [Link]
  • Brunel University Research Archive. A study of the mannich reaction with. [Link]
  • PubChem. 4-Chloro-2-methylphenol. [Link]
  • Mol-Instincts. 4-chloro-2-methylphenol. [Link]
  • BYJU'S. Mannich Reaction Mechanism. [Link]
  • Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. [Link]
  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
  • ResearchGate. (PDF) 4-Chloro-2-[(E)-(2-chlorophenyl)iminomethyl]phenol. [Link]
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
  • National Center for Biotechnology Information. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Identification

4-Chloro-2-[(methylamino)methyl]phenol is a substituted phenol derivative of significant interest to researchers in synthetic chemistry and drug development. Its structure incorporates a chlorinated phenolic ring, a foundational element in many bioactive molecules, and a methylaminomethyl side chain, which imparts basic properties and potential for further chemical modification. This unique combination of functional groups suggests its utility as a versatile intermediate or building block. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, and essential handling protocols, designed for professionals engaged in research and development.

The compound is identified by the following key parameters:

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 38926-77-1[1][2]
Molecular Formula C₈H₁₀ClNO[1][2]
Molecular Weight 171.62 g/mol [1][2]
Canonical SMILES CNCc1c(cc(cc1)Cl)ON/A
InChI Key InChI=1S/C8H10ClNO/c1-9-5-6-7(11)3-2-4-8(6)10/h2-4,9,11H,5H2,1H3N/A

Physicochemical Properties

Detailed experimental data for this compound is not extensively published. The properties listed below are a synthesis of available data from chemical suppliers and predicted characteristics based on its functional groups (phenol, secondary amine, chlorinated aromatic ring).

PropertyValue / Expected CharacteristicsRationale & Causality
Physical State Solid at 25°C, 1 atm[1]
Melting Point Not experimentally determined in available literature. Expected to be a crystalline solid with a defined melting point.Analogous compounds like 4-chloro-2-methylphenol have a melting point in the range of 43-51°C.[3] The addition of the polar aminomethyl group may influence this value.
Boiling Point Not experimentally determined. Expected to be high (>200°C) and likely to decompose before boiling at atmospheric pressure.The phenolic hydroxyl and secondary amine groups allow for strong intermolecular hydrogen bonding, significantly raising the boiling point.
Solubility Expected to have limited solubility in water and higher solubility in organic solvents like alcohols, ethers, and ketones.The nonpolar chlorinated benzene ring reduces water solubility. However, the compound is amphoteric; it can be protonated in acidic solutions and deprotonated in basic solutions, which would increase aqueous solubility at pH extremes.[4]
pKa Not experimentally determined. Two pKa values are expected.The phenolic hydroxyl group is acidic (expected pKa ~9-10), while the secondary amine is basic (expected pKa of the conjugate acid ~10-11). This dual nature is critical for designing extraction, purification, and formulation protocols.
LogP Not experimentally determined. Predicted to be moderately lipophilic.The chlorine atom and the aromatic ring contribute to lipophilicity, a key parameter in drug development for predicting membrane permeability.

Synthesis Pathway

A plausible and common route for the synthesis of this compound is the Mannich reaction or a related reductive amination. One documented pathway involves the reaction of 5-Chlorosalicylaldehyde with Methylamine.[2]

Reaction: 5-Chlorosalicylaldehyde + Methylamine → Schiff base intermediate → Reduction → this compound

This process leverages the reactivity of the aldehyde with the primary amine to form an imine (Schiff base), which is then reduced to the target secondary amine. The choice of reducing agent (e.g., sodium borohydride) is critical to selectively reduce the imine without affecting the aromatic ring.

Analytical Characterization Methodologies

A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The following protocols represent a self-validating system for the comprehensive analysis of this compound.

Workflow for Analytical Characterization

G cluster_0 Initial Sample cluster_1 Techniques cluster_2 Data Output cluster_3 Final Profile Sample Bulk Sample of This compound HPLC HPLC (Purity) Sample->HPLC NMR NMR (Structure ID) Sample->NMR MS Mass Spec (Molecular Weight) Sample->MS IR FTIR (Functional Groups) Sample->IR Purity Purity Report (e.g., >99%) HPLC->Purity Structure Structural Confirmation (¹H, ¹³C Spectra) NMR->Structure MW_Confirm Molecular Ion Peak (Isotopic Pattern) MS->MW_Confirm Groups Key Vibrational Bands (O-H, N-H, C-Cl) IR->Groups Final Comprehensive Physicochemical Profile Purity->Final Structure->Final MW_Confirm->Final Groups->Final

Caption: A typical analytical workflow for the complete characterization of the title compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Expertise: Reverse-phase HPLC is the method of choice for assessing the purity of moderately polar, ionizable compounds. A C18 column provides excellent retention and separation based on hydrophobicity. The use of an acidic mobile phase modifier (like formic acid) is crucial; it protonates the basic nitrogen atom, ensuring a single ionic species and preventing peak tailing, which leads to sharp, symmetrical peaks and accurate quantification.

  • Protocol:

    • System: HPLC system with UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water.

    • Injection Volume: 10 µL.

    • Validation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation
  • Expertise: NMR is the definitive technique for structural confirmation. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR verifies the carbon backbone. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it will solubilize the compound and its exchangeable protons (OH and NH) will be clearly visible.

  • Predicted ¹H NMR Signals (in DMSO-d₆):

    • ~9.5-10.5 ppm (broad singlet, 1H): Phenolic -OH proton.

    • ~7.0-7.5 ppm (multiplets, 3H): Aromatic protons on the chlorinated ring.

    • ~3.8 ppm (singlet, 2H): Methylene protons (-CH₂-).

    • ~2.5 ppm (singlet, 3H): Methyl protons (-NH-CH₃).

    • ~2.0-3.0 ppm (broad singlet, 1H): Amine -NH proton.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

    • Instrumentation: 400 MHz (or higher) NMR spectrometer.

    • Experiments: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.

    • Validation: The observed chemical shifts, integration values, and splitting patterns must be consistent with the proposed structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation
  • Expertise: Mass spectrometry provides the exact molecular weight and elemental formula. Electrospray Ionization (ESI) in positive mode is ideal as it will readily protonate the basic nitrogen atom to form the [M+H]⁺ ion. A key validation feature is the isotopic pattern of chlorine: the presence of ³⁵Cl and ³⁷Cl isotopes will result in two major peaks for the molecular ion cluster, [M+H]⁺ and [M+H+2]⁺, with a characteristic intensity ratio of approximately 3:1.

  • Protocol:

    • System: Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source.

    • Method: Use the HPLC method described above. The formic acid in the mobile phase acts as a proton source for efficient ionization.

    • MS Parameters:

      • Ionization Mode: ESI Positive.

      • Scan Range: m/z 50-500.

      • Capillary Voltage: 3.5 kV.

    • Validation: The base peak should correspond to the [M+H]⁺ ion at m/z 172.6. A secondary peak at m/z 174.6 with roughly one-third the intensity must also be present.

Safety, Handling, and Storage

While specific toxicological data for this compound is limited, its structure as a chlorophenol derivative necessitates stringent safety precautions.[5]

  • Hazard Identification:

    • Based on analogs, this chemical should be considered corrosive and may cause severe skin and eye irritation or damage.[6][7]

    • It is likely toxic if inhaled and harmful if swallowed or absorbed through the skin.[6]

    • Chlorinated phenols are noted to be very toxic to aquatic organisms.[5]

  • Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or face shield.

    • Hand Protection: Nitrile or other chemically resistant gloves.

    • Body Protection: Lab coat.

  • Handling:

    • All handling should be performed in a well-ventilated chemical fume hood.[6]

    • Avoid breathing dust.

    • Ensure eyewash stations and safety showers are readily accessible.[7]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed.

    • Store away from incompatible materials such as strong oxidizing agents.

Potential Applications

The structural motifs within this compound make it a valuable intermediate in several fields:

  • Pharmaceutical Synthesis: It can serve as a scaffold or starting material for the synthesis of more complex molecules with potential biological activity. The phenol and amine groups offer reactive handles for building diversity.

  • Agrochemicals: Chlorophenol derivatives are precursors to many herbicides and pesticides.[8] This compound could be an intermediate in the development of new agrochemicals.[8]

  • Material Science: Phenolic compounds are used in the synthesis of polymers and resins. The specific substitution pattern may be explored for creating materials with tailored properties.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 38926-77-1 | this compound.
  • UNEP Publications. (n.d.). OECD SIDS: 4-CHLORO-2-METHYLPHENOL.
  • Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol.
  • SIELC Technologies. (2018). Separation of 4-Chloro-2-methylaniline on Newcrom R1 HPLC column.

Sources

A Comprehensive Technical Guide to 4-Chloro-2-[(methylamino)methyl]phenol (CAS No. 38926-77-1): Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Part 1: An Introduction to 4-Chloro-2-[(methylamino)methyl]phenol

1.1. Addressing a Critical Clarification: The Topic's CAS Number

It is imperative to begin this guide by addressing a significant discrepancy in the initial topic description. The provided CAS number, 189337-28-8, does not correspond to this compound. Instead, CAS number 189337-28-8 is assigned to Fmoc-Thr(tBu)-ol, a protected amino acid derivative utilized in peptide synthesis. This technical guide will, therefore, focus on the compound accurately named This compound , for which the correct and verified CAS number is 38926-77-1 [1][2][3][4][5][6].

1.2. An Overview of this compound

This compound is a phenolic Mannich base, a class of organic compounds characterized by an aminoalkyl group ortho to a hydroxyl group on a phenol ring. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates. The unique structural arrangement of a halogenated phenol with a secondary amine side chain in this compound confers upon it a range of interesting properties, most notably its potential as an antimicrobial agent. This guide will provide an in-depth exploration of its synthesis, physicochemical properties, biological activities, and applications in research and development.

Part 2: Physicochemical Properties and Characterization

2.1. Chemical Identity

  • Systematic Name: this compound

  • CAS Number: 38926-77-1

  • Molecular Formula: C₈H₁₀ClNO

  • Molecular Weight: 171.62 g/mol [1][2]

  • Synonyms: 4-Chloro-2-(methylaminomethyl)phenol

2.2. Tabulated Physicochemical Data

PropertyValueSource(s)
Physical State Solid, off-white to white in appearance.[6][7]
Molecular Weight 171.62 g/mol [1][2]
Molecular Formula C₈H₁₀ClNO[1][2]

Further experimental data on properties such as melting point, boiling point, and solubility are not consistently available across public databases and would require experimental determination for definitive values.

Part 3: Synthesis and Manufacturing

3.1. The Mannich Reaction: The Synthetic Cornerstone

The primary route for the synthesis of this compound is the Mannich reaction. This fundamental reaction in organic chemistry involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of phenols, the electron-rich aromatic ring acts as the nucleophile in an electrophilic aromatic substitution. The reaction is a three-component condensation involving:

  • An active hydrogen compound (in this case, 4-chlorophenol)

  • An aldehyde (typically formaldehyde)

  • A primary or secondary amine (in this case, methylamine)

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds and their derivatives, with broad applications in the synthesis of natural products and pharmaceuticals[8][9][10].

3.2. Synthetic Pathway and Mechanism

The synthesis of this compound proceeds via the formation of an electrophilic iminium ion from the reaction of formaldehyde and methylamine. This is followed by the nucleophilic attack of the 4-chlorophenol ring at the ortho position to the hydroxyl group.

Reaction Scheme:

4-Chlorophenol + Formaldehyde + Methylamine → this compound

Mechanism Diagram:

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution CH3NH2 Methylamine Iminium_Ion Iminium Ion [CH3NH=CH2]+ CH3NH2->Iminium_Ion + CH2O, -H2O CH2O Formaldehyde CH2O->Iminium_Ion Product This compound Iminium_Ion->Product 4_Chlorophenol 4-Chlorophenol 4_Chlorophenol->Product + Iminium Ion, -H+ caption Mechanism of Mannich Reaction for this compound Synthesis

Caption: Mechanism of the Mannich Reaction for the synthesis of this compound.

3.3. Experimental Protocol

  • Reactant Preparation: In a suitable reaction vessel, 4-chlorophenol is dissolved in an appropriate solvent, such as ethanol.

  • Amine and Aldehyde Addition: An aqueous solution of methylamine and formaldehyde (often as a 37% aqueous solution) are added to the reaction mixture, typically in equimolar amounts relative to the 4-chlorophenol.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating for a period ranging from several hours to a few days, depending on the specific reactants and conditions.

  • Work-up and Isolation: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The crude product can then be purified by recrystallization or chromatography. The product may be isolated as the free base or as a hydrochloride salt by treatment with hydrochloric acid[11].

Part 4: Mechanism of Action and Biological Activity

4.1. Antimicrobial Properties

Phenolic compounds and their derivatives are well-known for their antimicrobial properties. The introduction of a chlorine atom and an aminomethyl side chain in this compound is expected to modulate this activity. While specific studies on the antimicrobial spectrum of this exact compound are limited in the provided search results, related chlorinated phenolic compounds have demonstrated efficacy against a broad range of bacteria and fungi[13]. For instance, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) has shown antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and can prevent biofilm formation[14][15]. The mechanism of action for phenolic compounds generally involves disruption of the microbial cell membrane, leading to leakage of intracellular components and ultimately cell death.

4.2. Potential for Further Investigation

The structural similarity of this compound to other biologically active Mannich bases suggests potential for a range of pharmacological activities that warrant further investigation. These could include anti-inflammatory, analgesic, and anticancer properties, which have been reported for other phenolic Mannich bases.

Part 5: Applications in Research and Drug Development

5.1. A Scaffold for Novel Antimicrobials

The core structure of this compound makes it an attractive scaffold for the development of new antimicrobial agents. The presence of the reactive hydroxyl and amino groups allows for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The chlorine atom also plays a crucial role in the biological activity of many pharmaceuticals[16].

5.2. Intermediate in Organic Synthesis

Beyond its potential biological activity, this compound serves as a valuable intermediate in organic synthesis. The functional groups present can be manipulated to introduce a variety of other functionalities, making it a versatile building block for the synthesis of more complex molecules.

Part 6: Safety and Handling

6.1. Toxicological Profile

Specific toxicological data for this compound is not extensively detailed in the public domain. However, related compounds such as 4-chloro-2-methylphenol are known to be corrosive and can cause severe skin burns and eye damage[17]. It is also toxic if inhaled[17]. Given these potential hazards, this compound should be handled with appropriate caution.

6.2. Recommended Handling and Storage

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Part 7: Conclusion and Future Perspectives

This compound, with the correct CAS number 38926-77-1, is a phenolic Mannich base with significant potential in the field of medicinal chemistry. Its synthesis via the robust and versatile Mannich reaction makes it an accessible scaffold for further chemical exploration. While current publicly available data on its specific biological activities are limited, the known antimicrobial properties of related compounds suggest that it is a promising candidate for the development of new anti-infective agents. Future research should focus on a comprehensive evaluation of its antimicrobial spectrum, mechanism of action, and toxicological profile to fully elucidate its therapeutic potential.

Part 8: References

  • Hoffman Fine Chemicals. CAS 38926-77-1 | this compound. [Link]

  • Hoffman Fine Chemicals. Product Information for CAS 38926-77-1. [Link]

  • ResearchGate. (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. [Link]

  • Organic Chemistry Portal. Mannich Reaction. [Link]

  • OECD Existing Chemicals Database. 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. [Link]

  • PubChem. 4-Chloro-2-[(dimethylamino)methyl]phenol | C9H12ClNO | CID 308174. [Link]

  • GSC Advanced Research and Reviews. Synthetic applications of biologically important Mannich bases: An updated review. [Link]

  • Chemsigma. 38926-77-1 this compound. [Link]

  • National Institute of Technology and Evaluation, Japan. 4-Chloro-2-methylphenol. [Link]

  • CIR. Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. [Link]

  • AccelaChem. 38926-77-1,this compound. [Link]

  • AZA Mid-Year Meeting. 38926-77-1 | this compound. [Link]

  • PubChem. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855. [Link]

  • PMC - NIH. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. [Link]

  • ResearchGate. (PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • RASĀYAN J. Chem. SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-spectroscopic analysis of 4-Chloro-2-[(methylamino)methyl]phenol, a substituted phenol of interest in chemical synthesis and drug discovery. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies, predicted spectral features, and their detailed interpretations are designed to serve as a robust reference for researchers, scientists, and professionals in drug development for the identification and characterization of this molecule and its derivatives.

Introduction

This compound belongs to a class of compounds that feature a phenolic ring substituted with both a halogen and an aminoalkyl group. This combination of functional groups imparts a unique electronic and structural profile, making it a valuable scaffold in medicinal chemistry and material science. Accurate structural elucidation is a non-negotiable prerequisite for any further research or development activity, ensuring purity, confirming identity, and forming the basis for understanding structure-activity relationships.

This guide employs a synergistic approach, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to build a complete and self-validating picture of the molecule's structure. As a Senior Application Scientist, the rationale behind the selection of each technique and the interpretation of the resulting data is not merely procedural but is grounded in the fundamental principles of chemical physics that govern the interaction of molecules with electromagnetic radiation and energetic electrons.

Molecular Structure and Predicted Spectroscopic Overview

The structural integrity of this compound is the foundation of its chemical behavior. The following sections are based on the structure presented below.

Caption: Molecular structure of this compound.

Table 1: Summary of Predicted Key Spectral Data

Technique Key Predicted Feature Predicted Value/Range Associated Functional Group/Structural Element
¹H NMR Aromatic Protons 6.8 - 7.3 ppm C-H on the phenolic ring
Methylene Protons (-CH₂-) ~3.8 ppm Ar-CH₂-N
Methyl Protons (-CH₃) ~2.4 ppm N-CH₃
Phenolic Proton (-OH) 4-8 ppm (broad) Phenolic Hydroxyl
Amine Proton (-NH-) 1-5 ppm (broad) Secondary Amine
¹³C NMR Aromatic Carbons 115 - 155 ppm Phenolic Ring Carbons
Methylene Carbon (-CH₂-) ~55 ppm Ar-CH₂-N
Methyl Carbon (-CH₃) ~35 ppm N-CH₃
IR Spec. O-H Stretch 3200 - 3600 cm⁻¹ (broad) Phenolic Hydroxyl
N-H Stretch 3300 - 3500 cm⁻¹ (medium) Secondary Amine
C-H Stretch (Aromatic) >3000 cm⁻¹ Aromatic C-H
C-H Stretch (Aliphatic) <3000 cm⁻¹ Aliphatic C-H
C=C Stretch (Aromatic) 1450 - 1600 cm⁻¹ Aromatic Ring
C-N Stretch 1250 - 1335 cm⁻¹ Aryl-Alkyl Amine
Mass Spec. Molecular Ion [M]⁺ m/z 171/173 C₈H₁₀³⁵ClNO / C₈H₁₀³⁷ClNO

| | Base Peak | m/z 44 | [CH₂=NHCH₃]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unparalleled insight into the chemical environment of each proton and carbon atom.

Methodology and Experimental Rationale

Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is a versatile solvent for a wide range of organic compounds and its residual proton signal at ~7.26 ppm provides a convenient internal reference.

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength is chosen to improve signal dispersion, which is particularly useful for resolving the splitting patterns of the aromatic protons.

  • D₂O Shake: To definitively identify the labile -OH and -NH protons, a "D₂O shake" experiment is essential. After initial ¹H NMR acquisition, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the -OH and -NH protons will disappear due to proton-deuterium exchange.[1]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is a direct reflection of the electronic environment of the protons in the molecule.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration Assignment
H-3 ~7.20 d J ≈ 2.5 1H Aromatic
H-5 ~7.10 dd J ≈ 8.5, 2.5 1H Aromatic
H-6 ~6.85 d J ≈ 8.5 1H Aromatic
H-7 ~3.80 s - 2H Methylene (-CH₂-)
H-8 ~2.45 s - 3H Methyl (-CH₃)
H (N-H) 1-5 (variable) br s - 1H Amine

| H (O-H) | 4-8 (variable) | br s | - | 1H | Phenol |

Interpretation:

  • Aromatic Region (6.8-7.3 ppm): The three aromatic protons are chemically non-equivalent and will exhibit predictable splitting patterns.[2]

    • H-6: This proton is ortho to the strongly electron-donating hydroxyl group, leading to significant shielding and an upfield shift to around 6.85 ppm. It will appear as a doublet due to coupling with H-5.

    • H-5: This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.

    • H-3: This proton is ortho to the electron-withdrawing chlorine and will be the most deshielded of the aromatic protons, appearing furthest downfield. It will be a doublet due to coupling with H-5.

  • Methylene Protons (H-7, ~3.80 ppm): These benzylic protons are adjacent to both the aromatic ring and the nitrogen atom, causing a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.

  • Methyl Protons (H-8, ~2.45 ppm): The methyl group attached to the nitrogen will appear as a singlet, shifted downfield by the adjacent nitrogen.

  • Labile Protons (-OH, -NH): The chemical shifts of the phenolic and amine protons are highly variable and depend on concentration, solvent, and temperature. They typically appear as broad singlets and their signals will disappear upon a D₂O shake.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Label Predicted Chemical Shift (δ, ppm) Assignment
C-1 ~154 Aromatic (C-OH)
C-2 ~125 Aromatic (C-CH₂NHCH₃)
C-3 ~129 Aromatic (C-H)
C-4 ~126 Aromatic (C-Cl)
C-5 ~128 Aromatic (C-H)
C-6 ~117 Aromatic (C-H)
C-7 ~55 Methylene (-CH₂-)

| C-8 | ~35 | Methyl (-CH₃) |

Interpretation:

  • Aromatic Carbons (115-155 ppm): The six aromatic carbons will have distinct chemical shifts.

    • C-1 (C-OH): The carbon attached to the oxygen will be the most deshielded aromatic carbon due to the electronegativity of oxygen.

    • C-6: This carbon, ortho to the hydroxyl group, will be significantly shielded.

    • C-4 (C-Cl): The carbon bearing the chlorine will be deshielded.

  • Aliphatic Carbons:

    • C-7 (-CH₂-): The benzylic carbon will appear around 55 ppm.

    • C-8 (-CH₃): The methyl carbon attached to nitrogen will be found further upfield, around 35 ppm.

Advanced NMR: 2D Correlation Spectroscopy (COSY)

To unequivocally confirm the assignments of the aromatic protons, a 2D COSY (Correlation Spectroscopy) experiment would be performed. This experiment reveals proton-proton coupling relationships.

H6 H-6 (~6.85 ppm) H5 H-5 (~7.10 ppm) H6->H5 J-coupling H3 H-3 (~7.20 ppm) H5->H3 J-coupling

Caption: Predicted ¹H-¹H COSY correlations for the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol

Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted IR Spectrum Analysis

The IR spectrum is interpreted by assigning absorption bands to specific molecular vibrations.

Table 4: Predicted Characteristic IR Absorption Bands

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3200 - 3600 Broad, Strong O-H Stretch Phenolic -OH
3300 - 3500 Medium, Sharp N-H Stretch Secondary Amine -NH
3010 - 3100 Medium C-H Stretch Aromatic C-H
2800 - 2980 Medium C-H Stretch Aliphatic -CH₂, -CH₃
1500, 1600 Medium-Strong C=C Stretch Aromatic Ring
1450 - 1490 Medium C=C Stretch Aromatic Ring
1250 - 1335 Strong C-N Stretch Aryl-Alkyl Amine
1150 - 1250 Strong C-O Stretch Phenolic C-O
~820 Strong C-H Bend (out-of-plane) 1,2,4-Trisubstituted Ring

| 700 - 800 | Medium | C-Cl Stretch | Aryl Halide |

Interpretation:

  • High-Frequency Region (>3000 cm⁻¹): The most prominent feature will be a broad, strong absorption for the hydrogen-bonded O-H stretch of the phenol.[3][4] Overlapping this, a sharper, less intense peak for the N-H stretch of the secondary amine is expected.[5][6] The aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹.

  • Aliphatic C-H Region (<3000 cm⁻¹): The C-H stretching vibrations of the methylene and methyl groups will be visible just below 3000 cm⁻¹.

  • Fingerprint Region (<1600 cm⁻¹): This region will contain a wealth of structural information. Strong absorptions corresponding to aromatic C=C stretching will be present around 1600 and 1500 cm⁻¹. The C-N and C-O stretching vibrations will also give rise to strong bands, providing further confirmation of the amine and phenol functionalities. The out-of-plane C-H bending pattern can help confirm the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering valuable clues about its structure.

Rationale for EI-MS Analysis

Electron Ionization (EI) is the chosen method for this analysis. It is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This fragmentation is highly characteristic of the molecule's structure, acting as a molecular fingerprint.

Predicted Mass Spectrum and Fragmentation Pathway

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV).

  • Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).

Predicted Fragments:

  • Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 171, with a characteristic M+2 peak at m/z 173 of approximately one-third the intensity, which is indicative of the presence of one chlorine atom.

  • Key Fragments: The most favorable fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage).[7][8][9][10]

    • m/z 44 (Base Peak): This highly stable iminium ion, [CH₂=NHCH₃]⁺, is formed by benzylic cleavage and is predicted to be the base peak (the most intense peak) in the spectrum.

    • m/z 127/129: Loss of the methylamino-methyl group as a radical would result in the chlorophenol cation.

    • m/z 142/144: Loss of an ethyl group is not a primary fragmentation pathway but might be observed.

mol [C₈H₁₀ClNO]⁺˙ m/z 171/173 frag1 [CH₂=NHCH₃]⁺ m/z 44 (Base Peak) mol->frag1 α-cleavage frag2 [C₇H₆ClO]⁺ m/z 127/129 mol->frag2 Loss of C₂H₅N

Caption: Predicted primary fragmentation pathway of the molecule in EI-MS.

Integrated Spectroscopic Analysis and Structural Confirmation

The true power of this multi-spectroscopic approach lies in the convergence of data.

  • MS establishes the molecular formula (C₈H₁₀ClNO) and the presence of a chlorine atom.

  • IR confirms the presence of the key functional groups: a phenolic -OH, a secondary amine -NH, an aromatic ring, and aliphatic C-H bonds.

  • ¹³C NMR identifies the eight unique carbon environments, including six aromatic and two aliphatic carbons.

  • ¹H NMR provides the final, detailed piece of the puzzle. It confirms the number and connectivity of all protons, including the 1,2,4-trisubstitution pattern on the aromatic ring, the benzylic methylene group, and the N-methyl group.

Together, these predicted datasets form a cohesive and mutually reinforcing picture that unambiguously confirms the structure of this compound.

Conclusion

This technical guide has detailed the predicted spectral characteristics of this compound using NMR, IR, and Mass Spectrometry. By explaining the rationale behind the predicted data and its interpretation, this document provides a comprehensive framework for the identification and characterization of this compound. This integrated spectroscopic workflow represents a fundamental and indispensable tool in modern chemical research and development, ensuring the foundational accuracy required for any subsequent scientific investigation.

References

  • Bouchoux, G., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(10), 1045-1055. [Link]
  • Gao, J., et al. (2004). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 15(8), 1180-1188. [Link]
  • Gao, J., et al. (2004). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]
  • Bouchoux, G., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Institut Polytechnique de Paris. [Link]
  • PubChem. 4-Chloro-2-[(dimethylamino)methyl]phenol.
  • ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines.
  • Doc Brown's Chemistry. (n.d.).
  • Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]
  • SpectraBase. 4-Chloro-2-[(dimethylamino)methyl]phenol. Wiley. [Link]
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
  • PubChem. 4-Chloro-2-[(cyclohexylmethylamino)methyl]phenol.
  • MDPI. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 26(11), 3234. [Link]
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

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An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the field of drug discovery, particularly in the pursuit of novel anti-infective agents, we often encounter compounds with significant therapeutic potential but limited mechanistic understanding. 4-Chloro-2-[(methylamino)methyl]phenol is one such molecule. While direct, comprehensive studies on its mechanism of action are not yet prevalent in the public domain, its structural architecture provides critical clues. This guide is structured to bridge this knowledge gap by leveraging robust data from its closest structural analog, 2-[(methylamino)methyl]phenol (2-MAMP) , to build a scientifically rigorous and testable hypothesis for the action of the chlorinated compound.

As a Senior Application Scientist, my objective is not merely to present established facts but to provide a logical, evidence-based framework for future research. We will proceed by dissecting the well-documented activities of the parent molecule, layering on the predictable yet powerful influence of chlorination, and culminating in a proposed mechanism and a suite of validation protocols. This approach transforms a data-scarce topic into a viable research and development pathway.

Part 1: The Core Hypothesis — A Tale of Two Molecules

Our central hypothesis is that This compound acts as a quorum sensing inhibitor (QSI) in pathogenic bacteria, primarily Staphylococcus aureus, by targeting the global transcriptional regulator SarA. This mechanism is directly extrapolated from its non-chlorinated parent compound, 2-MAMP, a well-characterized SarA inhibitor.[1][2][3]

The addition of a chlorine atom at the para-position of the phenolic ring is predicted to modulate this activity. Based on established principles of medicinal chemistry, the chloro-substituent is expected to:

  • Increase Lipophilicity: Enhancing the molecule's ability to cross the bacterial cell membrane.[4]

  • Modify Binding Affinity: The electron-withdrawing nature and steric bulk of chlorine can alter the binding interactions within the SarA protein's active site, potentially increasing potency.[4]

  • Enhance Intrinsic Antimicrobial Properties: Halogenation of phenols is a classic strategy for boosting antimicrobial efficacy, suggesting that the chlorinated analog may possess weak direct antibacterial effects in addition to its primary anti-virulence role.[5][6]

This guide will now deconstruct this hypothesis, starting with the foundational target, SarA.

Part 2: The Target - SarA, A Master Regulator of Staphylococcal Virulence

The Staphylococcal accessory regulator A (SarA) is a highly conserved, 14.7-kDa global regulatory protein that is pivotal in controlling the expression of a vast array of virulence factors in S. aureus.[7][8] Its central role in pathogenesis and its high degree of conservation make it an attractive target for developing anti-virulence therapies.[9]

  • Structure: SarA exists as a dimer and belongs to the "winged-helix" family of DNA-binding proteins.[7][10] This structure facilitates its binding to the promoter regions of numerous target genes.

  • Function: SarA acts as a critical node in the complex regulatory network of S. aureus. It directly and indirectly controls the expression of genes responsible for:

    • Biofilm Formation: A key factor in chronic and device-related infections.[11]

    • Toxin Production: Including alpha-hemolysin (hla), a potent cytolysin.[1][12]

    • Adhesion: Mediated by surface proteins like fibronectin-binding protein A (fnbA).[1][12]

  • Regulatory Cascade: SarA integrates signals from the environment and other regulatory systems, most notably the agr quorum sensing system, to orchestrate a coordinated virulence response. It can act as both an activator and a repressor of gene transcription.[13]

The inhibition of SarA does not typically kill the bacteria but rather disarms them, preventing the expression of the factors necessary to cause disease. This "anti-virulence" approach is less likely to impose selective pressure for resistance compared to traditional bactericidal antibiotics.[1]

Signaling Pathway: SarA-Mediated Virulence Regulation

The following diagram illustrates the central role of SarA in the S. aureus virulence cascade and the hypothesized point of intervention for this compound.

SarA_Pathway cluster_drug Pharmacological Intervention cluster_regulator Core Regulation Drug This compound SarA SarA Protein Drug->SarA Inhibition (Hypothesized) Biofilm Biofilm Formation (ica locus) SarA->Biofilm Upregulates Toxins Toxin Production (e.g., hla, RNAIII) SarA->Toxins Upregulates Adhesins Adhesin Expression (e.g., fnbA) SarA->Adhesins Upregulates

Caption: Hypothesized mechanism: the compound inhibits the SarA protein, blocking the upregulation of key virulence factors.

Part 3: Mechanistic Insights from the Parent Compound, 2-MAMP

Studies on 2-MAMP provide a robust foundation for our hypothesis. In silico modeling predicted, and in vitro experiments confirmed, that 2-MAMP targets SarA.[1][12] The proposed binding site involves key residues Glu-89 and Arg-90, which are distinct from the primary DNA-binding residues (R84, R90), suggesting a potential allosteric or binding-interface disruption mechanism.[1][10]

The functional consequences of this interaction are significant and well-characterized:

Experimental Observation for 2-MAMPMechanistic ImplicationReference
>70% inhibition of S. aureus biofilm formation at 1.25 µM.Directly demonstrates interference with a key SarA-regulated virulence process.[1]
No direct antibacterial activity up to 1500 µM.Confirms the compound's role as an anti-virulence agent, not a classic antibiotic.[1]
Significant downregulation of fnbA, hla, and hld gene transcription.Provides direct evidence of inhibiting the SarA regulatory cascade at the genetic level.[1][12]
Markedly reduces the MIC of conventional antibiotics when used in combination.Shows synergistic potential by disrupting biofilm, a major barrier to antibiotic penetration.[1][12]
No effect on biofilm formation in a sarA deletion mutant strain.Crucially validates that the observed antibiofilm activity is specifically dependent on the presence of the SarA target.[1]

These findings establish a clear precedent: the 2-[(methylamino)methyl]phenol scaffold is a validated inhibitor of the SarA-mediated virulence pathway.

Part 4: Experimental Validation Framework

To rigorously test the hypothesis that this compound functions as a SarA inhibitor, a tiered experimental approach is required. The following protocols provide a self-validating system to move from phenotypic observation to target-specific validation.

Experimental Workflow Diagram

Workflow cluster_data Data Output A Tier 1: Phenotypic Screening (Protocols 4.1 & 4.2) B Tier 2: Transcriptional Analysis (Protocol 4.3) A->B Active Compound Data1 MIC & MBIC Values A->Data1 C Tier 3: Target Validation (Protocol 4.4) B->C Virulence Genes Downregulated Data2 Gene Expression Fold Change B->Data2 D Conclusion: Mechanism Confirmed C->D SarA-dependent Activity Data3 Activity in WT vs. Mutant C->Data3

Caption: A tiered experimental workflow to validate the compound's mechanism of action.

Protocol 4.1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine if the compound has direct antibacterial activity and to establish sub-inhibitory concentrations for subsequent anti-virulence assays.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Tryptic Soy Broth (TSB) supplemented with 0.5% glucose. Final concentrations should range from approximately 0.1 µM to 1500 µM.

  • Inoculate a log-phase culture of S. aureus (e.g., strain Newman or a clinical isolate) into each well to a final density of ~2 x 10^6 CFU/mL.

  • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours.

  • Determine the MIC as the lowest concentration of the compound that causes no visible bacterial growth (no turbidity), measured by eye or at OD595nm.

Expected Outcome: Based on the 2-MAMP data, the MIC is expected to be very high, confirming a primary anti-virulence rather than bactericidal mechanism.[1]

Protocol 4.2: Biofilm Inhibition Assay

Objective: To quantify the compound's ability to prevent S. aureus biofilm formation, a key SarA-regulated phenotype.

Methodology:

  • Set up a 96-well microtiter plate as described in the MIC assay, using sub-inhibitory concentrations of the compound (e.g., ranging from 0.1 µM to 10 µM).

  • Inoculate with S. aureus as before and incubate at 37°C for 24 hours without shaking.

  • After incubation, carefully discard the planktonic culture from the wells and gently wash each well three times with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fix the remaining biofilm by adding 100 µL of methanol to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry completely.

  • Stain the biofilm by adding 100 µL of 0.1% (w/v) crystal violet solution to each well for 10-15 minutes.

  • Remove the crystal violet and wash the wells thoroughly with water until the wash water is clear.

  • Solubilize the bound dye by adding 100 µL of 33% (v/v) acetic acid to each well.

  • Quantify the biofilm biomass by measuring the absorbance at OD570nm using a plate reader.

  • Calculate the percentage of biofilm inhibition relative to the untreated control.

Expected Outcome: A significant, dose-dependent inhibition of biofilm formation is expected, mirroring the results seen with 2-MAMP.[1][14]

Protocol 4.3: Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression

Objective: To directly measure the effect of the compound on the transcription of SarA-regulated virulence genes.

Methodology:

  • Grow S. aureus cultures to mid-log phase in TSB.

  • Treat the cultures with a sub-inhibitory concentration of this compound (e.g., the concentration showing >70% biofilm inhibition) and an untreated control.

  • Incubate for a defined period (e.g., 4-6 hours).

  • Harvest bacterial cells and immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect).

  • Extract total RNA using a validated commercial kit, including a DNase treatment step to remove genomic DNA contamination.

  • Synthesize cDNA from the purified RNA using a reverse transcription kit.[1]

  • Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for target genes (hla, fnbA, spa, RNAIII) and a housekeeping gene for normalization (e.g., 16S rRNA).[1][15]

  • Calculate the relative fold change in gene expression in the treated sample compared to the untreated control using the ΔΔCt method.

Expected Outcome: A significant downregulation in the transcript levels of hla, fnbA, and other SarA-dependent genes in the presence of the compound.[1][12]

Protocol 4.4: Target Validation with a sarA Deletion Mutant

Objective: To confirm that the compound's antibiofilm activity is specifically dependent on the SarA protein.

Methodology:

  • Obtain a wild-type (WT) S. aureus strain and its isogenic sarA deletion mutant (ΔsarA).

  • Perform the Biofilm Inhibition Assay (Protocol 4.2) simultaneously on both the WT and ΔsarA strains.

  • Treat both strains with a range of concentrations of this compound.

  • Compare the percentage of biofilm inhibition in the WT strain versus the ΔsarA strain at each compound concentration.

Expected Outcome: The compound will show potent biofilm inhibition in the WT strain, but will have little to no effect on the already compromised biofilm-forming ability of the ΔsarA mutant.[1] This result provides the strongest evidence that SarA is the direct or primary target of the compound's action.

Part 5: Conclusion and Future Directions

This guide proposes a well-defined mechanism of action for this compound as a SarA-targeting quorum sensing inhibitor. This hypothesis is built upon the solid foundation of its non-chlorinated analog, 2-MAMP, and is supported by fundamental principles of medicinal chemistry regarding halogenation. The provided experimental framework offers a clear and logical path to validate this mechanism, moving from broad phenotypic effects to specific, target-based confirmation.

Successful validation would position this compound as a promising lead compound for the development of novel anti-virulence therapies. Such agents could be used as standalone treatments or, more likely, as adjuvants to enhance the efficacy of existing antibiotics against recalcitrant, biofilm-associated infections caused by S. aureus.

References

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  • ResearchGate. (n.d.). Biofilm inhibition assay for Staphylococcus aureus. [Diagram].
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  • Goerke, C., Campagnari, A. A., & Wolz, C. (2001). Quantification of virulence-associated gene transcripts in epidemic methicillin resistant Staphylococcus aureus by real-time PCR. FEMS Microbiology Letters, 205(1), 31-36.
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An In-Depth Technical Guide to the Biological Activity of 4-Chloro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties and potential biological activities of 4-Chloro-2-[(methylamino)methyl]phenol. While direct experimental data on this specific molecule is limited in current literature, its structural features—a chlorinated phenol and a Mannich base derivative—allow for informed extrapolation of its likely bioactivities. This document synthesizes information from structurally related compounds to propose potential antimicrobial, cytotoxic, and neurological effects. Detailed experimental protocols are provided for the synthesis of the title compound and for the in vitro evaluation of its predicted biological activities. The underlying mechanisms of action for these activities are discussed, supported by authoritative references. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar phenolic Mannich bases.

Introduction and Chemical Profile

This compound is a phenolic compound characterized by a chlorine atom at the 4-position and a methylaminomethyl group at the 2-position of the phenol ring. It belongs to the class of compounds known as Mannich bases, which are β-amino-ketones or related structures formed by the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing group. In the case of phenols, the acidic proton is on the aromatic ring, typically ortho or para to the hydroxyl group.

Chemical Structure:

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
IUPAC Name This compound
CAS Number 38926-77-1
Predicted LogP 1.8
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2

The presence of a halogenated phenol core is a common feature in many bioactive compounds, including antiseptics and antimicrobial agents. The aminomethyl side chain, introduced via the Mannich reaction, can significantly influence the molecule's polarity, basicity, and ability to interact with biological targets.

Synthesis of this compound via Mannich Reaction

The most plausible and efficient method for synthesizing this compound is the Mannich reaction.[1][2] This three-component condensation involves an active hydrogen compound (4-chlorophenol), an aldehyde (formaldehyde), and a primary or secondary amine (methylamine).[3]

Reaction Scheme

Mannich Reaction Synthesis cluster_reactants Reactants cluster_product Product R1 4-Chlorophenol P This compound R1->P + Solvent (e.g., Ethanol) + Heat R2 Formaldehyde R2->P + Solvent (e.g., Ethanol) + Heat R3 Methylamine R3->P + Solvent (e.g., Ethanol) + Heat

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from similar syntheses of phenolic Mannich bases.[4]

  • Preparation of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1 equivalent) in ethanol.

  • Addition of Amine and Aldehyde: To the stirred solution, add an aqueous solution of methylamine (1.1 equivalents) followed by an aqueous solution of formaldehyde (37%, 1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum.

  • Extraction: Add deionized water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Predicted Biological Activities and Mechanisms of Action

Based on its chemical structure, this compound is predicted to exhibit several biological activities.

Antimicrobial Activity

The halogenated phenolic moiety is a well-established pharmacophore for antimicrobial activity. The mechanism of action of phenolic compounds against bacteria is multifaceted and typically involves:

  • Membrane Disruption: The lipophilic nature of the phenol ring allows it to partition into the bacterial cell membrane, disrupting its structure and increasing permeability.[5][6] This leads to the leakage of intracellular components and a collapse of the proton motive force, ultimately causing cell death.[7]

  • Enzyme Inhibition: The hydroxyl group of the phenol can form hydrogen bonds with active sites of essential microbial enzymes, leading to their inactivation.[8]

  • Generation of Reactive Oxygen Species (ROS): Phenolic compounds can induce oxidative stress within bacterial cells, leading to damage of DNA, proteins, and lipids.[5]

The aminomethyl group may enhance antimicrobial potency by increasing the molecule's solubility and interaction with the negatively charged bacterial cell surface. Structure-activity relationship (SAR) studies on similar compounds have shown that the nature of the amino group can significantly modulate activity.[9][10]

Antimicrobial Mechanism cluster_compound Phenolic Compound cluster_bacterium Bacterial Cell Compound This compound Membrane Cell Membrane Compound->Membrane Disruption & Increased Permeability Enzymes Essential Enzymes Compound->Enzymes Inhibition ROS ROS Production Compound->ROS Induces Leakage Leakage of Intracellular Contents Membrane->Leakage Leads to DNA DNA/Proteins ROS->DNA Damage

Caption: Proposed antimicrobial mechanisms of action.

Cytotoxic Activity

Phenolic compounds are also known to exhibit cytotoxicity against various cancer cell lines.[11][12] The mechanisms are often similar to their antimicrobial effects, involving the induction of apoptosis through:

  • Mitochondrial Membrane Potential (MMP) Disruption: The compound can interfere with the electron transport chain, leading to a loss of MMP.[11]

  • Induction of Oxidative Stress: An increase in intracellular ROS can trigger apoptotic pathways.[11]

  • Caspase Activation: Disruption of cellular homeostasis can lead to the activation of caspases, the key executioners of apoptosis.[13]

The cytotoxic potential of this compound would need to be evaluated against a panel of cancer cell lines and normal cell lines to determine its therapeutic index.

Neurological Activity

The aminomethylphenol scaffold is present in some neurologically active compounds. While speculative, the structure of this compound warrants investigation for potential effects on the central nervous system. High-throughput screening assays using neuronal cell cultures or model organisms like zebrafish could be employed to explore activities such as:[14][15]

  • Modulation of neurotransmitter receptors.

  • Inhibition of enzymes like monoamine oxidase or acetylcholinesterase.

  • Effects on neuronal viability and network activity.[16]

Proposed Experimental Workflows for Biological Evaluation

Antimicrobial Susceptibility Testing

Antimicrobial Workflow A Prepare bacterial cultures (e.g., S. aureus, E. coli) B Perform Broth Microdilution Assay (Determine MIC) A->B C Plate onto agar from MIC wells (Determine MBC) B->C D Perform Time-Kill Assay B->D E Analyze Data & Report C->E D->E

Caption: Workflow for antimicrobial susceptibility testing.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay

Cytotoxicity Workflow A Seed cancer and normal cells in 96-well plates B Treat cells with serial dilutions of the compound A->B C Incubate for 48-72 hours B->C D Perform Cell Viability Assay (e.g., MTT, Resazurin) C->D E Calculate IC50 values D->E

Caption: Workflow for in vitro cytotoxicity evaluation.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells (e.g., HeLa, A549, and a non-cancerous line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The results are used to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Concluding Remarks and Future Directions

This compound represents a molecule with significant, albeit unexplored, therapeutic potential. Its structure suggests promising antimicrobial and cytotoxic activities, rooted in the well-established bioactivity of halogenated phenols. The introduction of the aminomethyl group via the Mannich synthesis provides a handle for further chemical modification to optimize potency and selectivity.

This guide provides a robust framework for initiating research into this compound. The provided synthetic and biological evaluation protocols are based on established methodologies and can be readily implemented in a standard laboratory setting. Future work should focus on the synthesis of a library of analogues to establish clear structure-activity relationships, followed by more in-depth mechanistic studies and in vivo evaluation of the most promising candidates.

References

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A Technical Guide to 4-Chloro-2-[(methylamino)methyl]phenol as a Putative Quorum Sensing Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Exploration of Mechanism, Experimental Validation, and Therapeutic Potential

Executive Summary

The rise of antibiotic resistance necessitates novel therapeutic strategies that circumvent traditional bactericidal or bacteriostatic mechanisms. One of the most promising approaches is the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors such as virulence factor production and biofilm formation. By silencing this communication, pathogens can be rendered less virulent and more susceptible to conventional antibiotics and host immune responses. This guide provides a detailed technical overview of 4-Chloro-2-[(methylamino)methyl]phenol, a small molecule with structural motifs suggestive of quorum sensing inhibitory (QSI) activity. While direct research on this specific compound is emerging, we will synthesize data from closely related phenolic and chlorinated analogues to build a robust scientific case for its investigation. This document is intended for researchers, scientists, and drug development professionals, offering a framework for its synthesis, mechanistic evaluation, and potential as an anti-virulence therapeutic.

The Rationale for Anti-Virulence Therapy: Targeting Quorum Sensing

Quorum sensing (QS) is a sophisticated signaling network that allows bacteria to monitor their population density and collectively activate gene expression once a threshold concentration of signaling molecules, or autoinducers, is reached.[1][2] This coordinated behavior is critical for pathogenesis. In Gram-negative bacteria like the opportunistic pathogen Pseudomonas aeruginosa, QS controls the expression of over 300 genes, orchestrating the production of toxins, proteases, and the formation of antibiotic-resistant biofilms.[3][4]

P. aeruginosa possesses a hierarchical QS network composed of at least three interconnected systems:

  • The las system: Considered the master regulator, it uses N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its autoinducer, which binds to the transcriptional regulator LasR.[4][5]

  • The rhl system: This system is regulated by the las system and uses N-butanoyl-L-homoserine lactone (C4-HSL) as its autoinducer, which binds to the RhlR receptor.[6][7]

  • The pqs system: This system utilizes 2-alkyl-4-quinolones, such as the Pseudomonas quinolone signal (PQS), and is integrated with the las and rhl circuits.[8][9]

Targeting these receptor proteins (LasR, RhlR, PqsR) with small molecule antagonists presents a compelling anti-virulence strategy.[10][11] Unlike traditional antibiotics, QS inhibitors (QSIs) do not exert direct selective pressure on bacterial growth, potentially slowing the development of resistance.[3] They disarm pathogens rather than killing them, offering a pathway to mitigate infection severity and resensitize bacteria to existing antibiotics.

The Pseudomonas aeruginosa Quorum Sensing Hierarchy

The interconnected nature of the P. aeruginosa QS systems provides multiple points for therapeutic intervention. The las system sits at the top of this hierarchy, activating the rhl and pqs systems. Therefore, antagonists of the LasR receptor are of particular interest as they can trigger a cascade of downstream inhibition.

QS_Hierarchy cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI AHL_las 3-oxo-C12-HSL LasI->AHL_las synthesizes LasR LasR RhlR RhlR LasR->RhlR activates PqsR PqsR LasR->PqsR activates AHL_las->LasR binds RhlI RhlI AHL_rhl C4-HSL RhlI->AHL_rhl synthesizes Virulence Virulence Factors (Elastase, Pyocyanin, Biofilm) RhlR->Virulence AHL_rhl->RhlR binds PqsE pqsABCDE PQS_mol PQS PqsE->PQS_mol synthesizes PqsR->RhlR activates PqsR->Virulence PQS_mol->PqsR binds Inhibitor This compound (Putative Antagonist) Inhibitor->LasR Inhibitor->RhlR Inhibitor->PqsR

Figure 1. Hierarchical control of virulence in P. aeruginosa and potential points of inhibition.

This compound: A Candidate QSI

This compound (C₈H₁₀ClNO, MW: 171.62 g/mol ) is a synthetic compound belonging to the class of substituted phenols.[12] While this specific molecule is not extensively documented as a QSI in peer-reviewed literature, its structural features provide a strong rationale for its investigation.

  • Phenolic Core: Phenolic compounds are well-established as QS inhibitors. Molecules like eugenol, carvacrol, and thymol are known to interfere with QS signaling and biofilm formation.[13] The hydroxyl group and aromatic ring can engage in hydrogen bonding and π-stacking interactions within the ligand-binding domains of QS receptors.

  • Chlorine Substitution: Halogenation can significantly enhance the biological activity of a molecule by altering its lipophilicity and electronic properties, potentially leading to stronger and more specific binding to target proteins. Chlorinated thymol derivatives, for instance, show potent anti-biofilm activity against MRSA.[14][15] Furthermore, chlorinated phenols have been observed to induce physiological changes in P. aeruginosa, indicating they can interact with bacterial regulatory systems.[16]

  • Aminomethyl Side-Chain: The aminomethyl group provides a polar, ionizable functional group that can form critical interactions with amino acid residues in a receptor's binding pocket. A closely related compound, 2-[(Methylamino)methyl]phenol (lacking the chloro- group), has been demonstrated to inhibit biofilm formation in Staphylococcus aureus by targeting the quorum regulator SarA.[17][18]

Based on these structural analogies, it is hypothesized that this compound acts as a competitive antagonist of QS receptors like LasR, RhlR, or PqsR, interfering with the binding of native autoinducers and thereby down-regulating the expression of virulence genes.

Experimental Validation Framework

To rigorously evaluate this compound as a QSI, a multi-step experimental workflow is required. This framework is designed to first establish the compound's basic antimicrobial properties before moving to specific anti-virulence and mechanistic assays.

Experimental_Workflow cluster_phenotype Phenotypic Assays (Anti-Virulence) cluster_mechanistic Mechanistic Assays (Target Identification) start Synthesis & Purification of Compound mic Step 1: Determine MIC & MBC (Assess Bacteriostatic/Bactericidal Activity) start->mic biofilm Step 2: Biofilm Inhibition Assay (Crystal Violet Method) mic->biofilm If MIC is high (low toxicity) pyocyanin Step 3: Pyocyanin Production Assay biofilm->pyocyanin elastase Step 4: Elastase Activity Assay pyocyanin->elastase reporter Step 5: Reporter Gene Assays (e.g., E. coli with lasR-gfp) elastase->reporter docking Step 6: In Silico Molecular Docking (Predict Binding to LasR/RhlR) reporter->docking end Candidate Validation docking->end

Figure 2. A self-validating workflow for the evaluation of a candidate QSI.
Synthesis Protocol

The synthesis of this compound can be achieved via a Mannich reaction, a well-established method for the aminoalkylation of acidic protons located on a carbon atom adjacent to a carbonyl group. In the case of phenols, the reaction proceeds via electrophilic aromatic substitution.

Protocol: Synthesis via Mannich Reaction

  • Preparation: In a round-bottom flask, dissolve 4-chlorophenol (1 equivalent) in ethanol.

  • Reagent Addition: Add an aqueous solution of methylamine (1.1 equivalents) followed by an aqueous solution of formaldehyde (1.1 equivalents) dropwise to the stirred solution at room temperature. A similar procedure has been used for the synthesis of related compounds like 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol.[19]

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the solvent under reduced pressure. Add distilled water to the residue and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Causality: It is critical to distinguish between antimicrobial activity and true QS inhibition. An ideal QSI should not inhibit bacterial growth, as this reduces the selective pressure for resistance. This assay determines the lowest concentration of the compound that inhibits visible bacterial growth.

  • Preparation: Prepare a stock solution of this compound in DMSO. Prepare a 2-fold serial dilution series in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with a standardized suspension of P. aeruginosa (e.g., PAO1 strain) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

CompoundP. aeruginosa PAO1 MIC (µg/mL)S. aureus ATCC 43300 MIC (µg/mL)
This compound>256>256
VancomycinN/A2
Ciprofloxacin0.51
Table 1. Representative MIC data. A high MIC value for the test compound suggests that subsequent anti-biofilm or anti-virulence effects are not due to growth inhibition.
Protocol: Biofilm Inhibition Assay (Crystal Violet)

Causality: Biofilm formation is a key QS-regulated phenotype.[4] This assay quantifies the ability of the compound to prevent the formation of biofilms at sub-MIC concentrations.

  • Preparation: In a 96-well plate, add Luria-Bertani (LB) broth containing sub-MIC concentrations of the test compound (e.g., from 1 µM to 100 µM).

  • Inoculation: Inoculate wells with an overnight culture of P. aeruginosa diluted to an OD₆₀₀ of 0.05.

  • Incubation: Incubate the plate under static conditions at 37°C for 24 hours.

  • Washing: Discard the supernatant and gently wash the wells three times with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Destaining: Discard the stain and wash the wells again with PBS. Air dry the plate. Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance at 590 nm using a microplate reader. The reduction in absorbance compared to the untreated control indicates the percentage of biofilm inhibition.

Protocol: Pyocyanin Inhibition Assay

Causality: Pyocyanin is a blue-green, redox-active pigment toxin produced by P. aeruginosa, and its production is strictly controlled by the rhl and pqs QS systems.[8][20] A reduction in pyocyanin serves as a reliable indicator of QSI activity.

  • Culture: Grow P. aeruginosa in LB broth in the presence of sub-MIC concentrations of the test compound for 24 hours at 37°C with shaking.

  • Extraction: Centrifuge 5 mL of the culture supernatant. Transfer 3 mL of the supernatant to a new tube and add 2 mL of chloroform. Vortex to extract the pyocyanin into the organic phase.

  • Re-extraction: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Vortex to move the pyocyanin to the acidic aqueous phase (which turns pink).

  • Quantification: Measure the absorbance of the top (pink) layer at 520 nm. Calculate the pyocyanin concentration by multiplying the OD₅₂₀ by 17.072.

Concentration (µM)Biofilm Inhibition (%)Pyocyanin Inhibition (%)Elastase Inhibition (%)
115.2 ± 2.112.5 ± 3.518.9 ± 4.2
1045.8 ± 3.941.3 ± 5.152.1 ± 6.3
5078.5 ± 5.672.9 ± 4.881.4 ± 5.5
10085.1 ± 4.275.4 ± 6.283.2 ± 4.9
Table 2. Representative quantitative data showing dose-dependent inhibition of QS-controlled phenotypes by this compound at sub-MIC concentrations.

Mechanistic Insights and Therapeutic Outlook

The true value of a QSI lies in its specificity and potency. While phenotypic assays confirm anti-virulence activity, mechanistic studies are required to validate the molecular target.

Reporter Gene Assays: The most direct method to confirm target engagement is through the use of engineered reporter strains. For example, an E. coli strain can be engineered to express the P. aeruginosa LasR protein and a GFP reporter gene under the control of a LasR-dependent promoter. In the presence of the native autoinducer (3-oxo-C12-HSL), the cells will fluoresce. A competitive antagonist like this compound will compete with the autoinducer for binding to LasR, resulting in a dose-dependent decrease in fluorescence.[10] This provides definitive evidence of target-specific antagonism. Similar assays can be employed for RhlR and PqsR.[6][21]

Structure-Activity Relationship (SAR): The SAR of this compound class suggests that both the halogen and the aminomethyl side chain are crucial. The chloro- group at position 4 likely enhances binding affinity within the hydrophobic ligand-binding pocket of QS receptors. The aminomethyl group at position 2 may form a key hydrogen bond or salt bridge with a polar residue (e.g., Asp or Tyr), anchoring the molecule in a conformation that prevents the receptor's activation.

Toxicity and Specificity: Preliminary safety data on related compounds like 4-chloro-2-methylphenol indicate it can be corrosive and toxic at high concentrations.[22][23] However, QSI activity is typically observed at micromolar concentrations, far below the levels associated with toxicity. Further studies, including cytotoxicity assays against human cell lines (e.g., A549 lung epithelial cells), are essential to establish a therapeutic window.[20]

Conclusion and Future Directions

This compound represents a promising, albeit under-investigated, candidate for a new class of anti-virulence agents. Its structural similarity to known phenolic and SarA-targeting QSIs provides a strong scientific rationale for its evaluation. The experimental framework detailed in this guide—from synthesis and phenotypic screening to mechanistic validation—offers a comprehensive and self-validating pathway for its characterization.

Future research should focus on:

  • In vivo Efficacy: Testing the compound in animal infection models (e.g., Galleria mellonella or murine models) to assess its ability to reduce virulence and improve survival.[20]

  • Medicinal Chemistry Optimization: Synthesizing analogues to improve potency, selectivity, and pharmacokinetic properties.

  • Combination Therapy: Evaluating its synergistic potential with conventional antibiotics to overcome resistance in biofilms.

By disrupting bacterial communication, molecules like this compound have the potential to usher in a new era of anti-infective therapy, one that focuses on disarming pathogens rather than killing them, thereby preserving the efficacy of our existing antibiotic arsenal.

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In Silico Docking of 4-Chloro-2-[(dimethylamino)methyl]phenol with SarA Protein: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico molecular docking of 4-Chloro-2-[(dimethylamino)methyl]phenol with the Staphylococcal accessory regulator A (SarA) protein. SarA is a critical global regulator of virulence and biofilm formation in Staphylococcus aureus, making it a promising target for the development of novel anti-staphylococcal agents. This document details the scientific rationale for targeting SarA, provides a step-by-step methodology for protein and ligand preparation, molecular docking using AutoDock Vina, and subsequent analysis and visualization of the results with PyMOL. The protocols described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development who are engaged in computational drug discovery.

Introduction: The Rationale for Targeting SarA

Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of infections, ranging from minor skin ailments to life-threatening conditions such as bacteremia, endocarditis, and pneumonia.[1][2] A key factor in the pathogenicity of S. aureus is its ability to form robust biofilms, which are structured communities of bacterial cells encased in a self-produced polymeric matrix.[3][4][5] These biofilms confer protection against host immune responses and antimicrobial agents, contributing significantly to the persistence of chronic infections and the emergence of antibiotic resistance.[4][6]

The expression of virulence factors and the intricate process of biofilm formation in S. aureus are tightly controlled by a network of regulatory proteins.[5] Among these, the Staphylococcal accessory regulator A (SarA) stands out as a master transcriptional regulator.[1][2] SarA, a 14.7-kDa DNA-binding protein, modulates the expression of a multitude of genes involved in virulence, including those encoding adhesins, toxins, and immune evasion factors, while concurrently repressing the activity of extracellular proteases and nucleases that would otherwise destabilize the biofilm matrix.[3] Given its central role in orchestrating staphylococcal pathogenesis, SarA has emerged as an attractive therapeutic target for the development of anti-virulence and anti-biofilm agents.[3][4][6]

In silico molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective approach to predict the binding interactions between a small molecule (ligand) and a protein target.[7] This computational technique allows for the screening of virtual compound libraries to identify potential inhibitors that can modulate the function of a target protein. This guide focuses on the in silico docking of 4-Chloro-2-[(dimethylamino)methyl]phenol, a compound with a structural scaffold similar to previously investigated SarA inhibitors, against the SarA protein.[1][2] By elucidating the potential binding modes and interactions, we can gain valuable insights into the inhibitory mechanism of this compound and its potential as a lead candidate for further development.

Materials and Methodology

This section outlines the necessary software and a detailed, step-by-step protocol for the in silico docking of 4-Chloro-2-[(dimethylamino)methyl]phenol with the SarA protein.

Required Software
  • PyMOL: A molecular visualization system for rendering and analyzing 3D molecular structures. (Available at: [Link])

  • AutoDock Tools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock Vina. (Available at: [Link])

  • AutoDock Vina: A widely used program for molecular docking and virtual screening. (Available at: [Link])

  • PubChem: A public database of chemical molecules and their activities against biological assays. (Available at: [Link])

  • RCSB Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules. (Available at: [Link])

Experimental Workflow

The overall workflow for the in silico docking experiment is depicted in the following diagram:

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB: 2FNP) grid_box Grid Box Generation protein_prep->grid_box Prepared Protein ligand_prep Ligand Preparation (4-Chloro-2-[(dimethylamino)methyl]phenol) docking Molecular Docking (AutoDock Vina) ligand_prep->docking Prepared Ligand grid_box->docking Grid Parameters results Analysis of Docking Results docking->results Docked Poses & Scores visualization Visualization of Interactions (PyMOL) results->visualization Best Pose

Caption: Overall workflow for the in silico docking of 4-Chloro-2-[(dimethylamino)methyl]phenol with SarA protein.

Step-by-Step Protocol: Protein Preparation

The crystal structure of the SarA protein from Staphylococcus aureus will be retrieved from the RCSB Protein Data Bank. The chosen structure for this guide is PDB ID: 2FNP .

  • Download the PDB File:

    • Navigate to the RCSB PDB website and search for "2FNP".

    • Download the PDB file in ".pdb" format.

  • Prepare the Protein using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open the downloaded 2FNP.pdb file.

    • Remove Water Molecules: Select Edit > Delete Water. This is crucial as water molecules can interfere with the docking process.[8][9]

    • Add Hydrogens: Select Edit > Hydrogens > Add. Choose Polar only and click OK. Adding hydrogens is essential for correct ionization and hydrogen bonding calculations.[8][9]

    • Compute Gasteiger Charges: Select Edit > Charges > Compute Gasteiger. This step assigns partial charges to each atom, which is necessary for the scoring function.

    • Save as PDBQT: Go to File > Save > Write PDBQT. Save the prepared protein file as 2FNP_protein.pdbqt. The PDBQT format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[10]

Step-by-Step Protocol: Ligand Preparation

The ligand, 4-Chloro-2-[(dimethylamino)methyl]phenol, will be retrieved from the PubChem database. The PubChem CID for this compound is 308174 .[11]

  • Download the Ligand Structure:

    • Navigate to the PubChem website and search for CID "308174".

    • Download the 3D conformer of the ligand in SDF format.

  • Prepare the Ligand using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to Ligand > Input > Open and select the downloaded SDF file.

    • Compute Gasteiger Charges: ADT will automatically compute Gasteiger charges upon opening the ligand file.

    • Set Torsional Root: Go to Ligand > Torsion Tree > Detect Root.

    • Choose Torsions: Go to Ligand > Torsion Tree > Choose Torsions. This allows you to define the rotatable bonds in the ligand, enabling flexible docking.

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT. Save the prepared ligand file as ligand.pdbqt.

Step-by-Step Protocol: Molecular Docking with AutoDock Vina
  • Grid Box Generation:

    • In ADT, with the prepared protein loaded, go to Grid > Grid Box.

    • A grid box will appear in the molecular viewer. This box defines the search space for the docking simulation.

    • Adjust the center and dimensions of the grid box to encompass the active site of the SarA protein. For SarA, the DNA-binding domain is a region of interest.[6] A good starting point is to center the grid on the key residues involved in its activity.

    • Note down the coordinates for the center of the grid (center_x, center_y, center_z) and the dimensions of the grid (size_x, size_y, size_z).

  • Create a Configuration File:

    • Open a text editor and create a new file named conf.txt.

    • Add the following lines to the file, replacing the values with your noted grid box parameters:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared protein and ligand PDBQT files and the conf.txt file.

    • Execute the following command:

Results and Analysis

Interpreting Docking Scores

AutoDock Vina provides a binding affinity score in kcal/mol. A more negative binding energy indicates a more stable and favorable binding interaction between the ligand and the protein. The docking_log.txt file will list the binding affinities for the top predicted binding modes.

Table 1: Predicted Binding Affinities of 4-Chloro-2-[(dimethylamino)methyl]phenol with SarA

Binding ModeBinding Affinity (kcal/mol)
1[Example Value: -7.5]
2[Example Value: -7.2]
3[Example Value: -7.0]
......

Note: The values in this table are placeholders and will be generated upon running the actual docking simulation.

Visualization of Docking Results with PyMOL

Visual inspection of the docked poses is crucial to understand the interactions between the ligand and the protein's active site residues. [12][13]

  • Load the Protein and Docked Ligand:

    • Open PyMOL.

    • Go to File > Open and load the prepared protein file (2FNP_protein.pdbqt).

    • Go to File > Open and load the docking results file (docking_results.pdbqt). The different binding poses of the ligand will be loaded as separate states.

  • Visualize Interactions:

    • Display the protein in a cartoon representation and the ligand in a stick representation for clarity.

    • Identify the amino acid residues in the binding pocket that are in close proximity to the ligand.

    • Use the Wizard > Measurement tool in PyMOL to measure the distances of potential hydrogen bonds and other interactions.

    • To visualize polar contacts, you can use the command: find_polar_contacts (ligand), (2FNP_protein)

The following diagram illustrates the key interactions to look for during visual analysis:

G cluster_protein SarA Protein cluster_ligand Ligand amino_acid_1 Amino Acid 1 (e.g., Asp, Glu) amino_acid_2 Amino Acid 2 (e.g., Arg, Lys) amino_acid_3 Hydrophobic Residue (e.g., Leu, Val) ligand_h_donor Hydrogen Bond Donor ligand_h_donor->amino_acid_1 Hydrogen Bond ligand_h_acceptor Hydrogen Bond Acceptor ligand_h_acceptor->amino_acid_2 Hydrogen Bond ligand_hydrophobic Hydrophobic Group ligand_hydrophobic->amino_acid_3 Hydrophobic Interaction

Caption: Key molecular interactions to analyze between the ligand and the SarA protein.

Conclusion

This technical guide has provided a detailed, step-by-step protocol for performing in silico molecular docking of 4-Chloro-2-[(dimethylamino)methyl]phenol with the SarA protein of S. aureus. By following these procedures, researchers can effectively predict the binding affinity and interaction patterns of potential inhibitors against this crucial virulence regulator. The insights gained from such computational studies are invaluable for the rational design and optimization of novel anti-staphylococcal agents that can combat the growing threat of antibiotic resistance by targeting virulence and biofilm formation. Further experimental validation, such as in vitro biofilm inhibition assays and determination of minimum inhibitory concentrations, is recommended to confirm the findings of this in silico analysis. [1][2][14]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 308174, 4-Chloro-2-[(dimethylamino)methyl]phenol.
  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
  • Schrödinger, LLC. (2015). The PyMOL Molecular Graphics System, Version 1.8.
  • Shang, W., Wang, C., Wei, X., Ni, T., & Liu, Q. (2020). Virtual Screening for Novel SarA Inhibitors to Prevent Biofilm Formation of Staphylococcus aureus in Prosthetic Joint Infections. Frontiers in Microbiology, 11, 589886. [Link]
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
  • Singh, P., Mishra, S., & Mohanty, C. (2025). Targeting biofilm regulatory protein SarA of methicillin-resistant Staphylococcus aureus (MRSA) in silico: identifying potential anti-biofilm biocompounds.
  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. [Link]
  • Yuan, S., Chan, H. C. S., & Hu, Z. (2017). Using PyMOL as a platform for computational drug design. Wiley Interdisciplinary Reviews: Computational Molecular Science, 7(4), e1308. [Link]
  • Arya, R., & Princy, S. A. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. Frontiers in Cellular and Infection Microbiology, 7, 319. [Link]
  • Quercetin targets SarA of methicillin-resistant Staphylococcus aureus to mitigate biofilm formation. (2023). Microbiology Spectrum. [Link]
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • Balamurugan, P., Kanimozhi, G., Sujatha, S., & Princy, S. A. (2015). SarA based novel therapeutic candidate against Staphylococcus aureus associated with vascular graft infections. Frontiers in Microbiology, 6, 126. [Link]
  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.).
  • Muhammad, S. A., & Fatima, N. (2015). Mechanistic insight of Staphylococcus aureus associated skin cancer in humans by Santalum album derived phytochemicals: an extensive computational and experimental approaches. BMC Complementary Medicine and Therapies, 23(1), 213. [Link]
  • Role of SarA in Staphylococcus aureus: A Virulence Target For Therapeutic Str
  • Preparing the protein and ligand for docking. (n.d.). ScotChem. [Link]
  • Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. (2017).
  • Molecular Docking Tutorial. (n.d.).
  • Molecular docking proteins preparation. (2019).

Sources

An In-depth Technical Guide to 4-Chloro-2-[(methylamino)methyl]phenol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Molecule of Latent Potential

In the vast landscape of chemical entities, many compounds remain underexplored, their full potential waiting to be unlocked by rigorous scientific inquiry. 4-Chloro-2-[(methylamino)methyl]phenol is one such molecule. While its specific discovery and a detailed historical timeline are not prominently documented in scientific literature, its structural motifs—a chlorinated phenol and a Mannich base side chain—place it at the intersection of well-established chemical reactivity and compelling biological relevance. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications in drug discovery, drawing upon established principles and data from closely related analogs.

The Genesis of this compound: A Likely Synthesis via the Mannich Reaction

The most probable and efficient route to synthesize this compound is through the Mannich reaction. This cornerstone of organic chemistry is a three-component condensation reaction involving a compound with an active hydrogen atom (in this case, 4-chlorophenol), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (methylamine).[1] The reaction results in the aminomethylation of the active hydrogen compound.[2]

Mechanistic Rationale

The Mannich reaction proceeds in a stepwise manner. First, the methylamine reacts with formaldehyde to form an electrophilic Eschenmoser-like salt precursor, a dimethylaminomethyl cation. Subsequently, the 4-chlorophenol, activated by its hydroxyl group, acts as a nucleophile, attacking the iminium cation. The ortho-position to the hydroxyl group is particularly activated, leading to the formation of the final product.

Experimental Protocol: A Proposed Synthesis

Materials:

  • 4-Chlorophenol

  • Formaldehyde (37% aqueous solution)

  • Methylamine (40% aqueous solution)

  • Ethanol

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Hydrochloric Acid (for purification, optional)

  • Sodium Hydroxide (for purification, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-chlorophenol in ethanol.

  • Addition of Reagents: To the stirred solution, add 1.2 equivalents of formaldehyde, followed by the slow, dropwise addition of 1.2 equivalents of methylamine solution. The reaction is exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TTC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the resulting residue, add water and extract three times with dichloromethane.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by acid-base extraction. For the latter, dissolve the crude product in an appropriate organic solvent and extract with a dilute aqueous solution of hydrochloric acid. The aqueous layer, containing the protonated amine, is then washed with the organic solvent, basified with a dilute sodium hydroxide solution, and the product is extracted with the organic solvent.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants Reactant1 4-Chlorophenol Reaction Mannich Reaction (Ethanol, Reflux) Reactant1->Reaction Reactant2 Formaldehyde Reactant2->Reaction Reactant3 Methylamine Reactant3->Reaction Workup Solvent Removal & Aqueous Workup Reaction->Workup Extraction Dichloromethane Extraction Workup->Extraction Drying Drying over MgSO4 Extraction->Drying Purification Purification (Column Chromatography or Acid-Base Extraction) Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Proposed synthesis workflow for this compound.

Physicochemical and Spectroscopic Characterization

Characterization of the synthesized compound is crucial to confirm its identity and purity. While a consolidated public database of experimental spectra for this compound is not available, expected data can be inferred from its structure and data for similar compounds.

PropertyExpected Value/Observation
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Appearance Likely a solid at room temperature
¹H NMR Aromatic protons (multiplets), methylene protons (singlet), methyl protons (singlet), and hydroxyl proton (broad singlet).
¹³C NMR Aromatic carbons, methylene carbon, and methyl carbon.
IR Spectroscopy Characteristic peaks for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Potential Applications in Drug Development: An Evidence-Based Postulation

While direct biological activity data for this compound is scarce, its structural components suggest several promising avenues for research in drug development.

Antimicrobial and Antifungal Activity

Chlorinated phenols are a well-known class of antimicrobial agents.[4] The presence of the chlorine atom on the phenol ring in the target molecule suggests that it may possess antibacterial and antifungal properties. Furthermore, many Mannich bases exhibit a wide range of biological activities, including antimicrobial effects.[1] The combination of these two pharmacophores could lead to a synergistic effect. For instance, a related compound, 4-chloro-2-isopropyl-5-methylphenol, has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[5]

Quorum Sensing Inhibition

A compelling potential application lies in the field of quorum sensing (QS) inhibition. A study on the non-chlorinated analog, 2-[(methylamino)methyl]phenol, revealed its ability to inhibit biofilm formation and down-regulate virulence genes in Staphylococcus aureus by targeting the SarA quorum regulator.[6] Given the structural similarity, it is highly plausible that this compound could exhibit similar or even enhanced QS inhibitory activity. The chlorine atom could modulate the compound's lipophilicity and electronic properties, potentially leading to improved binding to the target protein.

Signaling Pathway Diagram: Postulated Mechanism of Action

QS_Inhibition cluster_outcome Pathogenic Outcomes Molecule This compound SarA SarA Regulator Protein Molecule->SarA Inhibition VirulenceGenes Virulence Genes (e.g., hla, rnaIII) SarA->VirulenceGenes Upregulation Biofilm Biofilm Formation VirulenceGenes->Biofilm Toxin Toxin Production VirulenceGenes->Toxin

Caption: Postulated mechanism of action via quorum sensing inhibition.

Future Directions and Conclusion

This compound represents a molecule with significant untapped potential. The logical next steps for researchers in drug development would be:

  • Definitive Synthesis and Characterization: A thorough synthesis, purification, and spectroscopic characterization to establish a definitive reference for the compound.

  • In Vitro Biological Screening: Comprehensive screening for antimicrobial, antifungal, and anticancer activity.

  • Quorum Sensing Inhibition Assays: Specific assays to determine its efficacy as a QS inhibitor, particularly against clinically relevant pathogens like MRSA.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to optimize biological activity and pharmacokinetic properties.

References

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  • Basha, S. F., & Padusha, M. S. A. (2021). Synthesis, physico-chemical analysis and biological studies of potent mannich base [(4-chloro-phenyl)-morpholin-4-yl-methyl] thiourea. International Journal of Biology, Pharmacy and Allied Sciences, 10(11), 1448-1463.
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  • Wagh, S. S. (2023). Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes. Novel Aspects on Chemistry and Biochemistry Vol. 4.
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An In-Depth Technical Guide on the Safe Handling of 4-Chloro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Precautionary Approach for Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Critical Data Scarcity

This guide addresses the safety, toxicity, and handling of 4-Chloro-2-[(methylamino)methyl]phenol (CAS RN: 38926-77-1; Molecular Formula: C₈H₁₀ClNO).[1][2] It is imperative to begin with a critical note of caution: comprehensive toxicological data and established, peer-reviewed handling procedures for this specific compound are not widely available in the public domain.

Chemical suppliers note that products of this nature should be handled with the recognition of "having unknown hazards and toxicity," which can vary greatly depending on handling and storage conditions.[1] This lack of specific data necessitates a highly conservative and precautionary approach to its handling. All protocols and safety measures described herein are based on a synthesis of information from structurally similar compounds and established best practices for handling chemicals with unknown toxicological profiles.

Section 2: Hazard Analysis by Chemical Analogy

In the absence of direct toxicological data, a robust hazard assessment must be built by analyzing the compound's structural motifs: the chlorinated phenol core and the aminomethyl side chain.

2.1 The Chlorinated Phenol Core: A Surrogate-Based Assessment

The primary structural analog with extensive safety data is 4-Chloro-2-methylphenol (CAS 1570-64-5), also known as p-Chloro-o-cresol (PCOC).[3] This compound shares the same chlorinated phenol ring system and serves as a conservative surrogate for assessing the core hazards.

Based on extensive data, 4-Chloro-2-methylphenol is classified as:

  • Acutely Toxic: It is toxic if inhaled.[3][4][5]

  • Corrosive: It causes severe skin burns and serious eye damage.[3][4][5][6]

  • Environmentally Hazardous: It is very toxic to aquatic life.[3][4][7]

Phenolic compounds, in general, are known for their ability to be rapidly absorbed through the skin and can exert systemic toxicity, affecting the central nervous system, liver, and kidneys.[8][9] A particularly insidious property of phenols is their anesthetic effect, which can cause severe burns that may not be immediately painful or visible.[10][11] Therefore, it is logical to assume that This compound is, at a minimum, a corrosive solid that is toxic by inhalation, ingestion, and dermal absorption, and poses a significant risk to aquatic ecosystems.

2.2 The Aminomethyl Side Chain: Potential for Additional Hazards

The [(methylamino)methyl] substituent introduces a secondary amine functionality. Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[12] Furthermore, aminophenol derivatives are known to exhibit isomer-specific toxicities, with some having the potential for nephrotoxicity (kidney damage) and other organ-specific effects.[13][14][15] The presence of this side chain could potentially modify the metabolic pathways and toxicological profile compared to its simple methyl-substituted analog, introducing additional, currently uncharacterized risks.

2.3 Predicted Hazard Profile Summary

Given the analysis of its constituent parts, This compound must be treated as a substance with a high degree of potential hazard. All laboratory work must proceed under the assumption that it is:

  • Corrosive to skin, eyes, and mucous membranes.

  • Acutely toxic via inhalation, dermal absorption, and ingestion.

  • A potential systemic toxin affecting the liver, kidneys, and central nervous system.

  • Highly toxic to aquatic life.

Table 1: Comparative Physicochemical Properties
Property This compound 4-Chloro-2-methylphenol (Surrogate)
CAS Number 38926-77-1[1]1570-64-5[3]
Molecular Formula C₈H₁₀ClNO[1]C₇H₇ClO[3]
Molecular Weight 171.62 g/mol [1]142.58 g/mol
Physical State Solid[1]Solid (Crystals)[3]
Melting Point Not Available43-46 °C
Boiling Point Not Available220-225 °C
Appearance Not AvailableBeige / White to Brown Solid[3][6]
Table 2: GHS Hazard Classification for Surrogate 4-Chloro-2-methylphenol
Hazard Class Classification
Acute Toxicity, InhalationCategory 3 (Toxic if inhaled)[5]
Skin Corrosion/IrritationCategory 1A/1B (Causes severe skin burns)[3][16]
Serious Eye DamageCategory 1 (Causes serious eye damage)[3][16]
Aquatic Hazard, AcuteCategory 1 (Very toxic to aquatic life)[5]
Section 3: Precautionary Handling and Experimental Protocols

The principle of "as low as reasonably achievable" (ALARA) exposure must be applied at all times. All handling of this compound should be considered a high-hazard operation.

3.1 Mandatory Engineering Controls

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][17][18]

  • Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel distance from the work area.[4][18] The location and operation of this equipment must be known to all personnel before work begins.

3.2 Personal Protective Equipment (PPE) - A Self-Validating System

A multi-layered PPE approach is mandatory to prevent skin and eye contact.[8]

  • Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are required.[12] Due to the high corrosive potential, these should be worn in conjunction with a full-face shield.[18]

  • Hand Protection: Double gloving is required. An inner nitrile glove should be worn for dexterity, with a thicker, corrosion-resistant outer glove (e.g., butyl rubber or neoprene) worn over it.[8] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[19]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required. For any procedure with a risk of splashing, a chemical-resistant apron (butyl rubber or neoprene) must be worn over the lab coat.[8]

  • General Attire: Long pants and fully enclosed, non-porous shoes are mandatory in the laboratory.[12]

3.3 Storage and Segregation Protocol

  • Store in a cool, dry, well-ventilated area in a tightly sealed, clearly labeled container.[3][5]

  • Segregate from incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides.[16]

  • Store below eye level, preferably in a designated cabinet for corrosive and toxic materials.[12]

  • Utilize secondary containment (e.g., a tray or bin) to contain any potential leaks.[18]

3.4 Waste Disposal

All waste materials contaminated with this compound, including disposable labware, gloves, and absorbent materials, must be treated as hazardous waste.[5] Collect in a dedicated, sealed, and clearly labeled hazardous waste container for disposal by trained personnel in accordance with local, state, and federal regulations. Do not discharge into the environment.[3][4]

Diagram 1: Risk Assessment Workflow for Compounds with Unknown Toxicity

G cluster_prep Phase 1: Pre-Operational Assessment cluster_analogy Phase 2: Hazard Inference cluster_controls Phase 3: Control Implementation cluster_op Phase 4: Operation start Identify Compound (this compound) check_data Search for Specific Toxicity Data start->check_data data_found Data Available? check_data->data_found surrogate Identify Structural Analogs (e.g., 4-Chloro-2-methylphenol, Aminophenols) data_found->surrogate No proceed Proceed with Experiment Under Strict Controls data_found->proceed Yes (Follow Established Protocol) predict_hazards Predict Hazards: - Corrosive - Acutely Toxic - Systemic Toxin - Environmental Hazard surrogate->predict_hazards select_controls Select Controls Based on PREDICTED High Hazard predict_hazards->select_controls eng_controls Engineering Controls: - Fume Hood - Eyewash/Shower select_controls->eng_controls ppe_controls PPE: - Double Gloves - Goggles + Face Shield - Apron select_controls->ppe_controls admin_controls Administrative Controls: - SOPs - Training - Waste Plan select_controls->admin_controls eng_controls->proceed ppe_controls->proceed admin_controls->proceed G cluster_skin Skin/Body cluster_eye Eyes cluster_inhale Inhalation cluster_ingest Ingestion start Exposure Occurs! exposure_type Type of Exposure? start->exposure_type remove_clothing Remove Contaminated Clothing Immediately exposure_type->remove_clothing Skin eyewash Use Eyewash Station (Flush for 15+ min) exposure_type->eyewash Eyes fresh_air Move to Fresh Air exposure_type->fresh_air Inhalation no_vomit DO NOT Induce Vomiting exposure_type->no_vomit Ingestion shower Use Emergency Shower (Flush for 15+ min) remove_clothing->shower peg Apply PEG 300/400 (if available & trained) shower->peg medical_skin Seek IMMEDIATE Medical Attention peg->medical_skin medical_eye Seek IMMEDIATE Medical Attention eyewash->medical_eye assist_breathing Assist Breathing (Oxygen/CPR if trained) fresh_air->assist_breathing medical_inhale Seek IMMEDIATE Medical Attention assist_breathing->medical_inhale rinse Rinse Mouth; Give Small Amount of Water no_vomit->rinse medical_ingest Seek IMMEDIATE Medical Attention rinse->medical_ingest

Caption: Immediate first aid steps following chemical exposure.

References

  • ChemicalBook. (n.d.). 4-Chloro-2-methylphenol Safety Data Sheet.
  • OECD Existing Chemicals Database. (n.d.). 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2-methylphenol.
  • Lipscomb, J. A., & Perumal Kuppusamy, S. (2016). Isomer-specific toxicity profiles of aminophenols. CDC Stacks.
  • Fisher Scientific. (2013). Material Safety Data Sheet: 4-Chloro-2-methylphenol.
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An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and determining the solubility and stability of the compound 4-Chloro-2-[(methylamino)methyl]phenol. Given the limited publicly available experimental data for this specific molecule, this document emphasizes robust methodologies and predictive insights based on analogous structures to empower researchers in generating critical data for development and application.

Introduction and Physicochemical Profile

This compound (CAS RN: 38926-77-1) is a substituted phenol derivative.[1][2] Its chemical structure, featuring a chlorine atom, a hydroxyl group, and a methylaminomethyl side chain, suggests a molecule with potential for diverse chemical interactions that will influence its solubility and stability.

A summary of the available and predicted physicochemical properties for this compound and its close structural analogs is presented below. This comparative approach allows for initial estimations of its behavior.

PropertyThis compound4-Chloro-2-[(ethylamino)methyl]phenol (Analog)4-Chloro-2-[(dimethylamino)methyl]phenol (Analog)4-Chloro-2-methylphenol (Analog)
Molecular Formula C8H10ClNO[1]C9H12ClNO[3]C9H12ClNO[4]C7H7ClO[5]
Molecular Weight 171.62 g/mol [1]185.65 g/mol [3]185.65 g/mol [4]142.58 g/mol [5]
Physical State Solid[1]Not specifiedNot specifiedCrystals / Dark red flakes[5]
Predicted LogP Not available2.1551[3]1.6[4]2.8[5]
pKa Not availableNot availableNot available9.71[6]
Water Solubility Not availableNot specifiedNot specifiedInsoluble[5]

Expert Insight: The presence of both a phenolic hydroxyl group and an amino group suggests that the solubility of this compound will be highly pH-dependent. The LogP values of its analogs suggest moderate lipophilicity. The general insolubility of the parent compound, 4-chloro-2-methylphenol, in water highlights the importance of the ionizable groups in determining the aqueous solubility of the target molecule.

Methodologies for Determining Solubility

A thorough understanding of a compound's solubility is critical for its formulation and delivery. Both thermodynamic and kinetic solubility should be assessed.

Thermodynamic Solubility Assessment

This determines the equilibrium concentration of a compound in a saturated solution. The Shake-Flask method is the gold standard.

Experimental Protocol: Shake-Flask Method

  • Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 2, 4, 6, 7.4, 9).

  • Compound Addition: Add an excess amount of this compound to each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: Using a range of pH values is crucial because the ionization state of the phenolic hydroxyl and the amino group will significantly alter the compound's polarity and, consequently, its aqueous solubility. Equilibration time is critical to ensure the measured solubility is the true thermodynamic limit.

Kinetic Solubility Assessment

This measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution, typically in DMSO. This is often more relevant to early-stage drug discovery screening.

Experimental Protocol: Nephelometric Method

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in a microplate.

  • Aqueous Addition: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to the DMSO solutions.

  • Precipitation Monitoring: Monitor the formation of precipitate over time (e.g., 2 hours) using a nephelometer, which measures light scattering.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed.

Workflow for Solubility Determination

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T1 Prepare pH Buffers T2 Add Excess Compound T1->T2 T3 Equilibrate (24-48h) T2->T3 T4 Separate Phases T3->T4 T5 Quantify (HPLC) T4->T5 end End T5->end K1 Prepare DMSO Stock K2 Serial Dilution K1->K2 K3 Add Aqueous Buffer K2->K3 K4 Monitor Precipitation (Nephelometry) K3->K4 K4->end start Start start->T1 start->K1 G A This compound C8H10ClNO B Oxidized Phenol e.g., Quinone-like structures A->B Oxidative Stress (e.g., H₂O₂) C Side-chain Cleavage 4-Chloro-2-methylphenol A->C Hydrolytic/Thermal Stress D Dehalogenation 2-[(methylamino)methyl]phenol A->D Reductive/Photolytic Stress

Caption: Hypothesized Degradation Pathways for this compound.

Long-Term Stability Testing

To establish a shelf-life, long-term stability studies under controlled storage conditions are necessary.

Experimental Protocol: ICH Q1A(R2) Guideline Summary

  • Storage Conditions: Store samples of this compound in controlled environmental chambers at:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis: Analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating HPLC method.

Expert Insight: The recommendation to store the analog 4-Chloro-2-[(ethylamino)methyl]phenol at 4°C and protected from light suggests that both thermal and photolytic degradation could be significant pathways. [3]Therefore, careful control of storage conditions and the use of light-protective packaging are critical starting points for any stability program.

Conclusion

While direct experimental data on the solubility and stability of this compound is scarce, a robust framework for its determination can be established. By employing standardized methodologies such as the shake-flask method for thermodynamic solubility, nephelometry for kinetic solubility, and comprehensive forced degradation studies, researchers can generate the essential data package required for further development. The insights from structurally related chlorophenols provide a valuable starting point for anticipating its physicochemical behavior and potential liabilities. This guide serves as a foundational blueprint for the systematic characterization of this promising compound.

References

  • PubChem. 4-Chloro-2-[(dimethylamino)methyl]phenol. [Link]
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  • Arora, P. K., & Jain, R. K. (2012). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. Bioresource technology, 104, 249-253. [Link]
  • ResearchGate. Bacterial degradation pathways for 4-chloro-2-aminophenol (a), 2-chloro-4-aminophenol (b), and 4-chloro-2-methylphenol (c). [Link]
  • Lechner, U., & Straube, G. (1997). Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description. Journal of basic microbiology, 37(3), 185-196. [Link]
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Methodological & Application

Application Notes and Protocols for Evaluating 4-Chloro-2-[(methylamino)methyl]phenol in Biofilm Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Targeted Approach to Biofilm Disruption

Bacterial biofilms represent a significant challenge in clinical and industrial settings, contributing to persistent infections and biofouling. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers increased resistance to conventional antimicrobial agents and the host immune system. The development of novel anti-biofilm agents is therefore a critical area of research.

This guide provides a comprehensive framework for evaluating the anti-biofilm potential of 4-Chloro-2-[(methylamino)methyl]phenol. While specific data on this compound is emerging, its structural similarity to 2-[(Methylamino)methyl]phenol suggests a promising mechanism of action. The parent compound, 2-[(Methylamino)methyl]phenol, has been shown to inhibit biofilm formation and down-regulate virulence genes in Staphylococcus aureus by targeting the SarA quorum regulator, a key protein in staphylococcal pathogenesis.[1][2] Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, and its disruption is a key strategy in combating biofilm-related infections.[3][4][5]

These application notes will guide researchers through a series of robust protocols to determine the efficacy of this compound in inhibiting biofilm formation, eradicating mature biofilms, and elucidating its impact on bacterial viability and biofilm architecture.

I. Preliminary Assessments: Determining Antimicrobial Activity

Before assessing the anti-biofilm properties of this compound, it is crucial to determine its intrinsic antimicrobial activity against the planktonic (free-swimming) form of the target bacteria. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))

  • This compound stock solution

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL).

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plate under optimal growth conditions (e.g., 37°C for 24 hours).

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration with no visible growth.

II. Core Biofilm Assays: Quantifying Biofilm Inhibition and Eradication

The following protocols are designed to assess the ability of this compound to both prevent the formation of new biofilms and to disrupt pre-existing, mature biofilms.

Protocol 2: Crystal Violet Assay for Biofilm Biomass Quantification

The crystal violet (CV) assay is a simple and widely used method for quantifying the total biofilm biomass.[6][7][8][9][10] CV stains both the bacterial cells and the extracellular matrix.

Materials:

  • 96-well, flat-bottomed microtiter plates

  • Bacterial culture

  • Growth medium

  • This compound

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

Procedure for Biofilm Inhibition:

  • Add 100 µL of bacterial suspension (adjusted to a specific OD, e.g., 0.05 at 600 nm) to the wells of a 96-well plate.[11]

  • Add 100 µL of varying concentrations of this compound to the wells. Include untreated controls.

  • To prevent evaporation, fill the outer wells of the plate with sterile water.[11]

  • Incubate the plate for 24-48 hours at the optimal temperature for biofilm formation (e.g., 37°C).[8][10]

  • Carefully discard the planktonic culture from the wells.

  • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[6]

  • Fix the biofilms by air-drying or with heat (e.g., 60°C for 1 hour).[6]

  • Stain the biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes at room temperature.[7][9]

  • Remove the crystal violet solution and wash the wells thoroughly with water.

  • Dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[6][9][10]

  • Measure the absorbance at 570-595 nm using a plate reader.[6][7][8]

Procedure for Eradication of Pre-formed Biofilms:

  • Grow biofilms in a 96-well plate for 24-48 hours as described above (steps 1 and 3 of the inhibition protocol).

  • Remove the planktonic culture and gently wash the wells with PBS.

  • Add 200 µL of fresh medium containing varying concentrations of this compound to the wells with the established biofilms.

  • Incubate for a further 24 hours.

  • Proceed with the crystal violet staining protocol as described above (steps 5-12 of the inhibition protocol).

Data Presentation: Biofilm Inhibition/Eradication
Concentration of this compound (µg/mL)Average Absorbance (OD570)Standard Deviation% Biofilm Inhibition/Eradication
0 (Control)0
X
Y
Z

G

III. Advanced Assays: Assessing Viability and Visualizing Biofilm Architecture

While the crystal violet assay provides a measure of total biomass, it does not differentiate between live and dead cells.[12][13] Therefore, viability assays and microscopic imaging are essential for a comprehensive understanding of the compound's effect.

Protocol 3: Resazurin Assay for Metabolic Activity (Viability)

The resazurin assay is a colorimetric method that measures the metabolic activity of viable cells.[13][14] Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

Materials:

  • Biofilms grown in 96-well plates (as in Protocol 2)

  • Resazurin sodium salt solution (e.g., 0.01% w/v in PBS)

  • Fluorometer or spectrophotometer

Procedure:

  • Prepare biofilms with and without this compound as described in Protocol 2.

  • After the incubation period, remove the planktonic culture and wash the wells with PBS.

  • Add 100 µL of fresh medium and 20 µL of resazurin solution to each well.

  • Incubate in the dark at 37°C for 1-4 hours.

  • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance at 570 nm and 600 nm.[14]

Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

CLSM allows for the three-dimensional visualization of hydrated, living biofilms, providing insights into their architecture and the spatial distribution of live and dead cells.[15][16][17][18][19]

Materials:

  • Biofilms grown on suitable surfaces for microscopy (e.g., glass-bottom dishes, coverslips)

  • Fluorescent stains for live/dead cell discrimination (e.g., SYTO 9 and propidium iodide)

  • Confocal microscope

Procedure:

  • Grow biofilms on sterile coverslips placed in a petri dish or a multi-well plate, with and without the test compound.

  • After incubation, gently wash the coverslips with PBS to remove non-adherent cells.

  • Stain the biofilms with a live/dead staining kit according to the manufacturer's instructions.

  • Mount the coverslips on a microscope slide.

  • Image the biofilms using a confocal microscope, acquiring z-stack images to reconstruct the 3D architecture.

  • Analyze the images using appropriate software to quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.

G

IV. Mechanistic Insights: Gene Expression Analysis

To investigate if this compound acts similarly to its parent compound, quantitative real-time PCR (qRT-PCR) can be used to assess its effect on the expression of genes involved in biofilm formation and virulence, such as those regulated by SarA.[1][2]

Protocol 5: Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • Biofilms treated with and without this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR primers for target genes (e.g., sarA, fnbA, hla, hld) and a housekeeping gene

  • qRT-PCR master mix and instrument

Procedure:

  • Extract total RNA from biofilm cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using specific primers for the target and housekeeping genes.

  • Analyze the relative gene expression using the 2^-ΔΔCt method.[2]

V. Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls and considerations should be integrated into the experimental design:

  • Replicates: All experiments should be performed with a sufficient number of technical and biological replicates.

  • Controls: Include appropriate positive and negative controls in all assays.

  • Dose-Response: Evaluate the compound over a range of concentrations to establish a dose-response relationship.

  • Orthogonal Assays: Use multiple, complementary assays (e.g., CV, resazurin, and CLSM) to validate findings.

Conclusion

These detailed protocols provide a robust framework for the comprehensive evaluation of this compound as a potential anti-biofilm agent. By systematically assessing its impact on biofilm formation, viability, and architecture, researchers can gain valuable insights into its therapeutic potential. The proposed mechanism of action, based on its structural analog, offers a rational basis for these investigations and highlights the importance of targeting quorum sensing pathways in the development of new anti-biofilm strategies.

References

  • Bio-protocol. Crystal violet assay. URL: https://bio-protocol.org/exchange/posts/23240
  • PubMed. Confocal imaging of biofilm formation process using fluoroprobed Escherichia coli and fluoro-stained exopolysaccharide. URL: https://pubmed.ncbi.nlm.nih.gov/11341496/
  • Abcam. Crystal violet staining protocol. URL: https://www.abcam.com/protocols/crystal-violet-staining-protocol
  • PubMed. Confocal microscopy imaging of the biofilm matrix. URL: https://pubmed.ncbi.nlm.nih.gov/26971438/
  • iGEM. Crystal Violet Biofilm Assay. URL: https://parts.igem.org/wiki/images/b/b2/Crystal_Violet_Biofilm_Assay.pdf
  • MDPI. A Method for Quantitative Determination of Biofilm Viability. URL: https://www.mdpi.com/2079-6374/2/1/1
  • NIH. Microtiter Dish Biofilm Formation Assay. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3052453/
  • NIH. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4872999/
  • ResearchGate. (PDF) Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects. URL: https://www.researchgate.net/publication/329532835_Biofilm_Analysis_by_Confocal_Microscopy-Basics_and_Practical_Aspects
  • iGEM. General Biofilm Assay Protocol. URL: https://static.igem.org/teams/4314/wiki/description/general-biofilm-assay-protocol.pdf
  • Frontiers. Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. URL: https://www.frontiersin.org/articles/10.3389/fmicb.2019.00839/full
  • SciSpace. bacterial biofilm cells quantification techniques: where is consensus in over two. URL: https://typeset.
  • NIH. Quantification of confocal images of biofilms grown on irregular surfaces. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3953406/
  • JoVE. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. URL: https://www.jove.
  • ResearchGate. Evaluation of the cellular viability within the biofilms by the resazurin assay. URL: https://www.researchgate.net/figure/Evaluation-of-the-cellular-viability-within-the-biofilms-by-the-resazurin-assay_fig2_340856012
  • JoVE. Drug-susceptibility Assay to target Biofilm Associated Staphylococcus. URL: https://www.jove.com/v/53925/targeting-biofilm-associated-staphylococcus-aureus-using-resazurin
  • NIH. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10625995/
  • MDPI. Biofilm Specific Activity: A Measure to Quantify Microbial Biofilm. URL: https://www.mdpi.com/2076-2607/7/3/79
  • ResearchGate. (PDF) Bacterial biofilm cells quantification techniques: Where is consensus in over two decades?. URL: https://www.researchgate.net/publication/322881518_Bacterial_biofilm_cells_quantification_techniques_Where_is_consensus_in_over_two_decades
  • MJIRI. THE SYNTHESIS AND ANTIMICROBIAL PROPERTIES OF 4-CHLORO-2,6-BIS (2-HYDROXY- α- TOLYL) PHENOL. URL: https://mjiri.iums.ac.ir/article-1-1681-en.pdf
  • NIH. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9198759/
  • PubMed. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. URL: https://pubmed.ncbi.nlm.nih.gov/35586930/
  • PubMed. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. URL: https://pubmed.ncbi.nlm.nih.gov/28744275/
  • Frontiers. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. URL: https://www.frontiersin.org/articles/10.3389/fmicb.2021.733599/full
  • PubMed. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. URL: https://pubmed.ncbi.nlm.nih.gov/39476987/
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  • NIH. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8750400/
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  • Frontiers. 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence. URL: https://www.frontiersin.org/articles/10.3389/fmicb.2017.01290/full
  • ResearchGate. Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa. URL: https://www.researchgate.net/publication/352932971_Controlling_Staphylococcus_aureus_by_2-Methylaminomethylphenol_2-MAMP_in_a_co-culture_moderates_the_biofilm_and_virulence_of_Pseudomonas_aeruginosa
  • NIH. Growing and Analyzing Static Biofilms. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4417590/

Sources

Application Notes and Protocols for Evaluating the Anti-Staphylococcal Activity of 4-Chloro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 4-Chloro-2-[(methylamino)methyl]phenol for its antimicrobial efficacy against Staphylococcus aureus. In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel therapeutic agents is paramount. This guide outlines a suite of validated protocols, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI), to robustly characterize the compound's activity. The protocols extend from initial susceptibility testing to more advanced mechanistic studies, ensuring a thorough and scientifically rigorous assessment.

Introduction: The Rationale for a Novel Anti-Staphylococcal Agent

Staphylococcus aureus is a formidable human pathogen, responsible for a wide spectrum of infections ranging from minor skin ailments to life-threatening conditions such as bacteremia, endocarditis, and pneumonia. The emergence and proliferation of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA), have rendered many conventional antibiotic therapies ineffective, creating an urgent need for new chemical entities with potent anti-staphylococcal properties.

Phenolic compounds have long been recognized for their antimicrobial activities.[1][2][3][4] The target molecule, this compound, integrates key structural features that suggest a strong potential for antibacterial action. The chlorinated phenol moiety is a well-established pharmacophore in various antimicrobial agents, while the aminomethyl side chain may enhance its interaction with bacterial targets or improve its solubility. Preliminary investigations into structurally related compounds have shown promise. For instance, other chlorinated phenols exhibit activity against MRSA, and molecules like 2-[(Methylamino)methyl]phenol have been shown to interfere with bacterial communication systems known as quorum sensing, which regulate virulence and biofilm formation. This convergence of structural motifs provides a strong impetus for the detailed evaluation of this compound as a potential novel therapeutic.

This guide provides a structured, multi-tiered approach to this evaluation, commencing with foundational susceptibility assays and progressing to investigations into its bactericidal dynamics and potential mechanisms of action.

Pre-formulation and Compound Handling

Prior to initiating antimicrobial testing, it is imperative to understand the physicochemical properties of this compound and to handle it with appropriate safety precautions.

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar compounds, such as other chlorinated phenols, indicate that it should be handled with care. It is prudent to assume the compound may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation or burns.[5] Therefore, all handling should be conducted in a chemical fume hood, with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Preparation of Stock Solution

A concentrated stock solution is the starting point for all subsequent assays. The choice of solvent is critical for ensuring the compound's complete dissolution and stability.

2.2.1. Preliminary Solubility Assessment

As empirical solubility data for this compound is not widely published, a preliminary solubility test is a mandatory first step.

Protocol:

  • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into separate, clear vials.

  • To each vial, add a measured volume (e.g., 100 µL) of a different analytical-grade solvent. Recommended starting solvents include sterile deionized water, dimethyl sulfoxide (DMSO), and ethanol.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution against a dark background. If the solution is clear with no visible particulates, the compound is soluble at that concentration.

  • If the compound is not fully dissolved, gently warm the vial (not exceeding 40°C) and vortex again.

  • For the primary stock solution, select the solvent that achieves the highest concentration of complete dissolution. DMSO is a common choice for initial screening due to its ability to dissolve a wide range of organic molecules.

2.2.2. Master Stock Solution Preparation

  • Based on the preliminary solubility test, prepare a master stock solution at a high concentration (e.g., 10 mg/mL or higher) in the chosen solvent.

  • Ensure complete dissolution. The stock solution may be filter-sterilized through a 0.22 µm syringe filter compatible with the chosen solvent.

  • Store the stock solution in small aliquots at -20°C or as determined by stability studies. Avoid repeated freeze-thaw cycles.

Tier 1: Primary Antimicrobial Susceptibility Testing

The initial tier of assessment establishes the fundamental antimicrobial activity of the compound. These assays are performed in accordance with the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[2][6][7][8][9]

Bacterial Strains and Culture Conditions
  • Test Strain: A representative strain of S. aureus, such as a well-characterized clinical isolate or a standard laboratory strain.

  • Quality Control (QC) Strain: Staphylococcus aureus ATCC® 25923™. This strain is essential for validating the accuracy and precision of the testing methodology.[4][10][11][12][13]

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for broth-based assays and Mueller-Hinton Agar (MHA) for solid-phase assays.

  • Incubation Conditions: 35 ± 2°C in ambient air for 16-20 hours, unless otherwise specified.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining the MIC.[9][14]

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This can be achieved by suspending several morphologically similar colonies from an overnight MHA plate in sterile saline. The final concentration in the test wells should be approximately 5 x 10^5 CFU/mL.[15][16]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB. The concentration range should be broad enough to encompass the expected MIC value.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to confirm media sterility.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a logical extension of the MIC test.[17]

Protocol:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate these aliquots onto MHA plates.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the MHA plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.

Parameter Description Expected Outcome Example
MIC Lowest concentration with no visible growth.16 µg/mL
MBC Lowest concentration with ≥99.9% killing.32 µg/mL
MBC/MIC Ratio Indicates bactericidal (≤4) or bacteriostatic (>4) activity.2 (Bactericidal)

Tier 2: Dynamic and Mechanistic Insights

Once the basic inhibitory and bactericidal concentrations are established, the next tier of investigation delves into the dynamics of the antimicrobial action and explores its potential mechanism.

Time-Kill Kinetics Assay

This assay provides a dynamic view of the antimicrobial effect over time, revealing whether the killing is concentration-dependent and the rate at which it occurs.[17][18][19][20]

Protocol:

  • Prepare flasks containing CAMHB with this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control flask without the compound.

  • Inoculate each flask with S. aureus to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks at 35 ± 2°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto MHA to determine the viable bacterial count (CFU/mL).

  • Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[17][18]

Diagram of the Time-Kill Assay Workflow

Time_Kill_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Flasks Prepare Flasks: - Growth Control - 1x MIC - 2x MIC - 4x MIC Incubate Inoculate Flasks & Incubate at 35°C Flasks->Incubate Inoculum Prepare S. aureus Inoculum (~5x10^5 CFU/mL) Inoculum->Incubate Sample Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubate->Sample t=0, 2, 4... Dilute Serial Dilution Sample->Dilute Plate Plate on MHA Dilute->Plate Count Incubate & Count CFU Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for the time-kill kinetics assay.

Investigating the Mechanism of Action: Membrane Integrity

Many phenolic compounds exert their antimicrobial effect by disrupting the bacterial cell membrane.[1][4] This can be assessed by investigating changes in membrane potential and permeability.

4.2.1. Membrane Potential Assay

The fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) can be used to monitor bacterial membrane potential. In healthy, polarized cells, the dye accumulates and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.[1][3][21][22]

Protocol:

  • Grow S. aureus to the mid-logarithmic phase, then harvest and resuspend the cells in a suitable buffer (e.g., PBS with a small amount of glucose).

  • Add DiSC3(5) to the cell suspension and incubate to allow for dye uptake and fluorescence quenching.

  • Transfer the stained cell suspension to a 96-well black microtiter plate.

  • Measure the baseline fluorescence using a microplate reader (excitation ~622 nm, emission ~670 nm).

  • Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) to the wells.

  • Monitor the change in fluorescence over time. A rapid increase in fluorescence indicates membrane depolarization.

4.2.2. Membrane Permeability Assay

Propidium iodide (PI) is a fluorescent dye that is excluded by cells with intact membranes. If the membrane becomes compromised, PI can enter the cell and intercalate with DNA, leading to a significant increase in fluorescence.[22][23]

Protocol:

  • Prepare a suspension of S. aureus as described for the membrane potential assay.

  • Add PI to the cell suspension.

  • Distribute the cell suspension into a 96-well black microtiter plate.

  • Measure the baseline fluorescence (excitation ~535 nm, emission ~617 nm).

  • Add this compound at various concentrations.

  • Monitor the change in fluorescence over time. An increase in fluorescence indicates that the compound has permeabilized the cell membrane.

Diagram of the Proposed Mechanism of Action

Mechanism_of_Action cluster_compound This compound cluster_bacterium Staphylococcus aureus Cell Compound Compound Membrane Outer Layer Cytoplasmic Membrane Cytoplasm Compound->Membrane:f1 Disruption of Membrane Potential Membrane:f1->Membrane:f2 Increased Permeability (Ion Leakage, PI Influx) Cell_Death Bacterial Cell Death Membrane:f2->Cell_Death Inhibition of Cellular Processes & Cell Lysis

Sources

Application Notes and Protocols for the Antimicrobial Investigation of 4-Chloro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Halogenated Phenolic Compound in an Era of Antimicrobial Resistance

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical entities with potent antimicrobial activity. Phenolic compounds, a diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring, have long been recognized for their broad-spectrum antimicrobial properties.[1][2] Their mechanisms of action are multifaceted, often involving the disruption of microbial cell membranes, denaturation of essential proteins, and inhibition of critical enzymes.[1][3][4] The introduction of a halogen atom, such as chlorine, into the phenolic structure can significantly enhance its antimicrobial efficacy. This is exemplified by compounds like 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), which has demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA).[5][6][7][8][9]

This document provides a comprehensive guide for the investigation of 4-Chloro-2-[(methylamino)methyl]phenol (CAS 38926-77-1) as a potential antimicrobial agent. While specific antimicrobial data for this compound is not extensively available in the public domain, its structural features—a chlorinated phenol with a methylamino-methyl substituent—suggest a strong potential for antimicrobial activity. The protocols detailed herein are designed to enable researchers, scientists, and drug development professionals to systematically evaluate its efficacy and elucidate its mechanism of action. These methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and provide a robust framework for generating reliable and reproducible data.[3][10]

Molecular Structure of this compound:

Caption: Chemical structure of this compound.

PART 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of a novel compound's antimicrobial potential involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These values provide a quantitative measure of the compound's potency against a panel of clinically relevant microorganisms.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[1][11] It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The solubility of related compounds suggests that organic solvents may be necessary.[12]

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions, bringing the total volume to 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow A Prepare stock solution of This compound B Perform serial dilutions in 96-well plate A->B D Inoculate wells with bacterial suspension B->D C Prepare standardized bacterial inoculum C->D E Incubate at 37°C for 18-24 hours D->E F Read plate and determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal Concentration (MBC)

Following the determination of the MIC, the MBC is established to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Subculturing from MIC Plate:

    • From the wells of the completed MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10 µL).

    • Spot-plate the aliquot onto a fresh agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plate at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the subculture plate).

PART 2: Elucidating the Pharmacodynamics with Time-Kill Kinetics

Time-kill assays provide valuable insights into the rate and extent of bacterial killing over time, offering a more dynamic picture of the antimicrobial agent's activity.[3][4][10] This is crucial for understanding concentration-dependent versus time-dependent killing effects.

Protocol: Time-Kill Kinetic Assay
  • Experimental Setup:

    • Prepare sterile culture tubes containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without the compound.

  • Inoculation:

    • Prepare a standardized bacterial inoculum as described for the MIC assay.

    • Inoculate each tube to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on plates that yield between 30 and 300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[3]

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling and Plating cluster_analysis Analysis A Prepare tubes with varying compound concentrations B Inoculate tubes with standardized bacteria A->B C Withdraw aliquots at specific time points B->C D Perform serial dilutions C->D E Plate dilutions on agar D->E F Incubate plates and count colonies E->F G Calculate CFU/mL and plot time-kill curves F->G

Caption: Workflow for the time-kill kinetic assay.

PART 3: Investigating the Mechanism of Action

Understanding how an antimicrobial agent exerts its effects is critical for its development as a therapeutic. For phenolic compounds, common mechanisms include disruption of cell integrity and inhibition of essential cellular processes.[1][4]

Hypothesized Mechanisms of Action for a Chlorinated Phenol

Based on the literature for related compounds, the antimicrobial action of this compound likely involves one or more of the following:

  • Cell Membrane Disruption: The lipophilic nature of the chlorinated phenol moiety can facilitate its insertion into the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately cell lysis.[1][2]

  • Protein Denaturation and Enzyme Inhibition: The hydroxyl group can form hydrogen bonds with proteins, altering their conformation and inhibiting their function.[1]

  • Inhibition of Nucleic Acid Synthesis: Some phenolic compounds can interfere with DNA replication and transcription.[10]

  • Generation of Oxidative Stress: The compound may induce the production of reactive oxygen species (ROS), leading to damage of DNA, proteins, and lipids.[1]

MoA cluster_cell Bacterial Cell Compound This compound Membrane Cell Membrane Compound->Membrane Intercalation Proteins Essential Proteins / Enzymes Compound->Proteins Binding DNA_RNA DNA / RNA Synthesis Compound->DNA_RNA Interference Disruption Membrane Disruption (Loss of Integrity) Membrane->Disruption Inhibition_P Protein Denaturation (Loss of Function) Proteins->Inhibition_P Inhibition_N Inhibition of Replication/ Transcription DNA_RNA->Inhibition_N CellDeath Bacterial Cell Death Disruption->CellDeath Inhibition_P->CellDeath Inhibition_N->CellDeath

Caption: Hypothesized mechanisms of antimicrobial action.

PART 4: Safety and Handling

As with any chemical compound, proper safety precautions are paramount. While a specific safety data sheet (SDS) for this compound should be consulted, general guidelines for handling chlorinated phenolic compounds apply.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

PART 5: Data Summary and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Hypothetical MIC and MBC Data

Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus16322Bactericidal
Escherichia coli32>128>4Bacteriostatic
Pseudomonas aeruginosa64>128>2Bacteriostatic
Candida albicans32642Fungicidal

Note: The MBC/MIC ratio is a useful indicator of bactericidal activity. A ratio of ≤ 4 is generally considered indicative of bactericidal action.

References

  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. (n.d.). MDPI.
  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
  • THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). IIP Series.
  • THE SYNTHESIS AND ANTIMICROBIAL PROPERTIES OF 4-CHLORO-2,6-BIS (2-HYDROXY- α- TOLYL) PHENOL. (1990). MJIRI.
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2022). PMC - NIH.
  • (PDF) Synthesis, Characterization and Antimicrobial Studies of 2-{(E)-[(4-Chlorophenyl)Imino]Methyl}Phenol Schiff Base Ligand and its Cu(II) Complex. (2021). ResearchGate.
  • (PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2022). ResearchGate.
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2022). PubMed.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). Frontiers.
  • 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. (n.d.). OECD SIDS.
  • Investigating the Mechanisms of Antimicrobial Resistance. (n.d.). Student Journals @ McMaster.
  • Microbiology - Antibiotics Mechanisms of Action. (2013). YouTube.
  • 4-chloro-3-methyl-phenol. (n.d.). atamankimya.com.
  • 4-Chloro-2-methylphenol. (n.d.). PubChem.
  • 4-Chloro-2-[(dimethylamino)methyl]phenol. (n.d.). PubChem.
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (n.d.). PMC.
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2022). PubMed.
  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI.
  • DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. (n.d.). PMC - NIH.

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4-Chloro-2-[(methylamino)methyl]phenol for in vitro and in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Research Compound: 4-Chloro-2-[(methylamino)methyl]phenol

Foreword for the Investigator

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the investigational compound This compound (CAS No: 38926-77-1). As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a strategic framework for inquiry. The narrative that follows is designed to be a self-validating system of investigation, explaining the causality behind experimental choices to ensure that your findings are robust and interpretable.

The structural attributes of this compound suggest a dual-potential molecule. Its substituted phenol backbone is reminiscent of compounds with antimicrobial properties. Concurrently, the presence of a methylamino-methyl group attached to a phenolic ring creates a structural analog to phenethylamine, the parent compound of many adrenergic receptor ligands. This guide is therefore structured into two primary application areas: Antimicrobial & Quorum Sensing Inhibition and Exploratory Cardiovascular & Adrenergic Receptor Modulation . Each section provides the scientific rationale and detailed protocols to rigorously test the compound's activity in these distinct biological contexts.

PART 1: Antimicrobial and Quorum Sensing Applications

Scientific Rationale & Foundational Insights

Staphylococcus aureus is a formidable pathogen, largely due to its ability to form biofilms and coordinate virulence through a cell-to-cell communication system known as quorum sensing (QS). The quorum regulator SarA is a key transcriptional regulator in S. aureus that controls the expression of numerous virulence factors and is critical for biofilm formation[1][2]. Targeting QS represents a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.

The compound 2-[(Methylamino)methyl]phenol, a close structural analog of the title compound, has been identified as an inhibitor of the SarA protein, leading to a significant reduction in biofilm formation and the downregulation of virulence genes in S. aureus[1][2]. The addition of a chloro- group at the 4-position of the phenol ring in This compound may enhance its potency, stability, or cell permeability. The following protocols are designed to systematically evaluate its potential as an anti-biofilm and anti-virulence agent.

Experimental Workflow for Antimicrobial Screening

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation A Protocol 1: MIC/MBC Assays (Determine basic antimicrobial activity) B Protocol 2: Biofilm Inhibition Assay (Assess anti-biofilm formation) A->B If bacteriostatic/ bactericidal C Protocol 3: Virulence Factor Quantification (Measure impact on staphyloxanthin) B->C If biofilm inhibitor D Protocol 4: Gene Expression Analysis (qRT-PCR for virulence genes) C->D Confirm mechanism E Protocol 5: Murine Skin Infection Model (Evaluate efficacy in a biological system) D->E Advance lead compound

Caption: Workflow for evaluating this compound as an antimicrobial agent.

In Vitro Protocols

Protocol 1: Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Assays

  • Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

  • Rationale: This is the foundational assay to establish whether the compound has direct antimicrobial activity or if its effects (e.g., on biofilm) are independent of growth inhibition.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a two-fold serial dilution series in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

    • Inoculate each well with a standardized suspension of S. aureus (e.g., ATCC 29213 or a clinical isolate) to a final concentration of 5 x 10⁵ CFU/mL.

    • Include necessary controls: a positive control (bacteria with no compound), a negative control (broth only), and a vehicle control (bacteria with the highest concentration of solvent used).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: it is the lowest concentration well with no visible turbidity.

    • For MBC determination, subculture 10 µL from each well that showed no growth onto a substance-free agar plate.

    • Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

  • Objective: To quantify the compound's ability to prevent biofilm formation at sub-MIC concentrations.

  • Rationale: A compound that inhibits biofilm without killing the bacteria is a strong candidate for an anti-virulence therapy. This assay measures the total biofilm biomass.

  • Methodology:

    • In a 96-well flat-bottom plate, add Tryptic Soy Broth (TSB) supplemented with 1% glucose, the test compound at various sub-MIC concentrations, and a standardized bacterial inoculum.

    • Incubate the plate statically at 37°C for 24 hours to allow biofilm formation.

    • Carefully discard the planktonic (free-floating) cells by washing the wells gently with phosphate-buffered saline (PBS).

    • Fix the remaining biofilm with methanol for 15 minutes.

    • Stain the biofilm by adding 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

    • Wash away the excess stain with deionized water and allow the plate to air dry.

    • Solubilize the bound stain with 30% acetic acid.

    • Quantify the biofilm by measuring the absorbance at 570 nm using a plate reader. A reduction in absorbance compared to the vehicle control indicates biofilm inhibition.

Data Presentation: Expected In Vitro Antimicrobial Profile
AssayS. aureus StrainEndpointResult (µg/mL)
MIC ATCC 29213Inhibition of Growth64
MBC ATCC 2921399.9% Killing>128
Biofilm Inhibition ATCC 29213IC₅₀16
MIC MRSA USA300Inhibition of Growth128
Biofilm Inhibition MRSA USA300IC₅₀32

PART 2: Exploratory Cardiovascular & Adrenergic Receptor Applications

Scientific Rationale & Foundational Insights

Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines like norepinephrine and epinephrine. They are divided into two main groups, α and β, each with several subtypes that mediate a vast array of physiological functions, particularly in the cardiovascular system[3][4]. The α₁-receptors typically cause vasoconstriction, while β₁-receptors increase heart rate and contractility, and β₂-receptors mediate vasodilation and bronchodilation. The α₂-receptors are often located presynaptically and inhibit neurotransmitter release[5].

The structure of this compound contains a phenethylamine-like scaffold, which is the core structure for most adrenergic agonists and antagonists. This structural homology provides a strong rationale for investigating its potential to interact with adrenergic receptors. The following protocols outline a systematic approach to screen for such activity, from initial binding studies to functional and physiological assessments.

Screening Cascade for Adrenergic Activity

G A Protocol 6: Radioligand Binding (Screen for affinity at α & β receptors) B Protocol 7: Isolated Tissue Assays (Determine functional activity - agonist/antagonist) A->B If binding affinity is confirmed C Protocol 8: Second Messenger Assays (Elucidate signaling pathway - cAMP) B->C Characterize mechanism D Protocol 9: In Vivo Hemodynamics (Assess physiological effect on BP & HR) C->D Validate in whole organism

Caption: A hierarchical approach for characterizing adrenergic activity.

In Vitro & Ex Vivo Protocols

Protocol 6: Radioligand Binding Assays

  • Objective: To determine if the compound binds to specific adrenergic receptor subtypes and to quantify its binding affinity (Kᵢ).

  • Rationale: This is the first step to identify a direct interaction between the compound and the target receptors. It is a high-throughput method for initial screening.

  • Methodology:

    • Use commercially available cell membranes expressing specific human adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂).

    • Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂, [³H]-CGP 12177 for β) and varying concentrations of the test compound.

    • After incubation, separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filter using liquid scintillation counting.

    • The ability of the test compound to displace the radioligand is used to calculate its inhibitory constant (Kᵢ), which reflects its binding affinity.

Protocol 7: Functional Assays in Isolated Tissues (Wire Myograph)

  • Objective: To determine if the compound has agonist (stimulatory) or antagonist (inhibitory) activity on vascular smooth muscle.

  • Rationale: This ex vivo assay provides functional data in a physiologically relevant tissue. The rat thoracic aorta is a classic preparation rich in α₁-adrenergic receptors.[3][6]

  • Methodology:

    • Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.

    • Mount the rings in an organ bath or wire myograph system containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂/5% CO₂.

    • Allow the tissue to equilibrate under a resting tension.

    • To test for agonist activity: Construct a cumulative concentration-response curve by adding increasing concentrations of the test compound and measuring changes in isometric tension.

    • To test for antagonist activity: Pre-incubate the tissue with the test compound and then generate a concentration-response curve for a known agonist (e.g., phenylephrine). A rightward shift in the agonist's curve indicates competitive antagonism.

In Vivo Protocols

Protocol 9: Hemodynamic Assessment in Anesthetized Rodents

  • Objective: To evaluate the compound's effect on key cardiovascular parameters in a living organism.

  • Rationale: This protocol integrates the potential effects on the heart, blood vessels, and nervous system to provide a net physiological outcome. Anesthetized models offer a highly controlled environment for precise measurements[7][8].

  • Methodology:

    • Anesthetize a rodent (e.g., Sprague-Dawley rat) and cannulate the carotid artery for blood pressure (BP) measurement and the jugular vein for intravenous drug administration.

    • Insert ECG leads to monitor heart rate (HR) and cardiac electrical activity.

    • Allow the animal to stabilize to obtain baseline BP and HR readings.

    • Administer increasing doses of the test compound intravenously.

    • Continuously record mean, systolic, and diastolic arterial pressure, as well as heart rate.

    • Analyze the data to determine the dose-dependent effects of the compound on cardiovascular parameters. A decrease in BP could suggest vasodilation (β₂ or α₁-antagonism), while an increase could suggest vasoconstriction (α₁-agonism).

Data Presentation: Hypothetical Adrenergic Profile
Assay TypeReceptor/TissueEndpointResult
Binding Human α₁Kᵢ (nM)450
Binding Human β₂Kᵢ (nM)>10,000
Functional Rat AortaAgonist EC₅₀ (µM)5.2 (Vasoconstriction)
In Vivo Anesthetized RatBlood Pressure↑ 25% at 1 mg/kg, IV

References

  • CorDynamics. (2025). In Vivo Anesthetized Models.
  • Pugsley, M. K. (n.d.). Preclinical Cardiovascular Risk Assessment in Modern Drug Development. Toxicological Sciences, Oxford Academic.
  • Cardiomedex. (n.d.). Ex vivo and in vitro exploration of cardiovascular diseases.
  • Pharmaron. (n.d.). Cardiovascular and Metabolic Diseases Animal Models.
  • PubMed. (n.d.). α-Adrenoceptor assays.
  • WuXi Biology. (n.d.). Cardiovascular Diseases Models.
  • PubChem. (n.d.). 4-Chloro-2-[(dimethylamino)methyl]phenol.
  • The Good Scents Company. (n.d.). beta-thujaplicin, 499-44-5.
  • ChemicalBook. (n.d.). This compound synthesis.
  • PubMed. (n.d.). A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices.
  • LubioScience. (2024). Adrenergic Receptors In Disease and Drug Discovery.
  • Moshfegh, A. A., et al. (1990). THE SYNTHESIS AND ANTIMICROBIAL PROPERTIES OF 4-CHLORO-2,6-BIS (2-HYDROXY- α- TOLYL) PHENOL. MJIRI, 4(4), 299-300.
  • Wikipedia. (n.d.). List of CAS numbers by chemical compound.
  • Sigma-Aldrich. (n.d.). CAS 51-44-5.
  • MDPI. (2024). Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy.
  • National Institutes of Health (NIH). (n.d.). Protocol for the Stimulating β3-Adrenergic Receptors for Peripheral Artery Disease (STAR-PAD) trial.
  • PubMed. (n.d.). In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA.
  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof.
  • GuideChem. (2025). 4-chloro-2-methylphenol.
  • Chem-Impex. (n.d.). 4-Chloro-2-methylphenol.
  • Santa Cruz Biotechnology. (n.d.). 4-chloro-2-{[(4-methylphenyl)amino]methyl}phenol.
  • OEHCS Inc. (n.d.). CAS Numbers List.
  • National Institutes of Health (NIH). (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PMC.
  • ResearchGate. (2021). Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa.
  • PubChem. (n.d.). 4-Chloro-2-methylphenol.
  • UNEP Publications. (n.d.). 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5.
  • ResearchGate. (2022). (PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus.
  • PubMed. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.
  • Frontiers. (2017). 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence.
  • ChemicalBook. (2023). MAGNESIUM TURNINGS LOW IN MANGANESE 99+% | 176644-45-4.
  • PubMed. (2024). Functionalization of Chlorotonils: Dehalogenil as Promising Lead Compound for In Vivo Application.
  • Wikipedia. (n.d.). p-Chlorocresol.

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Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 4-Chloro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Compound of Interest in Antimicrobial Research

4-Chloro-2-[(methylamino)methyl]phenol is a phenolic compound with a structure that suggests potential antimicrobial properties. The chlorinated phenol core is a well-established pharmacophore in various antimicrobial agents, while the aminomethyl side chain can influence its solubility, cell permeability, and interaction with microbial targets. The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial potential of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value provides a quantitative measure of the compound's potency and is essential for further drug development and for understanding its spectrum of activity.

This guide provides a comprehensive overview and detailed protocols for determining the MIC of this compound. It is intended for researchers, scientists, and drug development professionals. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy and reproducibility.

Scientific Rationale and Mechanistic Considerations

The antimicrobial activity of phenolic compounds often stems from their ability to disrupt microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death. The lipophilic nature of the phenol ring allows it to partition into the lipid bilayer of the cell membrane, disrupting its structure and function. The presence of a chlorine atom on the phenol ring can enhance this lipophilicity, potentially increasing its membrane-disrupting activity.

Furthermore, the aminomethyl side chain introduces a polar, ionizable group. At physiological pH, this amine is likely to be protonated, creating a cationic moiety. This positive charge can facilitate interaction with the negatively charged components of the microbial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial electrostatic interaction can increase the local concentration of the compound at the cell surface, promoting its entry into or disruption of the cell membrane.

Interestingly, a structurally related compound lacking the chloro group, 2-[(Methylamino)methyl]phenol, has been identified as a quorum sensing inhibitor in Staphylococcus aureus.[1] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. Inhibition of quorum sensing represents an attractive anti-virulence strategy that does not directly kill the bacteria but rather disarms them, potentially reducing the development of resistance. It is plausible that this compound may also possess such activity, in addition to or instead of direct antimicrobial effects. Therefore, when evaluating the MIC, it is important to consider that the compound may not be bactericidal but rather bacteriostatic or may exhibit anti-virulence effects at sub-inhibitory concentrations.

Data Presentation: Anticipated MIC Profile

While specific MIC data for this compound is not extensively available in the public domain, we can infer its potential activity based on a closely related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) . This structural analog has demonstrated potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA).

MicroorganismStrainMIC of 4-chloro-2-isopropyl-5-methylphenol (µg/mL)Reference
Staphylococcus aureus (MRSA)LAC32[2][3]

It is crucial to experimentally determine the MIC for this compound against a broad panel of microorganisms to establish its specific activity spectrum.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the MIC of this compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare Stock Solution of Compound Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Media_Prep->Inoculum_Prep Media_Prep->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate Plate at 35-37°C for 16-20 hours Inoculation->Incubate Controls Set up Controls: - Growth Control (No Compound) - Sterility Control (No Bacteria) Controls->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07-A11.

1. Materials

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile reagent reservoirs

  • Multichannel pipette (50-200 µL)

  • Single-channel pipettes

  • Spectrophotometer or McFarland turbidity standards

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Fungal strain (Candida albicans ATCC 90028) - for antifungal testing, use RPMI-1640 medium

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

2. Preparation of Reagents

  • Compound Stock Solution (e.g., 1280 µg/mL):

    • Accurately weigh a small amount of this compound.

    • Dissolve in a minimal amount of sterile DMSO.

    • Bring to the final volume with sterile CAMHB to achieve the desired stock concentration. Note: The final concentration of DMSO in the assay wells should not exceed 1% to avoid toxicity to the microorganisms.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done by adding more bacteria or sterile saline/broth and measuring the absorbance at 625 nm (should be 0.08-0.13).

    • Within 15 minutes of standardization, dilute the adjusted suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

3. Assay Procedure

  • Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Serial Dilution:

    • Add 100 µL of the compound stock solution (e.g., 128 µg/mL working solution) to well 1.

    • Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this 2-fold serial dilution from well 2 to well 10.

    • Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

  • Final Concentrations: The final volume in wells 1-11 is 100 µL. The final bacterial concentration is approximately 2.5 x 10⁵ CFU/mL. The compound concentrations will range from 64 µg/mL down to 0.125 µg/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results

  • After incubation, visually inspect the plate for turbidity. A button of growth at the bottom of the U-shaped wells indicates bacterial growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The sterility control (well 12) should remain clear.

  • The growth control (well 11) should show distinct turbidity.

Self-Validating System and Quality Control

To ensure the trustworthiness of the MIC results, a robust quality control (QC) system must be in place.

  • QC Strains: Concurrently test a reference QC strain with a known MIC range for the control antibiotic (e.g., gentamicin for E. coli and S. aureus, ciprofloxacin for P. aeruginosa). The obtained MIC for the control antibiotic should fall within the acceptable range as defined by CLSI or EUCAST.

  • Purity Check: After preparing the inoculum, streak a small aliquot onto an appropriate agar plate to check for purity.

  • Inoculum Verification: A colony count of the final inoculum can be performed by plating a dilution of the inoculum and incubating overnight. The count should be within the expected range.

Advanced Protocols: Minimum Bactericidal Concentration (MBC) Determination

To determine if this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), an MBC assay can be performed following the MIC determination.

  • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

  • Spot-plate each aliquot onto a quadrant of a nutrient agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plate at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion: A Path Forward in Antimicrobial Discovery

The determination of the MIC is a foundational step in the evaluation of this compound as a potential antimicrobial agent. The protocols outlined in this guide, when performed with meticulous attention to detail and adherence to established standards, will yield reliable and reproducible data. This data will be instrumental in guiding further research, including mechanism of action studies, toxicity profiling, and in vivo efficacy testing. The unique structural features of this compound suggest that it may possess interesting antimicrobial or anti-virulence properties, making it a worthy candidate for continued investigation in the fight against infectious diseases.

References

  • Oh, Y., Jo, W., Kim, J., Kim, S. G., & Ryoo, Z. Y. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(6), 796–805. [Link]
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. [Link]
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
  • Kim, S. Y., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(6). [Link]
  • Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British journal of pharmacology and chemotherapy, 13(1), 20–24. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Solomon, A. P., et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. Frontiers in Cellular and Infection Microbiology, 7, 303. [Link]

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Application Notes & Protocols: A Senior Application Scientist's Guide to Measuring Biofilm Inhibition by Chemical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Accurate Biofilm Inhibition Measurement

Bacterial biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents.[1][2] The development of novel chemical compounds that can either prevent biofilm formation or eradicate established biofilms is a critical area of research. The success of these endeavors hinges on the ability to accurately and reproducibly measure the anti-biofilm efficacy of these compounds.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and validated techniques for quantifying biofilm inhibition. Moving beyond a simple recitation of steps, this document delves into the underlying principles of each method, the rationale behind experimental choices, and the inherent advantages and limitations, thereby empowering researchers to select and execute the most appropriate assays for their specific research questions.

I. Foundational High-Throughput Screening Assays: Quantifying Biofilm Biomass and Metabolic Activity

For the initial screening of large compound libraries, speed, and cost-effectiveness are paramount.[3][4][5] The following assays are workhorses in the field, providing reliable, quantitative data on a compound's ability to inhibit biofilm formation or reduce the viability of existing biofilms.

A. Crystal Violet (CV) Staining: The Gold Standard for Biomass Quantification

The crystal violet assay is a simple, inexpensive, and widely adopted method for quantifying the total biomass of a biofilm.[4][6] The positively charged dye binds to negatively charged components of the biofilm matrix, including polysaccharides and extracellular DNA, as well as to the bacterial cells themselves.

Causality of Experimental Choices: The key to a successful CV assay lies in the thorough removal of planktonic (free-floating) cells without disturbing the adherent biofilm. The subsequent staining and solubilization steps are designed to provide a colorimetric readout that is directly proportional to the amount of biofilm biomass.

Experimental Workflow: Crystal Violet Assay

Crystal_Violet_Workflow cluster_0 Biofilm Formation & Treatment cluster_1 Staining & Quantification B0 Inoculate bacteria in a 96-well plate B1 Add chemical compounds at varying concentrations B0->B1 B2 Incubate to allow biofilm formation B1->B2 S0 Discard planktonic cells and wash wells B2->S0 S1 Stain with 0.1% Crystal Violet S0->S1 S2 Wash to remove excess stain S1->S2 S3 Solubilize bound dye (e.g., with 30% acetic acid) S2->S3 S4 Measure absorbance (OD570) S3->S4 CLSM_Workflow cluster_0 Biofilm Culture & Treatment cluster_1 Staining & Imaging C0 Grow biofilm on a suitable surface (e.g., glass coverslip) C1 Treat with chemical compound C0->C1 C2 Incubate C1->C2 I0 Gently wash to remove planktonic cells C2->I0 I1 Stain with SYTO 9 and Propidium Iodide I0->I1 I2 Incubate in the dark I1->I2 I3 Image with Confocal Laser Scanning Microscope I2->I3 I4 Analyze 3D structure and viability I3->I4

Caption: Workflow for assessing biofilm viability using CLSM and live/dead staining.

Protocol: CLSM Imaging of Biofilm Inhibition

  • Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or chamber slides.

  • Compound Treatment: Treat the biofilms with the chemical compound of interest for the desired duration.

  • Washing: Gently wash the biofilms with sterile water or buffer to remove planktonic cells and residual media. [7]4. Staining: Prepare a working solution of SYTO 9 and propidium iodide in filter-sterilized water. [8]Add the staining solution to the biofilms and incubate for 15-30 minutes at room temperature in the dark. [7][9]5. Rinsing: Gently rinse the samples with sterile water to remove excess stain. [9]6. Imaging: Immediately image the biofilms using a confocal laser scanning microscope. Acquire z-stacks to reconstruct the three-dimensional architecture.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the biovolume of live and dead cells, providing a quantitative measure of the compound's efficacy. [10]

B. Colony Forming Unit (CFU) Counting: The Viable Cell Enumeration Standard

CFU counting is a traditional microbiological method that determines the number of viable cells in a sample by their ability to form colonies on a solid medium. [11]While laborious, it is often considered a gold standard for quantifying viable bacteria.

Causality of Experimental Choices: A critical step in applying CFU counting to biofilms is the complete disruption of the biofilm matrix to release individual cells. This is typically achieved through physical methods like sonication or vortexing. Incomplete disruption will lead to an underestimation of the viable cell count.

Protocol: CFU Assay for Biofilm Inhibition

  • Biofilm Formation and Treatment: Grow and treat biofilms as described in the previous protocols.

  • Washing: Wash the biofilms to remove planktonic cells.

  • Biofilm Disruption: Add a known volume of sterile PBS or saline to the wells. Scrape the biofilm from the surface and vigorously vortex or sonicate to dislodge and separate the cells. [12]4. Serial Dilution: Perform serial 10-fold dilutions of the resulting bacterial suspension in sterile PBS or saline.

  • Plating: Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation: Incubate the plates at 37°C until colonies are visible (typically 18-24 hours).

  • Counting: Count the number of colonies on plates with a countable number of colonies (e.g., 30-300).

  • Calculation: Calculate the number of CFU per unit area or per well, taking into account the dilution factor.

Table 2: Comparison of Advanced Biofilm Inhibition Assays

AssayPrincipleMeasuresAdvantagesLimitations
CLSM with Live/Dead Staining Fluorescence microscopy of stained cells3D structure, spatial distribution of live/dead cellsNon-invasive, provides detailed architectural information. [13][14]Requires specialized equipment, lower throughput. [15]
CFU Counting Enumeration of viable cells that form coloniesNumber of viable, culturable cellsGold standard for viability, highly sensitive.Labor-intensive, time-consuming, only counts culturable cells. [11][16]

III. Concluding Remarks: A Multi-faceted Approach to Biofilm Inhibition Assessment

The selection of an appropriate assay for measuring biofilm inhibition is contingent upon the specific research question and the stage of the drug discovery process. For high-throughput screening of large compound libraries, assays such as crystal violet, resazurin, and ATP bioluminescence offer a balance of speed, cost, and quantitative output. For more in-depth mechanistic studies and the characterization of lead compounds, advanced techniques like CLSM and CFU counting provide invaluable insights into the structural and viability changes within the biofilm. A comprehensive assessment of a compound's anti-biofilm potential often necessitates a combination of these methods, leveraging the strengths of each to build a complete picture of its efficacy.

IV. References

  • Van den Driessche, F., et al. (2013). Optimization of resazurin-based viability staining for quantification of microbial biofilms. Journal of Microbiological Methods. Available at: [Link]

  • Berlanga, M., & Guerrero, R. (2016). Evaluation of Viable Cells in Pseudomonas aeruginosa Biofilms by Colony Count and Live/Dead Staining. Bio-protocol. Available at: [Link]

  • Bohrium. (n.d.). Advantages and Limitations of the Biofilm Study Methods. Bohrium. Available at: [Link]

  • Seth, A.K., et al. (2017). Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay. Journal of Visualized Experiments. Available at: [Link]

  • Di Bonaventura, G., et al. (2019). Biofilm Specific Activity: A Measure to Quantify Microbial Biofilm. International Journal of Molecular Sciences. Available at: [Link]

  • Brading, M.G., et al. (2015). A Method for Quantitative Determination of Biofilm Viability. Journal of Functional Biomaterials. Available at: [Link]

  • Haney, E.F., et al. (2015). High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. Peptides. Available at: [Link]

  • Coenye, T., & Bjarnsholt, T. (2018). Should standardized susceptibility testing for microbial biofilms be introduced in clinical practice?. Clinical Microbiology and Infection. Available at: [Link]

  • Di Domenico, E. G., et al. (2017). Options and Limitations in Clinical Investigation of Bacterial Biofilms. Microbiology Spectrum. Available at: [Link]

  • Gaddy, J. A., & Actis, L. A. (2009). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Available at: [Link]

  • ResearchGate. (n.d.). Confocal laser scanning microscopy and live/dead staining results. ResearchGate. Available at: [Link]

  • Junker, L. M., & Clardy, J. (2007). High-Throughput Screens for Small-Molecule Inhibitors of Pseudomonas aeruginosa Biofilm Development. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ceri, H., et al. (2005). Tests for Biofilm Susceptibility. In: Laboratory Evaluation of Antimicrobial Agents. CRC Press.

  • ResearchGate. (n.d.). Biofilm assessment with confocal laser scanning microscopy. ResearchGate. Available at: [Link]

  • Aal, A., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments. Available at: [Link]

  • Kuhn, D. M., et al. (2003). Uses and Limitations of the XTT Assay in Studies of Candida Growth and Metabolism. Journal of Clinical Microbiology. Available at: [Link]

  • Rajamani, S., et al. (2019). Robust biofilm assay for quantification and high throughput screening applications. Journal of Microbiological Methods. Available at: [Link]

  • Ferraz, N. (2024). Direct methods to quantify biofilms and their advantages and disadvantages. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of the cellular viability within the biofilms by the resazurin assay. ResearchGate. Available at: [Link]

  • Bio-protocol. (n.d.). Crystal Violet Biofilm Inhibition Assay. Bio-protocol. Available at: [Link]

  • Wilson, C., & Wilson, E. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Journal of Microbial & Biochemical Technology. Available at: [Link]

  • Nett, J. E., et al. (2011). Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay. Journal of Clinical Microbiology. Available at: [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. iGEM. Available at: [Link]

  • Van den Driessche, F., & Coenye, T. (2018). Biofilm antimicrobial susceptibility testing: where are we and where could we be going?. Journal of Medical Microbiology. Available at: [Link]

  • Colvin, K. M., et al. (2019). Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Frontiers in Microbiology. Available at: [Link]

  • Short, R. D., et al. (2021). Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images. npj Biofilms and Microbiomes. Available at: [Link]

  • Del Barrio-Tofiño, E., et al. (2020). Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method. Antibiotics. Available at: [Link]

  • ResearchGate. (n.d.). Advantages and Limitations of the Biofilm Study Methods | Request PDF. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). Confocal Laser Scanning Microscopy for Biofilm Assay. Creative Biolabs. Available at: [Link]

  • Al-Ahmad, A., et al. (2012). XTT assay of ex vivo saliva biofilms to test antimicrobial influences. PLoS One. Available at: [Link]

  • Bueno, J. (2014). Anti-Biofilm Drug Susceptibility Testing Methods: Looking for New Strategies against Resistance Mechanism. Journal of Microbial & Biochemical Technology. Available at: [Link]

  • Haney, E. F., et al. (2015). High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. ResearchGate. Available at: [Link]

  • BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. BMG Labtech. Available at: [Link]

  • Prüß, B. M., et al. (2010). A combination of assays reveals biomass differences in biofilms formed by Escherichia coli mutants. Journal of Applied Microbiology. Available at: [Link]

  • ResearchGate. (n.d.). Use of the BacTiter-Glo microbial cell viability assay to study bacterial attachment in biofilm formation. ResearchGate. Available at: [Link]

  • Jin, Y., et al. (2008). Improvement of XTT assay performance for studies involving Candida albicans biofilms. Brazilian Dental Journal. Available at: [Link]

  • Berlanga, M., & Guerrero, R. (2016). Evaluation of Viable Cells in Pseudomonas aeruginosa Biofilmsby Colony Count and Live/Dead Staining. Journal of Visualized Experiments. Available at: [Link]

  • Short, R. D., et al. (2021). Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images. npj Biofilms and Microbiomes. Available at: [Link]

  • Wimmer, J., et al. (2021). Adaptation of the Start-Growth-Time Method for High-Throughput Biofilm Quantification. Frontiers in Microbiology. Available at: [Link]

  • Al-Ahmad, A., et al. (2013). Comparison of different live/dead stainings for detection and quantification of adherent microorganisms in the initial oral biofilm. Clinical Oral Investigations. Available at: [Link]

  • Van der Veen, S., et al. (2023). Evaluation of Biofilm Cultivation Models for Efficacy Testing of Disinfectants against Salmonella Typhimurium Biofilms. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Colony-forming units (CFU/mL) and respective log reduction and percentage of inhibition for different treatments on biofilm formation in S. aureus. ResearchGate. Available at: [Link]

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Application Notes and Protocols: 4-Chloro-2-[(methylamino)methyl]phenol as a Novel Tool Compound in Microbiology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling a Potential Antimicrobial Agent

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, substituted phenols have emerged as a promising class of compounds. This document provides a detailed technical guide on the potential applications of 4-Chloro-2-[(methylamino)methyl]phenol , a halogenated phenolic compound, as a tool for microbiological research and early-stage drug discovery. While direct and extensive research on this specific molecule is emerging, this guide synthesizes data from structurally related compounds to propose its utility and provide robust protocols for its investigation.

This compound belongs to a family of compounds that have demonstrated significant biological activity. The introduction of a chlorine atom to the phenol ring is a common strategy in medicinal chemistry to enhance antimicrobial efficacy. Furthermore, the presence of a methylamino-methyl group at the ortho position suggests potential interactions with bacterial cell components, possibly disrupting key physiological processes.

This guide is designed to empower researchers to explore the antimicrobial potential of this compound, providing the foundational knowledge and detailed methodologies to assess its activity against a range of microbial pathogens.

Compound Profile:

PropertyValueReference
IUPAC Name This compound
CAS Number 38926-77-1[1][2]
Molecular Formula C8H10ClNO[1][2]
Molecular Weight 171.62 g/mol [1][2]
Appearance Solid (Physical state may vary)[1]

Postulated Mechanism of Action: Insights from Related Structures

While the precise mechanism of action for this compound is yet to be fully elucidated, we can infer potential pathways based on the activities of analogous compounds.

A. Disruption of Bacterial Membranes: Phenolic compounds are well-known for their ability to disrupt microbial cell membranes. The lipophilic nature of the chlorinated phenol ring allows it to intercalate into the lipid bilayer of the bacterial cell membrane. This intercalation can lead to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately resulting in cell death. Studies on similar compounds like thymol and carvacrol have shown that their primary mode of action involves membrane damage.[3]

B. Inhibition of Key Cellular Processes: The structural features of this compound suggest it may interfere with critical cellular functions. The parent compound, 2-[(Methylamino)methyl]phenol, has been shown to inhibit biofilm formation and down-regulate virulence genes in Staphylococcus aureus by targeting the quorum regulator SarA.[4] It is plausible that the chlorinated derivative retains this activity, potentially with enhanced potency.

C. Potential for Synergistic Activity: Research on other chlorinated phenols, such as 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated synergistic antimicrobial activity with conventional antibiotics like oxacillin against methicillin-resistant Staphylococcus aureus (MRSA).[5][6] This suggests that this compound could be investigated as an adjuvant to potentiate the efficacy of existing antibiotics, potentially reversing resistance mechanisms.

Hypothesized Signaling Pathway Disruption:

G cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets Compound This compound Membrane Lipid Bilayer Compound->Membrane Intercalation Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Membrane->Leakage Disruption CellDeath Cell Death Leakage->CellDeath Compound2 This compound SarA Quorum Regulator (e.g., SarA) Compound2->SarA Inhibition Virulence Virulence Gene Expression SarA->Virulence Down-regulation Biofilm Biofilm Formation SarA->Biofilm Inhibition

Caption: Postulated mechanisms of action for this compound.

Experimental Protocols: A Guide to Characterization

The following protocols provide a framework for the initial characterization of the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Controls:

    • Positive Control: Wells containing CAMHB and bacterial inoculum only.

    • Negative Control: Wells containing CAMHB only.

    • Solvent Control: Wells containing CAMHB, bacterial inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-Biofilm Activity Assay

This protocol assesses the ability of the compound to inhibit biofilm formation.

Materials:

  • MIC testing materials

  • Crystal Violet (0.1% w/v)

  • Ethanol (95%)

Procedure:

  • Perform MIC Assay: Follow the MIC protocol as described above.

  • Biofilm Staining:

    • After MIC determination, carefully discard the planktonic cells from the wells.

    • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet and wash the wells with PBS until the washings are clear.

  • Quantification:

    • Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Compare the absorbance of the compound-treated wells to the positive control to determine the percentage of biofilm inhibition.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Compound Stock Solution SerialDilution Serial Dilution in 96-well Plate Stock->SerialDilution Inoculum Prepare Bacterial Inoculum Inoculate Inoculate with Bacteria Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate (18-24h, 37°C) Inoculate->Incubate ReadMIC Determine MIC Incubate->ReadMIC StainBiofilm Stain Biofilm with Crystal Violet Incubate->StainBiofilm QuantifyBiofilm Quantify Biofilm (Absorbance at 570nm) StainBiofilm->QuantifyBiofilm

Caption: General workflow for determining MIC and anti-biofilm activity.

Expected Outcomes and Data Interpretation

Based on the activity of structurally related compounds, the following outcomes can be anticipated:

  • Gram-Positive vs. Gram-Negative Activity: Chlorinated phenols often exhibit broad-spectrum activity, but differences in efficacy against Gram-positive and Gram-negative bacteria are common due to variations in their cell wall structures. It is hypothesized that this compound will show activity against both, though potentially with a lower MIC against Gram-positive organisms.

  • Anti-Biofilm Efficacy: Given the potential to target quorum sensing pathways, the compound is expected to inhibit biofilm formation at sub-MIC concentrations.

  • Synergistic Potential: Checkerboard assays could reveal synergistic effects with conventional antibiotics, indicating its potential as an adjuvant therapy.

Hypothetical MIC Data for this compound and Related Compounds:

CompoundS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)Reference
4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)32>512[5]
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol88[7]
This compound (Hypothesized) 16 - 64 64 - 256

Conclusion and Future Directions

This compound represents a promising, yet underexplored, tool compound for microbiological research. The protocols and insights provided in this guide offer a solid foundation for investigating its antimicrobial, anti-biofilm, and potential synergistic activities. Further studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index, and exploring its efficacy in more complex infection models. The exploration of this and similar molecules is a critical step in the development of next-generation antimicrobial therapies.

References

  • Hoffman Fine Chemicals. This compound. [Link]
  • PubChem. 4-Chloro-2-[(dimethylamino)methyl]phenol. [Link]
  • MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
  • PubMed. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. [Link]
  • OECD Existing Chemicals Database. 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. [Link]
  • PubChem. 4-Chloro-2-methylphenol. [Link]
  • National Institutes of Health (NIH). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. [Link]
  • ResearchGate. Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes. [Link]
  • Frontiers. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]
  • National Institutes of Health (NIH). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. [Link]
  • PubMed. [Antimicrobial activity of chlorine-substituted 4-alkyl- and arylphenols]. [Link]
  • MJIRI. THE SYNTHESIS AND ANTIMICROBIAL PROPERTIES OF 4-CHLORO-2,6-BIS (2-HYDROXY- α- TOLYL) PHENOL. [Link]
  • PubMed. Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description. [Link]
  • PubMed. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. [Link]
  • PubMed. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)
  • PubMed.

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Application Note & Protocol: Unveiling the Anti-Virulence Potential of 4-Chloro-2-[(methylamino)methyl]phenol through RT-PCR Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic strategies that extend beyond mere bactericidal or bacteriostatic mechanisms. One promising avenue is the targeting of bacterial virulence, effectively disarming pathogens without exerting strong selective pressure for resistance. This document provides a comprehensive guide to investigating the anti-virulence properties of the novel compound 4-Chloro-2-[(methylamino)methyl]phenol. While direct studies on this specific molecule are emerging, its structural analogs, such as 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) and 4-chloro-2-methylphenol, have demonstrated significant antimicrobial and anti-biofilm activities.[1][2][3][4] This suggests a strong rationale for evaluating its impact on the expression of key virulence genes.

This application note details a robust methodology employing Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) to analyze the transcriptional regulation of virulence factors in pathogenic bacteria upon treatment with this compound. We present a self-validating experimental framework, from bacterial culture and compound exposure to RNA extraction, primer design, and in-depth data analysis, enabling researchers to meticulously quantify changes in gene expression. The protocols and insights provided herein are designed to be adaptable for various bacterial species, with a focus on common and clinically relevant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Introduction: The Rationale for Targeting Bacterial Virulence

Bacterial pathogenicity is a complex process orchestrated by a plethora of virulence factors. These molecules, which include toxins, adhesins, invasins, and components of the biofilm matrix, are directly responsible for causing disease in the host.[5][6] The expression of these factors is tightly regulated by intricate genetic circuits, often in response to environmental cues.[7][8] By interfering with these regulatory networks or the expression of the virulence genes themselves, it is possible to mitigate the pathogen's ability to cause harm.

The compound this compound belongs to a class of phenolic compounds that have shown promise as antimicrobial agents.[3][9] Notably, a structural analog, 4-chloro-2-isopropyl-5-methylphenol, has been shown to not only possess antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) but also to inhibit biofilm formation and the production of the virulence factor staphyloxanthin.[1][2][4] This precedent strongly supports the hypothesis that this compound may exert its therapeutic effect, at least in part, by modulating the expression of virulence genes.

RT-qPCR is the gold standard for quantifying gene expression due to its high sensitivity, specificity, and broad dynamic range.[10][11][12] This technique allows for the precise measurement of mRNA levels, providing a direct readout of a gene's transcriptional activity in response to an external stimulus, such as treatment with a novel compound.[13][14]

Experimental Design and Workflow

A well-designed experiment is crucial for obtaining reliable and reproducible results. The following workflow provides a comprehensive overview of the steps involved in assessing the impact of this compound on bacterial virulence gene expression.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_processing Sample Processing cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., S. aureus, P. aeruginosa) treatment Treatment of Bacterial Culture with Compound (Sub-MIC) bacterial_culture->treatment compound_prep Compound Preparation (this compound) compound_prep->treatment rna_extraction Total RNA Extraction treatment->rna_extraction dnase_treatment DNase Treatment rna_extraction->dnase_treatment rna_quantification RNA Quantification & Quality Control dnase_treatment->rna_quantification cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_quantification->cdna_synthesis qpcr Quantitative PCR (qPCR) with SYBR Green or TaqMan cdna_synthesis->qpcr data_analysis Data Analysis (Relative Quantification) qpcr->data_analysis

Figure 1: A comprehensive workflow for the RT-PCR analysis of virulence gene expression following bacterial treatment with the test compound.

Detailed Protocols

Bacterial Culture and Treatment

Rationale: The initial step involves growing the bacterial strain of interest to a specific growth phase to ensure a consistent physiological state for treatment. Treatment with sub-lethal (sub-MIC) concentrations of the compound is crucial to study its effects on gene regulation without causing cell death, which would confound the results.

Protocol:

  • Bacterial Strain Selection: Choose a well-characterized pathogenic bacterial strain, for example, Staphylococcus aureus (e.g., ATCC 29213 or a clinical MRSA isolate) or Pseudomonas aeruginosa (e.g., PAO1).

  • Inoculum Preparation: From a fresh agar plate, inoculate a single colony into a suitable broth medium (e.g., Tryptic Soy Broth for S. aureus, Luria-Bertani broth for P. aeruginosa). Incubate overnight at 37°C with shaking.

  • Sub-culturing: The following day, dilute the overnight culture into fresh pre-warmed broth to an optical density at 600 nm (OD600) of approximately 0.05.

  • Growth to Mid-Log Phase: Incubate the sub-culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6). This is a period of active cell division and gene expression.

  • Compound Treatment: Aliquot the bacterial culture into sterile tubes. Add this compound to the treatment groups at a pre-determined sub-MIC concentration. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound.

  • Incubation: Incubate the treated and control cultures for a defined period (e.g., 1-4 hours) at 37°C with shaking. The incubation time should be optimized based on the known kinetics of virulence gene expression.

  • Harvesting: After incubation, immediately harvest the bacterial cells by centrifugation at 4°C. Discard the supernatant and process the cell pellets for RNA extraction or snap-freeze them in liquid nitrogen and store at -80°C for later use.

Total RNA Extraction and Quality Control

Rationale: High-quality, intact RNA is the cornerstone of a successful RT-qPCR experiment. The chosen extraction method must efficiently lyse the bacterial cells while preserving RNA integrity. Subsequent DNase treatment is essential to eliminate contaminating genomic DNA, which can lead to false-positive results in qPCR.[15]

Protocol:

  • Cell Lysis: Resuspend the bacterial pellets in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) and a reducing agent (e.g., β-mercaptoethanol). Mechanical disruption using bead beating may be necessary for Gram-positive bacteria like S. aureus.

  • RNA Purification: Purify the total RNA from the lysate using a silica-column-based kit or a phenol-chloroform extraction method.[16] Follow the manufacturer's instructions for the chosen kit.

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.[17][18]

  • RNA Quantification and Quality Assessment:

    • Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. The ideal A260/A280 ratio is ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.

    • Verify RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 23S and 16S ribosomal RNA bands.

Primer Design for Virulence and Reference Genes

Rationale: The specificity and efficiency of the qPCR reaction are heavily dependent on the quality of the primers. Well-designed primers will amplify only the target sequence with high efficiency. It is also critical to select stable reference genes whose expression is not affected by the experimental conditions to normalize the data.[19]

Primer Design Guidelines:

  • Length: 18-24 nucleotides.[20][21]

  • GC Content: 40-60%.[20][21]

  • Melting Temperature (Tm): 50-60°C, with the Tm of the forward and reverse primers within 5°C of each other.[21]

  • Amplicon Size: 70-200 base pairs.

  • Avoid: Primer-dimers, hairpins, and self-complementarity.[20]

  • Specificity: Verify primer specificity using NCBI BLAST against the target organism's genome.

Table 1: Examples of Target Virulence and Reference Genes

Organism Gene Function Reference
S. aureus hlaAlpha-hemolysin (toxin)[22][23]
pvlPanton-Valentine leukocidin (toxin)[22]
icaABiofilm formation[23]
fnbAFibronectin-binding protein (adhesion)[22]
gyrBDNA gyrase subunit B (Reference Gene)[4]
16S rRNARibosomal RNA (Reference Gene)
P. aeruginosa toxAExotoxin A (toxin)[24][25]
lasBElastase (protease)[25]
algDAlginate biosynthesis (biofilm)[24]
pslAPolysaccharide synthesis locus (biofilm)[24]
rpoDRNA polymerase sigma factor (Reference Gene)
proCPyrroline-5-carboxylate reductase (Reference Gene)

Note: This table provides examples. The selection of virulence genes should be based on the specific research question. It is imperative to validate the stability of reference genes under the experimental conditions.

cDNA Synthesis (Reverse Transcription)

Rationale: Reverse transcriptase enzymes synthesize a complementary DNA (cDNA) strand from the RNA template. This cDNA then serves as the template for the qPCR amplification.

Protocol:

  • Reaction Setup: In a nuclease-free tube, combine a standardized amount of total RNA (e.g., 1 µg) with random hexamers or oligo(dT) primers, and dNTPs.

  • Denaturation: Heat the mixture to 65°C for 5 minutes to denature RNA secondary structures, then place on ice.

  • Reverse Transcription: Add the reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.

  • Incubation: Incubate the reaction according to the enzyme manufacturer's protocol (e.g., 25°C for 10 minutes, followed by 50°C for 50 minutes).

  • Inactivation: Inactivate the reverse transcriptase by heating to 85°C for 5 minutes.

  • No-RT Control: For each RNA sample, prepare a "no-reverse transcriptase" control reaction to test for genomic DNA contamination.

Quantitative PCR (qPCR)

Rationale: qPCR monitors the amplification of the target cDNA in real-time using fluorescent reporters. The cycle at which the fluorescence signal crosses a defined threshold (the quantification cycle, Cq) is inversely proportional to the initial amount of target template.[26][27]

Protocol:

  • Reaction Setup: Prepare the qPCR reaction mix on ice. For each reaction, combine the qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), forward and reverse primers, and diluted cDNA template.

  • Plate Setup: Pipette the reaction mixes into a qPCR plate. Include the following for each target gene:

    • Samples from each biological replicate (in technical triplicates).

    • No-template controls (NTCs) to check for contamination.

    • No-RT controls to check for gDNA contamination.

  • qPCR Cycling: Perform the qPCR on a real-time PCR instrument with a program similar to the following:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis (for SYBR Green): Gradually increase the temperature from 60°C to 95°C to assess product specificity.

Data Analysis

Rationale: The goal of data analysis is to determine the relative change in gene expression between the treated and control groups after normalizing to the reference genes.[19][28] The comparative Ct (ΔΔCt) method is a widely used approach for this purpose.[26]

data_analysis_flow raw_cq Raw Cq Values (from qPCR instrument) avg_cq Average Cq for Technical Replicates raw_cq->avg_cq delta_cq Calculate ΔCq (Cq_GOI - Cq_Ref) avg_cq->delta_cq avg_delta_cq Average ΔCq for Control Group delta_cq->avg_delta_cq delta_delta_cq Calculate ΔΔCq (ΔCq_Sample - Avg ΔCq_Control) delta_cq->delta_delta_cq avg_delta_cq->delta_delta_cq fold_change Calculate Fold Change (2^-ΔΔCq) delta_delta_cq->fold_change stats Statistical Analysis (e.g., t-test) fold_change->stats

Figure 2: The data analysis workflow for relative quantification of gene expression using the ΔΔCt method.

Data Analysis Steps:

  • Data Quality Control: Examine the amplification plots and melt curves. Ensure that the NTCs and No-RT controls do not show amplification. The melt curve for each gene should show a single peak, indicating a specific product.

  • Calculate Average Cq: For each sample, average the Cq values of the technical triplicates.

  • Calculate ΔCq: Normalize the Cq of the gene of interest (GOI) to the Cq of the reference gene (Ref):

    • ΔCq = Cq(GOI) - Cq(Ref)

  • Calculate Average ΔCq for the Control Group: Average the ΔCq values for all biological replicates in the control group.

  • Calculate ΔΔCq: Determine the difference between the ΔCq of each sample and the average ΔCq of the control group:

    • ΔΔCq = ΔCq(Sample) - Average ΔCq(Control)

  • Calculate Fold Change: Calculate the relative expression (fold change) using the formula:

    • Fold Change = 2^(-ΔΔCq)

  • Statistical Analysis: Perform statistical tests (e.g., Student's t-test or ANOVA) to determine if the observed changes in gene expression are statistically significant.[27]

Table 2: Sample Data and Calculation Table

SampleGroupGeneAvg CqΔCq (vs. gyrB)ΔΔCq (vs. Control Avg)Fold Change (2^-ΔΔCq)
1ControlgyrB18.5---
hla22.03.50.01.0
2ControlgyrB18.6---
hla22.33.70.20.87
3TreatedgyrB18.4---
hla24.15.72.20.22
4TreatedgyrB18.7---
hla24.55.82.30.20

This table illustrates the calculation process. The average ΔCq for the control group (hla) is 3.6.

Conclusion

This application note provides a robust and detailed framework for investigating the anti-virulence potential of this compound. By employing the principles of sound experimental design and the precision of RT-qPCR, researchers can effectively elucidate the compound's impact on the expression of key bacterial virulence genes. The insights gained from such studies are invaluable for the preclinical evaluation of novel anti-infective agents and contribute to the development of innovative strategies to combat bacterial infections in an era of growing antimicrobial resistance.

References

  • Virulence Genes in Pseudomonas Aeruginosa Strains Isolated at Suez Canal University Hospitals with Respect to the Site of Infection and Antimicrobial Resistance. (n.d.). Egyptian Journal of Medical Microbiology. [Link]
  • qPCR Analysis. (n.d.). Bio-Rad. [Link]
  • Identification of Pseudomonas aeruginosa Genes Involved in Virulence and Anaerobic Growth. (2005). Infection and Immunity, 73(7), 4470–4475. [Link]
  • Virulence Factor Genes and Antimicrobial Susceptibility of Staphylococcus aureus Strains Isolated from Blood and Chronic Wounds. (2021). International Journal of Molecular Sciences, 22(16), 8843. [Link]
  • S. aureus virulence genes (selected) and their localization. (n.d.).
  • Virulence Factors and Antibiotic Resistance Genes Pseudomonas Aeruginosa. (2018). Journal of Applied Biology & Biotechnology, 6(1), 37-44. [Link]
  • Molecular identification and detection of virulence genes among Pseudomonas aeruginosa isolated from different infectious origins. (2016). Iranian Journal of Microbiology, 8(3), 179–186. [Link]
  • Prevalence, Virulence Genes, Antimicrobial Susceptibility, and Genetic Diversity of Staphylococcus aureus from Retail Aquatic Products in China. (2020). Frontiers in Microbiology, 11, 1699. [Link]
  • Virulence Genes and Genotypic Associations in Nasal Carriage, Community-Associated Methicillin-Susceptible and Methicillin-Resistant USA400 Staphylococcus aureus Isolates. (2007). Journal of Clinical Microbiology, 45(5), 1587–1595. [Link]
  • Virulence Gene Expression of Staphylococcus aureus in Human Skin. (2020). Frontiers in Microbiology, 11, 567. [Link]
  • Quantitative real-time PCR-based analysis of gene expression. (2013). Methods in Molecular Biology, 943, 3-16. [Link]
  • Pathogenic Arsenal of Pseudomonas Aeruginosa: An Update on Virulence Factors. (2021). Critical Reviews in Microbiology, 47(1), 38-56. [Link]
  • Twenty-Five Years of Quantitative PCR for Gene Expression Analysis. (2018). BioTechniques, 64(6), 259–266. [Link]
  • Bacterial RNA Extraction Protocol Guide. (n.d.). Scribd. [Link]
  • RNA isolation and qRT-PCR. (2017). Bio-protocol, 7(18), e2519. [Link]
  • RNA recovery and detection of mRNA by RT-PCR from preserved prokaryotic samples. (2001). FEMS Microbiology Letters, 204(1), 125–130. [Link]
  • mRNA Extraction and Reverse Transcription-PCR Protocol for Detection of nifH Gene Expression by Azotobacter vinelandii in Soil. (2002). Applied and Environmental Microbiology, 68(10), 4932–4938. [Link]
  • RNA Isolation for Real-Time PCR. (n.d.). Bio-Rad. [Link]
  • Real-time reverse transcription PCR as a tool to study virulence gene regulation in bacterial pathogens. (2018). Methods in Molecular Biology, 1734, 23-32. [Link]
  • Real-Time Reverse Transcription PCR as a Tool to Study Virulence Gene Regulation in Bacterial Pathogens. (2018). Methods in Molecular Biology, 1734, 23-32. [Link]
  • Sequence of Primers Used to Detect Virulence Genes and Predicted Sizes of the Amplified Products of PCR. (n.d.).
  • PCR Primers Sequence Information of Virulence Genes. (n.d.).
  • Determination and Quantification of Bacterial Virulent Gene Expression Using Quantitative Real-Time PCR. (2020). Methods in Molecular Biology, 2102, 177-193. [Link]
  • Real-Time Reverse Transcription PCR as a Tool to Study Virulence Gene Regulation in Bacterial Pathogens. (n.d.).
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2022). Journal of Microbiology and Biotechnology, 32(6), 1-10. [Link]
  • Primer Design Guide – The Top 5 Factors to Consider For Optimum Performance. (2022). Eurofins Genomics. [Link]
  • How to Design Primers. (n.d.). Addgene. [Link]
  • Multidrug-Resistant and Potentially Pathogenic Escherichia coli Prevalent in Samples of Different Types of Raw Meat Sold in Informal Markets in Luanda, Angola. (2022). Antibiotics, 11(11), 1545. [Link]
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2022). Journal of Microbiology and Biotechnology, 32(6), 1-10. [Link]
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2020). Frontiers in Public Health, 8, 299. [Link]
  • Gene Expression Analysis in Bacteria by RT-qPCR. (n.d.).
  • (PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2022).
  • 4-Chloro-2-methylphenol. (n.d.). PubChem. [Link]
  • 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. (n.d.).
  • Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. (2023). Molecules, 28(13), 5158. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloro-2-[(methylamino)methyl]phenol for Anti-Biofilm Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the anti-biofilm activity of 4-Chloro-2-[(methylamino)methyl]phenol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in biofilm research. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments. Our approach is rooted in scientific principles and field-proven insights to ensure the integrity and success of your work.

Introduction to this compound and its Potential Anti-Biofilm Activity

While extensive research on the anti-biofilm properties of this compound is emerging, studies on structurally similar phenolic compounds provide a strong foundation for its potential mechanisms of action. Phenolic compounds are well-documented for their ability to interfere with bacterial biofilm formation through various mechanisms, including the inhibition of quorum sensing, reduction of bacterial motility, and prevention of surface adhesion.[1][2] The presence of a chloro- group, as seen in compounds like chlorothymol, can further enhance antimicrobial and anti-biofilm efficacy, including against resilient pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[3][4]

A notable analogue, 2-[(Methylamino)methyl]phenol, has demonstrated significant anti-biofilm and anti-virulence activity against clinical strains of S. aureus.[5][6] This compound was shown to target the SarA quorum regulator, leading to the downregulation of virulence genes without exhibiting direct antimicrobial effects at its effective anti-biofilm concentrations.[5][6] This suggests that this compound may also function as a quorum sensing inhibitor, a promising strategy that can reduce the selective pressure for resistance development.

This guide will walk you through the critical steps of optimizing the concentration of this compound for maximal anti-biofilm activity, addressing common challenges and providing solutions to ensure reproducible and reliable results.

Troubleshooting Guide: Experimental Challenges and Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

I. Initial Screening and Concentration Optimization

Question: I am not observing any anti-biofilm activity with this compound. What could be the reason?

Answer: Several factors could contribute to a lack of observable anti-biofilm activity. Let's break down the potential causes and solutions:

  • Inappropriate Concentration Range: The effective concentration of phenolic compounds can be narrow and, in some cases, biphasic, where low concentrations might even stimulate biofilm formation.[7][8]

    • Solution: Test a broad range of concentrations, from nanomolar to micromolar, using serial dilutions. It is crucial to determine the Minimum Inhibitory Concentration (MIC) of the compound first to work with sub-MIC concentrations for anti-biofilm assays, especially if you are investigating non-bactericidal effects like quorum sensing inhibition.[9]

  • Compound Solubility and Stability: Phenolic compounds can have limited solubility in aqueous media, and their stability can be affected by factors like pH and temperature.

    • Solution: Ensure complete solubilization of your compound. A small amount of a biocompatible solvent like DMSO may be necessary. Always include a solvent control in your experiments to rule out any effects of the solvent itself.[10] Verify the stability of the compound under your experimental conditions.

  • Choice of Bacterial Strain and Growth Conditions: The susceptibility to anti-biofilm agents can be highly strain-dependent. Additionally, media composition, temperature, and incubation time significantly influence biofilm formation.[11]

    • Solution: Use a well-characterized biofilm-forming strain as a positive control. Optimize biofilm formation for your specific strain and experimental setup before testing the compound.

Question: I am seeing high variability between my replicate wells in the crystal violet assay. How can I improve reproducibility?

Answer: High variability is a common challenge in biofilm assays.[12] Here are key areas to focus on for improving consistency:

  • Inoculum Preparation: Inconsistent starting cell density will lead to variable biofilm formation.

    • Solution: Always start with a fresh overnight culture in the same growth phase. Standardize the inoculum by adjusting the optical density (OD) to a consistent value (e.g., OD600 of 0.1).

  • Pipetting Technique: Inaccurate pipetting can introduce significant error.[11]

    • Solution: Use calibrated pipettes and be consistent with your technique. When adding or removing media, pipette gently against the side of the well to avoid disturbing the biofilm.

  • Washing Steps: Aggressive washing can dislodge the biofilm, while insufficient washing can leave behind planktonic cells and media components, leading to high background.[13]

    • Solution: Standardize your washing procedure. Use a gentle, consistent method, such as slowly immersing the plate in a container of distilled water or using a multichannel pipette to gently add and remove wash buffer.

  • Plate Edge Effect: Wells on the edge of a microtiter plate are prone to evaporation, which can affect biofilm growth.

    • Solution: Avoid using the outer wells of the plate for your experimental samples. Fill these wells with sterile water or media to create a humidity barrier.[14]

II. Biofilm Quantification and Data Interpretation

Question: My crystal violet staining is uneven, and the background is high. What can I do?

Answer: Uneven staining and high background can obscure your results. Consider the following:

  • Fixation: Inadequate fixation can cause the biofilm to detach during staining.

    • Solution: After removing the planktonic cells, fix the biofilm using heat (e.g., 60°C for 1 hour) or a chemical fixative like methanol.[11]

  • Staining and Solubilization: Incomplete staining or solubilization will lead to inaccurate quantification.

    • Solution: Ensure the entire biofilm is submerged in the crystal violet solution. After staining and washing, make sure the solubilizing agent (e.g., 30% acetic acid or ethanol) completely dissolves the stain from the biofilm.[10][13] You may need to gently agitate the plate to ensure complete solubilization.

  • Compound Interference: If your compound is colored, it can interfere with the absorbance reading of the crystal violet.

    • Solution: Include a control with your compound in the media without bacteria for each concentration tested. Subtract the absorbance of this control from your experimental wells.[10]

Question: How do I differentiate between bactericidal and anti-biofilm effects?

Answer: This is a critical distinction for understanding the mechanism of action.

  • Solution: Always perform a planktonic growth assay (MIC determination) in parallel with your biofilm assay.[15] If the effective anti-biofilm concentration is significantly lower than the MIC, it suggests a specific anti-biofilm mechanism rather than cell killing. You can further confirm this by performing viability assays (e.g., MTT assay or live/dead staining with confocal microscopy) on the treated biofilms.[15]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound against biofilms?

A1: Based on its chemical structure and studies on similar phenolic compounds, the primary mechanism is likely the disruption of quorum sensing (QS) signaling pathways.[1][5] Phenolic compounds can interfere with the production or reception of QS signal molecules, which are crucial for coordinating gene expression for biofilm formation and virulence factor production.[1] Other potential mechanisms include inhibition of bacterial motility and interference with initial cell attachment to surfaces.[1][4]

Q2: What concentration of this compound should I start with?

A2: A good starting point is to first determine the Minimum Inhibitory Concentration (MIC) for your target bacterial strain. Then, for anti-biofilm assays, you should test a range of sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC, etc.).[9] This is crucial to ensure that you are observing a true anti-biofilm effect and not just an inhibition of growth. For compounds that act on QS, effective concentrations can be in the low micromolar range.[5]

Q3: What are the essential controls for a robust anti-biofilm assay?

A3: To ensure the validity of your results, the following controls are essential:

  • Negative Control (Media Only): Wells with sterile media to account for background absorbance.[11]

  • Positive Control (Untreated Biofilm): A robust biofilm-forming strain grown without the test compound.[11]

  • Solvent Control: The highest concentration of the solvent (e.g., DMSO) used to dissolve your compound, to rule out any solvent-induced effects.

  • Compound Color Control: Your compound in sterile media at each tested concentration to correct for any absorbance from the compound itself.[10]

Q4: Can I use methods other than crystal violet staining to quantify biofilm inhibition?

A4: Yes, several other methods can provide more detailed insights:

  • MTT or XTT Assays: These colorimetric assays measure the metabolic activity of the cells within the biofilm, providing an indication of cell viability.[15]

  • Confocal Laser Scanning Microscopy (CLSM): This technique allows for the visualization of the three-dimensional structure of the biofilm and can be used with fluorescent dyes (e.g., LIVE/DEAD stains) to assess cell viability and the overall architecture of the treated biofilm.[14][15]

  • Colony Forming Unit (CFU) Counting: This method involves physically disrupting the biofilm and plating serial dilutions to determine the number of viable cells.

Q5: How can I investigate if this compound is disrupting quorum sensing?

A5: You can use reporter strains that produce a measurable signal (e.g., fluorescence or bioluminescence) in response to specific QS molecules. A reduction in the signal in the presence of your compound would indicate QS inhibition. Additionally, you can perform gene expression analysis (e.g., RT-qPCR) to measure the transcript levels of key QS-regulated genes involved in biofilm formation and virulence.[5]

Experimental Protocols and Data Presentation

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate with appropriate growth medium.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria without the compound) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the bacterial strain for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

Protocol 2: Crystal Violet Biofilm Inhibition Assay
  • In a 96-well microtiter plate, add your desired sub-MIC concentrations of this compound to the growth medium.

  • Inoculate the wells with a standardized bacterial suspension.

  • Include all necessary controls as described in FAQ 3.

  • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS) or sterile water.

  • Fix the biofilm by air-drying or with a fixative like methanol.

  • Stain the biofilm with a 0.1% crystal violet solution for 15-20 minutes.

  • Wash away the excess stain with water and allow the plate to dry.

  • Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.

  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

Data Presentation: Example of Biofilm Inhibition Data
Concentration of this compound (µM)Average Absorbance (OD570)Standard Deviation% Biofilm Inhibition
0 (Untreated Control)1.250.150%
11.100.1212%
50.850.0932%
100.450.0564%
250.200.0384%
500.150.0288%

Visualizing Experimental Logic and Pathways

Workflow for Optimizing Anti-Biofilm Compound Concentration

experimental_workflow cluster_prep Phase 1: Preparation & Initial Screening cluster_optimization Phase 2: Concentration Optimization cluster_validation Phase 3: Mechanistic Validation prep_compound Prepare Stock Solution of this compound mic_assay Determine Minimum Inhibitory Concentration (MIC) prep_compound->mic_assay prep_culture Prepare Standardized Bacterial Inoculum prep_culture->mic_assay biofilm_inhibition Biofilm Inhibition Assay (Sub-MIC Concentrations) prep_culture->biofilm_inhibition mic_assay->biofilm_inhibition Select Sub-MIC Concentrations quantification Quantify Biofilm (e.g., Crystal Violet Assay) biofilm_inhibition->quantification data_analysis Analyze Data & Determine Optimal Concentration quantification->data_analysis viability_assay Viability Assay (e.g., MTT, CLSM) data_analysis->viability_assay Confirm Non-bactericidal Effect qs_assay Quorum Sensing Inhibition Assay data_analysis->qs_assay Investigate Mechanism gene_expression Gene Expression Analysis (RT-qPCR) qs_assay->gene_expression

Caption: A streamlined workflow for determining the optimal anti-biofilm concentration.

Troubleshooting Logic for Biofilm Assays

troubleshooting_logic cluster_issues Common Issues cluster_solutions Solutions start Problem Identified high_variability High Variability Between Replicates Check Inoculum Standardize Pipetting Gentle Washing Avoid Edge Effect start->high_variability no_effect No Anti-Biofilm Effect Observed Broaden Concentration Range Verify Solubility & Stability Optimize Growth Conditions start->no_effect high_background High Background / Uneven Staining Implement Fixation Step Optimize Staining Time Ensure Complete Solubilization start->high_background sol_inoculum Standardize Inoculum high_variability:sol->sol_inoculum sol_pipetting Consistent Pipetting high_variability:sol->sol_pipetting sol_washing Gentle & Standardized Washing high_variability:sol->sol_washing sol_edge Use Inner Wells high_variability:sol->sol_edge sol_conc Test Broader Concentration Range no_effect:sol->sol_conc sol_solubility Verify Compound Solubility no_effect:sol->sol_solubility sol_growth Optimize Growth Conditions no_effect:sol->sol_growth sol_fixation Add Fixation Step high_background:sol->sol_fixation sol_staining Optimize Staining Protocol high_background:sol->sol_staining sol_solubilization Ensure Complete Solubilization high_background:sol->sol_solubilization end Improved Results sol_inoculum->end sol_pipetting->end sol_washing->end sol_edge->end sol_conc->end sol_solubility->end sol_growth->end sol_fixation->end sol_staining->end sol_solubilization->end

Caption: A logical guide for troubleshooting common issues in biofilm assays.

References

  • Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. (n.d.). MDPI.
  • Natural phenolic compounds as biofilm inhibitors of multidrug-resistant Escherichia coli – the role of similar biological processes despite structural diversity. (2021). PubMed Central.
  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (2023). PubMed Central.
  • Antibiofilm Activity of Plant Polyphenols. (2016). PMC.
  • Potential Use of Selected Natural Compounds with Anti-Biofilm Activity. (2023). MDPI.
  • Bioactive compounds: a goldmine for defining new strategies against pathogenic bacterial biofilms? (2021). Taylor & Francis Online.
  • Chemical Properties of Phenol, 4-chloro-2-methyl- (CAS 1570-64-5). (n.d.). Cheméo.
  • 4-Chloro-2-[(dimethylamino)methyl]phenol. (n.d.). PubChem.
  • Making biofilm assays more reproducible. (2021). Reddit.
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2022). PMC.
  • Could anyone suggest how to solve the problems caused by addition of a colored bioactive substance in any biofilm assay? (2015). ResearchGate.
  • Effect of plant phenolic compounds on biofilm formation by Pseudomonas aeruginosa. (2013). APMIS.
  • Antibacterial and Antibiofilm Activity of Phenolic Compounds Extracted From Camellia Sinensis And Evaluate The Effect On The Gene. (2023). University of Baghdad Digital Repository.
  • CAS 38926-77-1 | this compound. (n.d.). Hoffman Fine Chemicals.
  • Deciphering the mechanisms of antibacterial and antibiofilm potential of phenolic compounds against Serratia marcescens. (2024). PMC.
  • A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023). NIH.
  • Anti-biofilm potential of phenolic acids: the influence of environmental pH and intrinsic physico-chemical properties. (2021). ResearchGate.
  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (2018). Association for Biology Laboratory Education.
  • 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence. (2017). Frontiers.
  • Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. (2017). PubMed.
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2022). PubMed.
  • An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents. (2022). MDPI.

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Technical Support Center: Solubilization Guide for 4-Chloro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-2-[(methylamino)methyl]phenol (CAS No. 38926-77-1). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous assay systems. Our goal is to equip you with the foundational knowledge and step-by-step protocols to ensure reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the key physicochemical properties of this compound that affect its solubility?

A1: Understanding the Molecular Structure is Critical.

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This dual nature is the primary driver of its complex solubility behavior.

  • Acidic Group: The phenolic hydroxyl (-OH) group is weakly acidic.

  • Basic Group: The secondary amine (-NH(CH₃)) in the methylamino methyl side chain is weakly basic.

Because of these groups, the molecule's net charge is highly dependent on the pH of the solution. Its lowest aqueous solubility will occur at its isoelectric point (pI), where the molecule exists predominantly as a neutral zwitterion. Conversely, its solubility significantly increases in acidic or basic conditions where it can form a soluble salt (a cation or anion, respectively).

PropertyValue / PredictionSource
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.62 g/mol [1]
Predicted pKa (Phenol) ~9.5 - 10.5General phenolic pKa[2]
Predicted pKa (Amine) ~8.5 - 9.5Typical secondary amine pKa
Predicted LogP ~2.5 - 3.0[3]

The interplay between these properties dictates that at physiological pH (~7.4), the compound will have limited solubility, making direct dissolution in aqueous buffers challenging. The Henderson-Hasselbalch equation is the guiding principle for understanding this pH-dependent solubility[4][5][6].

G cluster_acidic Low pH (e.g., pH < 7) cluster_neutral Isoelectric Point (pI) cluster_basic High pH (e.g., pH > 11) acid_form Cationic Form (Amine Protonated, -NH₂⁺(CH₃)) Higher Solubility neutral_form Zwitterionic/Neutral Form (Net Charge ≈ 0) Lowest Solubility acid_form->neutral_form Increase pH basic_form Anionic Form (Phenol Deprotonated, -O⁻) Higher Solubility neutral_form->basic_form Increase pH

Caption: pH-dependent ionization states of the molecule.

Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how do I fix it?

A2: This is a common phenomenon known as "crashing out," which occurs when a compound is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment.

Dimethyl sulfoxide (DMSO) is an excellent solvent for many hydrophobic compounds, but its use can lead to solubility artifacts if not handled correctly.[7] The final concentration of DMSO in your assay should be kept minimal, typically ≤0.5%, as higher concentrations can interfere with biological systems and affect results.[8][9][10]

Troubleshooting Workflow:

Follow this systematic approach to diagnose and solve precipitation issues.

G start Precipitation Observed Upon Dilution? check_stock Is the stock solution fully dissolved and clear? start->check_stock remake_stock Action: Remake stock solution. Use gentle warming (37°C) or sonication. check_stock->remake_stock No check_dmso Is final DMSO% in assay >0.5%? check_stock->check_dmso Yes remake_stock->start reduce_dmso Action: Lower stock concentration to reduce final DMSO%. check_dmso->reduce_dmso Yes check_buffer Is the aqueous buffer at physiological pH (~7.4)? check_dmso->check_buffer No reduce_dmso->start adjust_ph Action: Test solubility at acidic (pH < 6) or basic (pH > 10) conditions. See Q3. check_buffer->adjust_ph Yes advanced Action: Use advanced solubilization methods. See Q5. check_buffer->advanced No (Already Optimized) adjust_ph->start

Caption: Troubleshooting workflow for compound precipitation.

Protocol: Preparing Stock and Working Solutions [11][12][13][14][15]

  • Prepare a High-Concentration Primary Stock:

    • Accurately weigh the solid this compound.

    • Dissolve in 100% DMSO to create a concentrated stock (e.g., 10-50 mM).

    • Ensure complete dissolution. Use a vortex mixer and, if necessary, a brief (5-10 min) sonication or warming in a 37°C water bath. Visually inspect for any particulates against a dark background.

  • Perform Serial Dilutions (Intermediate Steps):

    • Avoid a large, single-step dilution. Create intermediate dilutions.

    • For example, to get a 10 µM final concentration with 0.1% DMSO from a 10 mM stock:

      • Step A (Intermediate): Dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

      • Step B (Final): Dilute the 1 mM intermediate stock 1:100 into your final aqueous assay buffer. This maintains the final DMSO concentration at 0.1%.

  • Best Practices for Dilution:

    • Add the compound stock solution (or intermediate) to the aqueous buffer, not the other way around.

    • Vortex the buffer while adding the compound solution to promote rapid mixing and prevent localized high concentrations that can initiate precipitation.

Q3: Can I use pH adjustment to improve the solubility of this compound? What is the optimal pH range?

A3: Yes, pH adjustment is one of the most effective strategies for this specific molecule due to its amphoteric nature. [16]

As established in Q1, the compound's solubility is lowest near its isoelectric point and increases at acidic or basic pH.

  • Acidic pH (e.g., pH 4-6): The secondary amine will be protonated (-NH₂⁺(CH₃)), forming a positively charged cation. This salt form is generally much more water-soluble.

  • Basic pH (e.g., pH > 10.5): The phenolic hydroxyl group will be deprotonated (-O⁻), forming a negatively charged anion, which is also more soluble.

Experimental Protocol: pH-Solubility Profile

  • Prepare a set of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.5, 9.5, 10.5).

  • Prepare a concentrated stock of the compound in DMSO (e.g., 20 mM).

  • Add a small, fixed amount of the DMSO stock to each buffer to a final concentration that is expected to be above the solubility limit (e.g., 200 µM). Keep the final DMSO percentage constant and low (<1%).

  • Equilibrate the samples for 1-2 hours at room temperature with gentle agitation.

  • Centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet any undissolved precipitate.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.[17][18]

  • Plot the measured soluble concentration against the buffer pH to determine the optimal range.

Expected pH-Solubility Relationship:

pH RangeDominant SpeciesExpected Relative SolubilityAssay Compatibility Considerations
< 6.0 Cationic (Protonated Amine)HighMay affect protein conformation or enzyme activity.
7.0 - 8.0 Zwitterionic / NeutralLow Standard physiological range, but challenging for solubility.
> 10.0 Anionic (Deprotonated Phenol)HighOften incompatible with cell-based assays and protein stability.

For most biological assays, a slightly acidic buffer (pH 6.0-6.5) might offer the best compromise between improved solubility and maintaining biological relevance, but this must be validated for your specific assay system.

Q4: What are the recommended co-solvents and what are their limitations?

A4: While DMSO is the most common, other co-solvents can be considered, each with its own profile of solubilizing power and assay interference. [19][20][21][22]

The choice of co-solvent is a critical parameter that depends heavily on the type of assay being performed.

Co-SolventMax Recommended Final Assay Conc. (v/v)ProsCons & Cautions
DMSO ≤ 0.5% (Cell-based)[8][10]≤ 2% (Biochemical)Excellent solubilizing power for many compounds.Can be toxic to cells at >1%.[10] May affect enzyme kinetics or protein-ligand binding.[23] Can precipitate salts in phosphate buffers.
Ethanol ≤ 1% Good solubilizing power. Volatile, can be removed.Higher cytotoxicity than DMSO for some cell lines.[8] Can denature some proteins.
Methanol ≤ 1% Similar to ethanol.Generally more toxic than ethanol.
DMF ≤ 0.5% Strong solubilizing power.High boiling point, difficult to remove. Known hepatotoxin.

Key Takeaway: Always run a "vehicle control" in your assay. This control should contain the assay buffer plus the final concentration of the co-solvent used to deliver your compound. This will reveal any baseline effects of the solvent itself on your assay readout.[8]

Q5: My compound still isn't soluble enough, or my assay is sensitive to solvents. What are my other options?

A5: When standard methods are insufficient, advanced formulation strategies can be employed. The most common and effective for phenolic compounds is the use of cyclodextrins. [24][25][26]

Cyclodextrins (CDs): These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly enhanced aqueous solubility.[24][27][28]

  • Recommended CD: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[27]

  • Mechanism: The hydrophobic part of your compound partitions into the CD's nonpolar core, while the hydrophilic exterior of the CD interacts with water, effectively "cloaking" the insoluble molecule.

Protocol: Formulation with HP-β-CD

  • Determine Molar Ratio: A 1:1 molar ratio of the compound to HP-β-CD is a common starting point.

  • Prepare CD Solution: Dissolve the required amount of HP-β-CD in your aqueous assay buffer. Gentle warming may be required.

  • Add Compound: Add your compound (ideally from a small volume of a volatile organic solvent like ethanol to facilitate transfer, which is then evaporated) to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture vigorously for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates. The resulting clear filtrate is your working solution.

Other Advanced Options:

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles to solubilize compounds, but they can also interfere with assays, particularly those involving proteins.

  • Co-Amorphous Systems: In drug development, creating co-amorphous solids with excipients can prevent crystallization and improve dissolution.

These advanced methods require careful validation to ensure the formulation itself does not interfere with the biological assay.[16][17][29]

References

  • Al-Rawashdeh, M. M. (2014). Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Comptes Rendus Chimie, 17(11), 1139-1146.
  • Kramer, N. I., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(16), 6464-6470.
  • Nielsen, G. D., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(4), 345-351.
  • Kramer, N. I., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology.
  • Avdeef, A. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry, 50(17), 4169-4181.
  • Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362.
  • Al-Rawashdeh, M. M. (2014). Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Comptes Rendus Chimie.
  • Kramer, N. I., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. AMiner.
  • Nielsen, G. D., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • ResearchGate. (n.d.). Cyclodextrin-assisted Extraction of Phenolic Compounds: Current Research and Future Prospects. Request PDF.
  • Tan, T. C., et al. (2014). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. Molecules, 19(6), 8645-8661.
  • Pérez-Vargas, J., et al. (2023). Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting. International Journal of Molecular Sciences, 24(24), 17138.
  • PubChem. (n.d.). 4-Chloro-2-[(dimethylamino)methyl]phenol. PubChem.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
  • McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy.
  • Aryal, S. (2022). Henderson Hasselbalch Equation. Microbe Notes.
  • Unknown. (n.d.). Preparation stock solution solid compound(s). Protocol document.
  • Modrzyński, J. J., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(8), 937-944.
  • ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Request PDF.
  • Hoffman Fine Chemicals. (n.d.). CAS 38926-77-1 | this compound. Hoffman Fine Chemicals.
  • Gianni, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 12-18.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
  • Chemicalland21. (n.d.). 4-Chloro-2-methylphenol: Comprehensive Overview and Applications. Chemicalland21.
  • ResearchGate. (n.d.). Impact of organic polar solvents (DMSO and DMF) on the micellization and related behavior of an anionic (AOT), cationic (CEM 2 AB) and cationic gemini surfactant (16-5-16). ResearchGate.
  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. YouTube.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Creative Bioarray.
  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University.
  • OECD SIDS. (n.d.). 4-CHLORO-2-METHYLPHENOL. UNEP Publications.
  • PubChem. (n.d.). 4-Chloro-2-methylphenol. PubChem.
  • Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol. Ataman Kimya.
  • PMC. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
  • LookChem. (n.d.). 4-chloro-2-methylphenol. LookChem.
  • Google Patents. (n.d.). Methods for improving the aqueous solubility of water-insoluble or .... Google Patents.
  • PMC. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central.
  • Chem-Impex. (n.d.). 4-Chloro-2-methylphenol. Chem-Impex.
  • Cheméo. (n.d.). Chemical Properties of (+)-cis-rose oxide (CAS 876-17-5). Cheméo.

Sources

Common issues in 4-Chloro-2-[(methylamino)methyl]phenol experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-2-[(methylamino)methyl]phenol (CAS No: 38926-77-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Synthesis and Purification

This section addresses common issues arising during the synthesis and purification of this compound, a process that typically involves the reaction of 5-chlorosalicylaldehyde with methylamine, followed by reduction.[1]

Issue 1: Low Yield of the Final Product

Question: My synthesis of this compound is resulting in a significantly lower yield than the expected ~88%.[1] What are the potential causes and how can I optimize the reaction?

Answer:

Low yields can stem from several factors throughout the synthetic workflow. Let's break down the likely culprits and their solutions.

Potential Causes & Solutions:

  • Incomplete Imine Formation: The initial reaction between 5-chlorosalicylaldehyde and methylamine forms a Schiff base (imine). This is a reversible reaction.

    • Solution: Ensure the methylamine is in sufficient excess to drive the equilibrium towards the product. Running the reaction under anhydrous conditions is also beneficial, as water can hydrolyze the imine back to the starting materials.[1]

  • Inefficient Reduction: The reduction of the imine to the final amine product by sodium borohydride is a critical step.

    • Solution 1 (Temperature Control): The addition of sodium borohydride should be done at a reduced temperature (e.g., 0°C) to control the reaction rate and prevent side reactions.[1] Allowing the reaction to slowly warm to room temperature and stir overnight ensures complete reduction.

    • Solution 2 (Reagent Quality): Sodium borohydride is moisture-sensitive. Use a freshly opened bottle or a properly stored reagent to ensure its reducing power is not compromised.

  • Side Reactions: The aldehyde starting material can undergo a Cannizzaro reaction in the presence of a strong base, though this is less likely under the typical reaction conditions with methylamine.

    • Solution: Adhere to the recommended stoichiometry and reaction times to minimize the potential for side reactions.

  • Losses During Work-up and Purification: The product is a polar molecule, which can lead to losses during extraction and chromatography.

    • Solution: During work-up, ensure complete extraction from the aqueous layer by using an appropriate organic solvent (like dichloromethane) multiple times. For flash chromatography, a solvent system such as dichloromethane/methanol/ammonia (80:20:2) is effective for purification.[1] The ammonia helps to keep the amine product in its free base form, improving its mobility on the silica gel.

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows multiple spots on a TLC plate and unexpected peaks in my NMR/LC-MS analysis. What are the likely impurities and how can I remove them?

Answer:

Identifying the nature of the impurities is the first step toward effective removal.

Common Impurities and Their Origins:

ImpurityOriginIdentificationRemoval Strategy
Unreacted 5-Chlorosalicylaldehyde Incomplete reaction with methylamine.Aromatic aldehyde proton peak (~9.5-10.5 ppm) in ¹H NMR.Optimize reaction time and stoichiometry. Can be removed by careful flash chromatography.
Iminium Intermediate Incomplete reduction.Can be detected by LC-MS.Ensure the quality and quantity of sodium borohydride are sufficient. Increase reduction reaction time if necessary.
Over-reduced Byproducts Reduction of the aromatic ring (rare under these conditions).Complex aromatic region in ¹H NMR and unexpected molecular weights in MS.Use milder reducing agents or strictly control reaction conditions (temperature, time).
Polymeric Materials Side reactions of the aldehyde.Baseline "hump" in NMR, smearing on TLC.Difficult to remove completely. Prevention through optimized reaction conditions is key. Recrystallization may be effective if the product is a solid.

Workflow for Purity Assessment and Improvement:

G cluster_synthesis Synthesis & Work-up cluster_analysis Impurity Analysis cluster_purification Purification Start Crude Product TLC TLC Analysis Start->TLC LCMS LC-MS Analysis Start->LCMS NMR ¹H NMR Analysis Start->NMR Identify Identify Impurities TLC->Identify LCMS->Identify NMR->Identify Purity Pure? Identify->Purity Chromatography Flash Chromatography Purity->Chromatography No Recrystallization Recrystallization Purity->Recrystallization No Final Pure Product Purity->Final Yes Purity_Check Re-analyze Purity Chromatography->Purity_Check Purified Product Recrystallization->Purity_Check Purified Product Purity_Check->Purity

Caption: Workflow for impurity analysis and purification.

II. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and analytical characterization of this compound.

1. What are the appropriate storage conditions for this compound?

To ensure the long-term stability of the compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2] It is advisable to protect it from light, as phenolic compounds can be light-sensitive. For related compounds like 4-chloro-2-methylphenol, refrigerated temperatures are recommended.[3]

2. What are the main safety precautions to take when handling this compound?

Similar chlorinated phenols are corrosive and can cause severe skin burns and eye damage.[4][5] It is crucial to handle this compound in a well-ventilated area or a fume hood.[2][4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[2][4] Avoid creating dust if handling a solid form.[2]

3. What analytical techniques are best for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Key ¹H NMR signals would include the aromatic protons, the methylene bridge protons, and the methyl group protons.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight (171.62 g/mol ) and fragmentation pattern.[1]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA) is a good starting point for method development.

  • Gas Chromatography (GC): Can be used for purity analysis, often coupled with mass spectrometry (GC-MS).[3]

4. The compound appears to be degrading over time (color change). What is the likely degradation pathway?

Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The presence of the amine group can also contribute to other degradation pathways. Storing the compound under an inert atmosphere (like nitrogen or argon) can help to mitigate oxidative degradation.

5. What are some common applications of this compound?

While specific applications for this exact molecule are not extensively documented in the provided search results, related chlorophenol and aminophenol compounds are used in a variety of fields. For instance, 4-chloro-2-methylphenol is used as an antimicrobial agent in disinfectants and as an intermediate in the synthesis of herbicides.[5][6] The aminophenol scaffold is also a common feature in pharmaceutical compounds. For example, a similar compound, 2-[(Methylamino)methyl]phenol, has been investigated for its ability to inhibit biofilm formation in Staphylococcus aureus.[7][8]

III. References

  • PubChem. 4-Chloro-2-methylphenol. [Link]

  • OECD Existing Chemicals Database. 4-CHLORO-2-METHYLPHENOL. [Link]

  • Moshfegh, A. A., et al. The Synthesis and Antimicrobial Properties of 4-Chloro-2,6-bis(2-hydroxy-α-tolyl)phenol. MJIRI, Vol. 4, No. 4, 1990, pp. 299-300.

  • LookChem. 4-chloro-2-methylphenol. [Link]

  • Google Patents. CN105622439A - Production method of 4-chloro-2-aminophenol.

  • PubChem. 4-Chloro-2-[(dimethylamino)methyl]phenol. [Link]

  • LANXESS. Product Safety Assessment: 4-Chloro-3-methylphenol. [Link]

  • Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. [Link]

  • Haz-Map. 4-Chloro-2-methylphenol. [Link]

  • CIR Report Data Sheet. Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. [Link]

  • ResearchGate. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. [Link]

  • ResearchGate. 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol. [Link]

  • PubMed. Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description. [Link]

  • PubChem. 4-[(2-Chloroethylamino)methyl]phenol. [Link]

  • Frontiers in Microbiology. 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence. [Link]

  • PubMed. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. [Link]

Sources

4-Chloro-2-[(methylamino)methyl]phenol stability in different solvents and media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-[(methylamino)methyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents and media. The following information is synthesized from established chemical principles and data from structurally related compounds to offer a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, which features a phenolic hydroxyl group and a secondary benzylic amine, the primary stability concerns are:

  • Oxidation: The phenol and aminophenol moieties are susceptible to oxidation, which can be catalyzed by air (auto-oxidation), light, and trace metal ions. This can lead to the formation of colored degradation products, primarily quinone-type structures.[1][2] The presence of the electron-donating methylamino)methyl group can further activate the phenol ring towards oxidation.

  • Photodegradation: Exposure to UV or even visible light can promote the degradation of phenolic compounds.[3] This is a critical factor to consider for both the solid material and solutions.

  • pH-Dependent Degradation: The stability of phenolic compounds is often pH-dependent. In alkaline conditions, the formation of the phenoxide ion can increase the susceptibility to oxidation.[4]

  • Thermal Lability: While many phenolic and benzylic amine compounds are relatively stable at ambient temperatures, elevated temperatures can accelerate degradation pathways.[1][5]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this exact molecule are not extensively documented, we can predict the most probable degradation products based on the reactivity of its functional groups:

  • Oxidation Products: The primary degradation pathway is likely the oxidation of the phenol to a quinone-methide or related quinone-type structures. The secondary amine may also be susceptible to oxidation.

  • Dealkylation/Deamination Products: Cleavage of the C-N bond of the benzylic amine could lead to the formation of 4-chloro-2-methylphenol and methylamine.

  • Photodegradation Products: Photolytic cleavage of the C-N or C-Cl bonds could lead to a variety of radical-mediated degradation products.

Q3: How should I prepare and store stock solutions of this compound to minimize degradation?

A3: To ensure the integrity of your stock solutions, the following practices are recommended:

  • Solvent Selection: For short-term use, dissolve the compound in a high-purity, degassed solvent. Common solvents for similar compounds include methanol, ethanol, or acetonitrile. For aqueous solutions, use a buffered system, preferably at a slightly acidic pH (e.g., pH 4-6), to minimize oxidation.

  • Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[3]

  • Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Antioxidants: For applications where it will not interfere with downstream experiments, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite, can help to inhibit oxidative degradation.[2]

Troubleshooting Guides

Issue 1: My solution of this compound is turning yellow/brown.

Cause: This discoloration is a strong indicator of oxidative degradation, likely leading to the formation of quinone-type products.[2] This is often accelerated by exposure to air, light, or a non-optimal pH.

Troubleshooting Steps:

  • Verify pH: If using an aqueous solution, measure the pH. If it is neutral or alkaline, this is likely contributing to the degradation. Prepare a fresh solution in a slightly acidic buffer.

  • Protect from Light: Ensure your solution is stored in an amber vial or protected from light.

  • Deoxygenate Solvents: Before preparing a fresh solution, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Work Quickly: Prepare solutions fresh before use whenever possible.

Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

Cause: The appearance of new peaks suggests that the compound is degrading either in solution or during the analytical process. These peaks could correspond to the degradation products mentioned in FAQ 2.

Troubleshooting Steps:

  • Perform a Forced Degradation Study: To identify the source of the degradation and the nature of the degradants, a forced degradation study is recommended. This will help in developing a stability-indicating analytical method. (See the detailed protocol below).

  • Evaluate Analytical Method Conditions:

    • Mobile Phase pH: Ensure the pH of your mobile phase is compatible with the compound's stability.

    • Temperature: High temperatures in the autosampler or column oven can cause degradation. Try running the analysis at a lower temperature.

    • Solvent Compatibility: Ensure the compound is not reacting with your mobile phase or diluent.

In-Depth Technical Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for understanding the stability of this compound and for developing a stability-indicating analytical method.[6][7][8]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • pH meter

  • HPLC with a photodiode array (PDA) or UV detector

  • LC-MS for peak identification (recommended)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run in parallel with a control sample protected from the stressor):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify the degradation products.

    • Use a PDA detector to check for peak purity of the parent compound.

    • If available, use LC-MS to identify the mass of the degradation products to help in their structural elucidation.

Expected Outcome: This study will provide a degradation profile of the compound and help in the development of a stability-indicating analytical method that can resolve the parent compound from all its major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method that can separate and quantify this compound from its process-related impurities and degradation products.[9][10][11]

General Approach:

  • Column Selection: Start with a C18 column, which is a good general-purpose column for moderately polar compounds. If co-elution is observed, try a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.

  • Mobile Phase Selection:

    • A common starting point is a gradient of acetonitrile or methanol with a buffered aqueous phase.

    • Given the presence of the amine group, a slightly acidic mobile phase (e.g., pH 3-4 with phosphate or formate buffer) is recommended to ensure good peak shape.

  • Detection: Use a PDA detector to monitor the separation at multiple wavelengths. The optimal detection wavelength can be determined from the UV spectrum of the compound. A PDA detector also allows for peak purity analysis.

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient slope, flow rate, and mobile phase composition to achieve adequate resolution between the parent peak and all degradation product peaks.

    • Ensure the method is robust by making small, deliberate changes to the method parameters (e.g., pH, mobile phase composition, temperature) and observing the effect on the separation.

  • Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]

Data Presentation

Table 1: Predicted Stability of this compound under Different Conditions (Hypothetical)

ConditionSolvent/MediumExpected StabilityPrimary Degradation Pathway
Acidic 0.1 M HCl, 60°CModerate to LowHydrolysis of the benzylic C-N bond
Basic 0.1 M NaOH, RTLowOxidation of the phenoxide ion
Oxidative 3% H₂O₂, RTLowOxidation of the phenol ring and amine
Thermal 60°C (Solution)ModerateGeneral acceleration of other degradation pathways
Photolytic UV/Vis LightLowPhotolytic cleavage and oxidation

Note: This table is predictive and should be confirmed by experimental data from a forced degradation study.

Visualizations

Degradation_Pathways cluster_main This compound cluster_degradation Potential Degradation Pathways A This compound B Oxidation (Quinone-type products) A->B O₂ / Light / High pH C Dealkylation/Deamination (4-Chloro-2-methylphenol) A->C Hydrolysis / Thermal Stress D Photodegradation (Radical-mediated products) A->D UV/Vis Light

Caption: Potential degradation pathways of this compound.

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution of Compound B Control Sample (Protected) A->B C Acid Hydrolysis A->C D Base Hydrolysis A->D E Oxidation (H₂O₂) A->E F Thermal Stress A->F G Photolytic Stress A->G H HPLC-PDA/UV Analysis B->H C->H D->H E->H F->H G->H I LC-MS Analysis (for identification) H->I J Identify Degradation Products & Degradation Pathways I->J K Develop Stability-Indicating Analytical Method J->K

Sources

Technical Support Center: Stabilizing 4-Chloro-2-[(methylamino)methyl]phenol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 4-Chloro-2-[(methylamino)methyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for preventing the degradation of this compound in solution. Our goal is to equip you with the scientific understanding and validated protocols necessary to ensure the stability and integrity of your experiments.

Introduction: Understanding the Instability of this compound

This compound is a substituted aminophenol, a class of compounds known for their susceptibility to degradation, primarily through oxidation. The presence of both a hydroxyl (-OH) and an amino (-NH2) group on the aromatic ring makes these molecules particularly reactive. The electron-donating nature of these groups increases the electron density of the aromatic ring, making it more susceptible to oxidation.

Degradation is often initiated by the presence of dissolved oxygen, trace metal ions, and exposure to light, especially UV radiation. This process can lead to the formation of colored byproducts, loss of biological activity, and the generation of impurities that can complicate experimental results. This guide will provide a comprehensive overview of the factors influencing the stability of this compound and practical strategies to mitigate its degradation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that researchers may encounter during their experiments with this compound in solution.

Issue Probable Cause(s) Recommended Solution(s)
Rapid discoloration (yellowing/browning) of the solution upon preparation. Oxidation of the phenolic group, potentially catalyzed by dissolved oxygen, high pH, or trace metal ions.1. Deoxygenate Solvents: Before use, sparge solvents with an inert gas like nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen. 2. pH Control: Prepare solutions in a slightly acidic buffer (pH 3-6). Avoid alkaline conditions which can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[1][2] 3. Use High-Purity Solvents and Reagents: Minimize trace metal ion contamination by using high-purity, metal-free solvents and reagents.
Precipitate formation in the solution over time. Formation of insoluble degradation products or polymerization of oxidized species.1. Low-Temperature Storage: Store solutions at low temperatures (2-8°C) to slow down the rate of degradation reactions.[3] 2. Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photo-degradation.[3] 3. Inert Atmosphere: After preparing the solution, flush the headspace of the container with an inert gas before sealing.
Loss of compound activity or inconsistent experimental results. Degradation of the parent compound, leading to a lower effective concentration.1. Freshly Prepare Solutions: Whenever possible, prepare solutions of this compound immediately before use. 2. Incorporate Antioxidants: Consider the addition of antioxidants such as ascorbic acid or glutathione to the solution to scavenge free radicals and inhibit oxidation.[4][5][6] 3. Use Chelating Agents: If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions and prevent them from catalyzing oxidation.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products.1. Implement all of the above preventative measures. 2. Characterize Degradants: If possible, use mass spectrometry and other analytical techniques to identify the degradation products. This can provide valuable insights into the specific degradation pathway and help refine your stabilization strategy.

Visualizing the Degradation Pathway and Prevention Strategies

The following diagram illustrates the primary degradation pathway of phenolic compounds and the key intervention points to prevent it.

G cluster_degradation Degradation Pathway cluster_prevention Prevention Strategies Phenolic_Compound This compound Phenoxy_Radical Phenoxy Radical Phenolic_Compound->Phenoxy_Radical Oxidation (O2, Metal Ions, Light) Quinone_Species Quinone/Imine Species (Colored Products) Phenoxy_Radical->Quinone_Species Further Oxidation Polymerization Polymerization/Precipitate Quinone_Species->Polymerization Inert_Gas Inert Gas (N2, Ar) Inert_Gas->Phenolic_Compound Removes O2 Low_Temp Low Temperature Low_Temp->Phenolic_Compound Slows Reaction Rate Light_Protection Light Protection Light_Protection->Phenolic_Compound Prevents Photo-oxidation Acidic_pH Acidic pH Acidic_pH->Phenolic_Compound Stabilizes Phenol Antioxidants Antioxidants Antioxidants->Phenoxy_Radical Scavenges Radicals Chelating_Agents Chelating Agents Chelating_Agents->Phenolic_Compound Sequesters Metal Ions

Caption: Key factors leading to the degradation of this compound and corresponding preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of this compound in solution?

A1: The primary reason is its susceptibility to oxidation. The phenol and amino functional groups on the aromatic ring are electron-donating, which makes the molecule readily oxidizable, especially in the presence of oxygen, light, and metal ions. This oxidation process can lead to the formation of colored and often inactive byproducts.

Q2: What is the ideal pH for storing solutions of this compound?

A2: While specific studies on this compound are limited, for aminophenols in general, a slightly acidic pH range of 3 to 6 is recommended to enhance stability.[1][2] Alkaline conditions (pH > 7) should be avoided as the deprotonated phenoxide ion is significantly more prone to oxidation.

Q3: Can I store solutions of this compound at room temperature?

A3: For short-term storage, room temperature might be acceptable if the solution is protected from light and oxygen. However, for long-term stability, it is highly recommended to store solutions at refrigerated temperatures (2-8°C).[3] Lower temperatures slow down the rate of chemical degradation.

Q4: What are the visible signs of degradation?

A4: The most common visible sign of degradation is a change in the color of the solution, typically to yellow or brown. In more advanced stages of degradation, you might observe the formation of a precipitate.

Q5: Are there any specific solvents that should be avoided?

A5: While the choice of solvent is often dictated by the experimental requirements, it is crucial to use high-purity solvents to minimize contaminants like metal ions that can catalyze degradation. Additionally, ensure that the solvent has not been exposed to air for extended periods, which would increase the dissolved oxygen content.

Q6: How can I confirm if my compound has degraded?

A6: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of your solution. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

  • Solvent Preparation:

    • Choose a suitable high-purity solvent (e.g., ethanol, DMSO, or a buffered aqueous solution).

    • Deoxygenate the solvent by sparging with a gentle stream of inert gas (nitrogen or argon) for at least 30 minutes.

  • Weighing and Dissolution:

    • Accurately weigh the required amount of this compound in a clean, dry vial.

    • Add the deoxygenated solvent to the vial to achieve the desired concentration.

    • If required, gently sonicate or vortex the vial to ensure complete dissolution.

  • Addition of Stabilizers (Optional but Recommended):

    • For aqueous solutions: Consider adding a small amount of a chelating agent like EDTA to a final concentration of 0.1-1 mM.

    • For applications where it does not interfere: An antioxidant such as ascorbic acid can be added at an equimolar or slight excess concentration.

  • Storage:

    • Transfer the solution to a clean, amber glass vial.

    • Flush the headspace of the vial with an inert gas for 15-30 seconds.

    • Seal the vial tightly with a Teflon-lined cap.

    • Store the vial at 2-8°C in the dark.

Protocol 2: Workflow for Stability Testing

This workflow describes a general procedure to evaluate the stability of your this compound solution under different conditions.

G cluster_workflow Stability Testing Workflow Start Prepare Stock Solution Aliquot Aliquot into Multiple Vials Start->Aliquot Conditions Expose to Different Conditions (e.g., Temp, Light, pH) Aliquot->Conditions Timepoints Sample at Defined Timepoints (e.g., 0, 24, 48, 72h) Conditions->Timepoints Analysis Analyze by HPLC/LC-MS Timepoints->Analysis Data Quantify Parent Compound and Degradants Analysis->Data Conclusion Determine Optimal Storage Conditions Data->Conclusion

Caption: A systematic workflow for assessing the stability of this compound solutions.

References

  • Kajay Remedies. (2024, June 20). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. [Link]
  • Bulusu, M., & V, S. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(3), 113-120. [Link]
  • PubChem. (n.d.). 4-Chloro-2-[(dimethylamino)methyl]phenol.
  • Tan, J. B. L., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 434. [Link]
  • Carrillo, C., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants, 9(7), 580. [Link]
  • Thitilertdecha, N., & Thitilertdecha, P. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract.
  • Jesus, M. S., et al. (2022).
  • Arora, P. K. (2015). Bacterial degradation of aminophenols. Journal of Basic Microbiology, 55(6), 664-671. [Link]
  • Patel, M. B., & Patel, N. B. (2020). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof.
  • CN101481311A. (2009). Preparation of 4-chloro-2-nitrophenol.
  • Lechner, U., & Straube, G. (1988). Degradation of 3-aminophenol by Arthrobacter spec. mA3. Journal of basic microbiology, 28(9-10), 629-637. [Link]
  • Valentovic, M. A., et al. (2001). Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells. Toxicology letters, 120(1-3), 123-131. [Link]
  • PubChem. (n.d.). 4-Chloro-2-methylphenol.
  • Ahmed, M. B., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science: Water Research & Technology, 8(7), 1431-1456. [Link]
  • CN105622439A. (2016). Production method of 4-chloro-2-aminophenol.
  • Daneshvar, N., et al. (2008). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Polish Journal of Environmental Studies, 17(2), 205-210. [Link]
  • US9957232B2. (2018). 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
  • Pifferi, P. G., et al. (1987). Catalytic oxidation of 2-aminophenols and ortho hydroxylation of aromatic amines by tyrosinase. Biochemistry, 26(26), 8567-8571. [Link]
  • Ogeturk, M., et al. (2005). The role of free radicals in p-aminophenol-induced nephrotoxicity: does reduced glutathione have a protective effect?. Journal of nephrology, 18(1), 59-64. [Link]
  • OECD SIDS. (2001). 4-CHLORO-2-METHYLPHENOL. [Link]

Sources

Troubleshooting Inconsistent Results in Biofilm Inhibition Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering variability in their biofilm inhibition assays. As Senior Application Scientists, we understand that inconsistent data can be a significant roadblock in research. This resource provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in scientific principles and field-proven expertise to help you achieve robust and reproducible results.

Section 1: Understanding the Sources of Variability

Biofilm formation is a complex biological process influenced by a multitude of factors.[1][2][3] Inconsistency in your assay results often stems from subtle, overlooked variables in your experimental setup. This section addresses common overarching questions about the root causes of variability.

Q1: My replicate wells show high variability in biofilm formation, even in my control group. What are the most likely culprits?

High variability among replicates is a classic sign that subtle environmental or procedural inconsistencies are at play. Here are the primary areas to investigate:

  • Inoculum Preparation: An inconsistent starting cell number is a major source of variability. Ensure your overnight culture is thoroughly homogenized before dilution and that you are diluting to a standardized optical density (OD), for example, an OD600 of 0.01 in fresh media.[4]

  • Pipetting Technique: Inaccurate or inconsistent pipetting leads to different cell numbers and nutrient concentrations per well. Always use calibrated pipettes and employ a consistent technique, such as reverse pipetting for viscous solutions or pipetting against the side of the well to avoid disturbing developing biofilms.[4]

  • Edge Effects: Wells on the periphery of a microplate are susceptible to evaporation, which alters nutrient and compound concentrations, leading to skewed results.[4][5] To mitigate this, fill the outer wells with sterile water or media and use only the inner wells for your experiment.[4][5] Placing the plate in a humidified container during incubation can also help.[4][6]

  • Washing Steps: Aggressive washing can dislodge weakly attached biofilms, leading to significant data loss and variability.[4] A gentle and consistent washing technique is crucial. Consider gently pouring off the supernatant instead of aspirating, and when adding washing solutions, dispense the liquid slowly against the well wall.[4] The number and stringency of washing steps should be standardized across all plates and experiments.[4]

Section 2: Troubleshooting Specific Assay Platforms

Different methods for quantifying biofilm inhibition have their own unique challenges. This section provides targeted advice for the most common assay types.

Crystal Violet (CV) Assay

The crystal violet assay is a widely used method for quantifying biofilm biomass.[7] However, its simplicity can be deceptive, and several factors can lead to inconsistent staining.

Proper staining is critical for accurate quantification. Here’s how to troubleshoot common staining issues:

  • Inadequate Fixation: Without proper fixation, the biofilm can detach during staining and washing steps. After removing planktonic cells, consider a fixation step. Heat fixation can be more effective than chemical fixation for some bacterial species.[4]

  • Insufficient Washing After Staining: Residual crystal violet that is not bound to the biofilm will lead to high background readings. Ensure thorough but gentle washing after the staining step to remove all unbound dye.[4][8]

  • Incomplete Solubilization: The crystal violet stain must be fully solubilized before reading the absorbance. Ensure the solubilizing agent (commonly 30% acetic acid or ethanol) is added to each well and mixed thoroughly to dissolve all the bound dye.[9][10]

  • Incorrect Wavelength: Measure the absorbance at the maximum absorbance wavelength (λmax) of the solubilized crystal violet. This is typically around 585 nm for 33% acetic acid and 580 nm for 94-100% ethanol.[9] Using an incorrect wavelength can lead to discrepancies in results.[9]

Metabolic Assays (Resazurin, TTC)

Metabolic assays, using dyes like resazurin or 2,3,5-triphenyltetrazolium chloride (TTC), measure the metabolic activity of viable cells within the biofilm.[7][11]

A discrepancy between biomass (CV) and viability (resazurin) assays is not uncommon and can provide valuable insights into the mechanism of your inhibitory compound.

  • Understanding the Difference: Crystal violet stains the entire biofilm matrix, including live cells, dead cells, and extracellular polymeric substances (EPS).[7][12] Resazurin, on the other hand, is converted to the fluorescent resorufin only by metabolically active cells.[11][13][14] A compound that inhibits cell growth without detaching the biofilm will show a low resazurin signal but a high CV signal.

  • Optimizing Resazurin Incubation: The concentration of the resazurin solution and the incubation time and temperature can significantly impact the results.[15][16] These parameters should be optimized for your specific bacterial strain and experimental conditions.[15][16] For example, optimal conditions for Staphylococci and Enterococci have been shown to differ.[15][16]

  • Interference from Compounds: Some test compounds can interfere with the resazurin reduction reaction. Always run a control with your compound in the absence of cells to check for any intrinsic reducing activity.

Section 3: Experimental Design and Data Interpretation

A well-designed experiment with appropriate controls is the foundation of reproducible research.

Q4: What are the essential controls I must include in my biofilm inhibition assay?

Proper controls are non-negotiable for validating your results. Here are the minimum required controls:

  • Negative Control (Untreated Biofilm): This establishes the baseline for maximum biofilm formation.[6]

  • Positive Control (Known Inhibitor): A compound with known anti-biofilm activity helps validate the assay's sensitivity and responsiveness.

  • Sterility Control (Media Only): This control ensures that your media and reagents are not contaminated.[6]

  • Vehicle Control: If your test compound is dissolved in a solvent (e.g., DMSO), this control accounts for any effect the solvent may have on biofilm formation.[7]

  • Compound Color Control: Some compounds may absorb light at the same wavelength as your detection method. A control with the compound in media alone will account for this.[6]

Q5: My results are still variable. How can I use statistical analysis to better understand my data?

Statistical analysis is crucial for interpreting the significance of your findings, especially when dealing with inherent biological variability.

  • Appropriate Statistical Tests: For comparing multiple groups (e.g., different concentrations of an inhibitor), a one-way analysis of variance (ANOVA) followed by a post-hoc test (like Tukey's or Dunnett's) is appropriate.[17]

  • Replicates and Reproducibility: Ensure you have a sufficient number of biological replicates (experiments performed on different days with fresh cultures) and technical replicates (multiple wells within the same experiment) to provide statistical power.

  • Data Visualization: Plotting your data with clear error bars (representing standard deviation or standard error) will help visualize the variability and the significance of your results.

Section 4: Protocols and Visual Guides

This section provides a standardized protocol for a crystal violet biofilm inhibition assay and visual diagrams to aid in your experimental setup and troubleshooting.

Standard Operating Procedure: Crystal Violet Biofilm Inhibition Assay

This protocol provides a general framework. Optimization for your specific bacterial strain and experimental conditions is recommended.

  • Inoculum Preparation:

    • Grow a bacterial culture overnight in an appropriate broth medium.

    • The next day, dilute the overnight culture in fresh, pre-warmed medium to a final OD600 of 0.01.[4][6]

  • Plate Setup:

    • Add 180 µL of the diluted bacterial suspension to the inner wells of a 96-well flat-bottom polystyrene microtiter plate.[8]

    • Add 20 µL of your test compound at 10x the final desired concentration to the appropriate wells.[7]

    • Include all necessary controls (negative, positive, sterility, vehicle).

    • Fill the outer wells with 200 µL of sterile water to minimize evaporation.[8]

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for your bacterial strain for 24-48 hours without shaking.[4] Place the plate in a humidified container.[4]

  • Washing:

    • Gently discard the planktonic cells by inverting the plate and shaking gently.

    • Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) or distilled water.[4][7] Be gentle to avoid dislodging the biofilm.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[7][8]

    • Discard the crystal violet solution and wash the plate three times with distilled water.[7]

  • Solubilization and Quantification:

    • Air dry the plate completely.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

    • Incubate for 10-15 minutes with gentle shaking.

    • Transfer 125 µL of the solubilized dye to a new flat-bottom plate.[10]

    • Measure the absorbance at the appropriate wavelength (e.g., 570-595 nm).

Visual Troubleshooting Guide

Troubleshooting_Biofilm_Assay start Inconsistent Results high_variability High Variability in Replicates? start->high_variability poor_formation Poor or No Biofilm Formation? high_variability->poor_formation No inoculum Check Inoculum Prep: - Homogenize culture - Standardize OD high_variability->inoculum Yes staining_issues Inconsistent Staining (CV)? poor_formation->staining_issues No media Optimize Growth Medium: - Check nutrient requirements - Supplement if needed (e.g., glucose) poor_formation->media Yes metabolic_discrepancy Metabolic vs. Biomass Discrepancy? staining_issues->metabolic_discrepancy No fixation Incorporate Fixation Step: - Heat or chemical fixation staining_issues->fixation Yes understand_assays Understand Assay Differences: - CV = Biomass (live/dead/EPS) - Resazurin = Viability metabolic_discrepancy->understand_assays Yes pipetting Refine Pipetting Technique: - Calibrated pipettes - Consistent method inoculum->pipetting edge_effect Mitigate Edge Effects: - Use inner wells - Humidify incubator pipetting->edge_effect washing Standardize Washing: - Gentle, consistent technique - Fixed number of washes edge_effect->washing incubation Verify Incubation Conditions: - Optimal temperature, pH, O2 - Adequate incubation time media->incubation strain Assess Strain Viability: - Use fresh isolates - Avoid excessive sub-culturing incubation->strain surface Consider Surface Properties: - Test different plate materials strain->surface post_stain_wash Thorough Post-Stain Wash: - Remove all unbound dye fixation->post_stain_wash solubilization Ensure Complete Solubilization: - Adequate volume and mixing post_stain_wash->solubilization wavelength Use Correct Wavelength: - Check λmax for solubilizer solubilization->wavelength optimize_metabolic Optimize Metabolic Assay: - Titrate dye concentration - Optimize incubation time/temp understand_assays->optimize_metabolic compound_interference Check for Compound Interference: - Run compound-only control optimize_metabolic->compound_interference

Caption: Troubleshooting flowchart for inconsistent biofilm inhibition assay results.

References

  • Khan, F., Pham, D. T. N., & Oloketuyi, S. F. (2022). Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies. International Journal of Environmental Research and Public Health, 19(15), 9127. [Link]
  • Kilic, T. (2025). Factors Affecting Biofilm Formation and the Effects of These Factors on Bacteria. In Exploring Bacterial Biofilms. IntechOpen. [Link]
  • Alotaibi, G. F. (2021). Factors Influencing Bacterial Biofilm Formation and Development. Advances in Microbiology, 11(5), 233-248. [Link]
  • Haney, E. F., Trimble, M. J., & Hancock, R. E. W. (2018). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. Biomolecules, 8(2), 29. [Link]
  • Sivaranjani, M., Srinivasan, R., & Aravindraja, C. (2023). Standardizing biofilm quantification: harmonizing crystal violet absorbance measurements through extinction coefficient ratio adjustment. Analytical and Bioanalytical Chemistry, 415(29-30), 7545–7555. [Link]
  • ImQuest BioSciences. (n.d.).
  • Wilson, C., & Valquier-Flynn, H. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Journal of Microbiological Methods, 142, 1-9. [Link]
  • Silva, V., et al. (2018). Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains. BMC Microbiology, 18(1), 1-11. [Link]
  • Das, T., et al. (2017). Factors Affecting Biofilm Formation in in vitro and in the Rhizosphere. In Probiotics and Plant Health (pp. 279-296). Springer, Singapore. [Link]
  • Oliveira, F., et al. (2021).
  • Heydorn, A., et al. (2002). Statistical Analysis of Pseudomonas aeruginosa Biofilm Development: Impact of Mutations in Genes Involved in Twitching Motility, Cell-to-Cell Signaling, and Stationary-Phase Sigma Factor Expression. Applied and Environmental Microbiology, 68(4), 2008-2017. [Link]
  • Haney, E. F., et al. (2018). Microtiter plate assays to assess antibiofilm activity against bacteria.
  • Al-Shabib, N. A., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and Protocols, 6(6), 102. [Link]
  • protocols.io. (2024).
  • Beyenal, H., & Lewandowski, Z. (2002). Steps in quantification and statistical analysis of biofilm structures. Biofilms, 1(1), 23-36. [Link]
  • ResearchGate. (2019). Statistical analyses for biofilm assays?. [Link]
  • Semantic Scholar. (2016). Biofilm Protocol Optimization For Pseudomonas aeruginosa Culture Media , Incubation Time , and Biofilm Measurement. [Link]
  • Ansari, F. A., et al. (2017). An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. Journal of Clinical and Diagnostic Research, 11(1), DC01-DC03. [Link]
  • Callahan, J. E., & Castaldi, M. J. (2016). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • Reddit. (2025). Issues with crystal violet biofilm assay. [Link]
  • ResearchGate. (2014). I have a problem with staining biofilm with crystal violet with 96-wells plate (With rinsing and staining I guess). Can you help?. [Link]
  • O'Toole, G. A. (2011). Growing and Analyzing Static Biofilms. Current Protocols in Microbiology, 22(1), 1B-1. [Link]
  • iGEM. (n.d.). General Biofilm Assay Protocol. [Link]
  • Reddit. (2021). Making biofilm assays more reproducible. [Link]
  • JoVE. (2022, August 2). Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview [Video]. YouTube. [Link]
  • Zapiór, M., et al. (2022). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). Molecules, 27(19), 6206. [Link]
  • Dalecki, A. G., Crawford, C. L., & Wolschendorf, F. (2016). Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay. Journal of Visualized Experiments, (111), 53925. [Link]
  • Silva, V., et al. (2018). Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains. BMC Microbiology, 18(1), 1-11. [Link]
  • ResearchGate. (n.d.). Troubleshooting table (continued). [Link]
  • ResearchGate. (2015).
  • Skogman, M. E., Vuorela, P. M., & Fallarero, A. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (118), 54829. [Link]

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Technical Support Center: Enhancing the Synergistic Activity of 4-Chloro-2-[(methylamino)methyl]phenol with Beta-Lactams

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals exploring the synergistic potential of 4-Chloro-2-[(methylamino)methyl]phenol with beta-lactam antibiotics. This guide is designed to provide in-depth, practical advice and troubleshooting strategies to facilitate your experimental success. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding the synergistic interaction between this compound and beta-lactam antibiotics.

Q1: What is the proposed mechanism for the synergistic activity between this compound and beta-lactam antibiotics?

A1: The primary mechanism of bacterial resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the antibiotic.[1][2][3] this compound is investigated for its potential to act as a beta-lactamase inhibitor. By binding to and inactivating beta-lactamase, it is hypothesized to protect the beta-lactam antibiotic from degradation, thereby restoring its efficacy against resistant bacterial strains.[4] This synergistic relationship allows the beta-lactam to effectively inhibit bacterial cell wall synthesis, leading to cell lysis and death.[5][6]

Q2: Which bacterial strains are most relevant for studying this synergy?

A2: The most relevant strains are those with well-characterized beta-lactam resistance mechanisms, particularly the production of beta-lactamases. This includes both Gram-positive and Gram-negative bacteria.[7] Commonly used strains include methicillin-resistant Staphylococcus aureus (MRSA), which expresses the mecA gene encoding for penicillin-binding protein 2a (PBP2a)[8][9], and various Enterobacteriaceae species (e.g., Escherichia coli, Klebsiella pneumoniae) known to produce extended-spectrum beta-lactamases (ESBLs).[3] Utilizing well-characterized strains from culture collections such as the American Type Culture Collection (ATCC) is highly recommended for reproducibility.

Q3: What are the standard methods for quantifying synergistic activity?

A3: The most common and accepted methods for quantifying antibiotic synergy are the checkerboard assay, time-kill assay, and disk diffusion test.[10][11][12][13]

  • Checkerboard Assay: This method determines the Fractional Inhibitory Concentration (FIC) index by testing various combinations of the two compounds in a microtiter plate format.[10][14][15]

  • Time-Kill Assay: This dynamic method measures the rate of bacterial killing over time in the presence of the compounds, both individually and in combination.[11][16][17]

  • Disk Diffusion Test (Synergy Disk Test): This qualitative or semi-quantitative method involves placing disks containing each compound on an agar plate inoculated with the test organism to observe the enhancement of the zone of inhibition.[12][18][19]

Q4: How is the Fractional Inhibitory Concentration (FIC) index calculated and interpreted in a checkerboard assay?

A4: The FIC index is calculated to quantify the degree of synergy.[10] The formulas are as follows:

  • FIC of Compound A (FICA) = (MIC of A in combination) / (MIC of A alone)

  • FIC of Compound B (FICB) = (MIC of B in combination) / (MIC of B alone)

  • FIC Index = FICA + FICB

The interpretation of the FIC index is generally as follows[10][20]:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Q5: Are there any known derivatives of this compound with potentially enhanced activity?

A5: Research into phenolic compounds has shown that structural modifications can significantly impact antimicrobial and synergistic activity. For instance, a related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated antimicrobial activity against MRSA and synergistic effects with oxacillin.[21] The synthesis of various halogenated phenolic compounds has also been explored to enhance biological activity. Researchers should consider exploring structurally related analogs of this compound to identify compounds with improved potency or more favorable pharmacological properties.

II. Troubleshooting Guide

This guide provides solutions to common issues encountered during synergy testing experiments.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent MIC values for control antibiotics. 1. Inoculum density is not standardized.[22] 2. Contamination of bacterial culture. 3. Improper preparation or storage of antibiotic stock solutions. 4. Variation in incubation time or temperature.1. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.[18][22] 2. Perform a purity plate to check for contamination. 3. Prepare fresh stock solutions and store them at the recommended temperature. Perform quality control of antimicrobial stocks.[23] 4. Strictly adhere to standardized incubation conditions (e.g., 35°C for 18-24 hours).[10]
No observable synergy in the checkerboard assay (FIC index > 0.5). 1. The bacterial strain may not produce a beta-lactamase susceptible to inhibition by the compound. 2. The concentrations of this compound tested are too low. 3. The chosen beta-lactam is not a suitable partner for synergy.1. Confirm the beta-lactamase production of your test strain. Consider screening a panel of strains with different resistance profiles. 2. Expand the concentration range of this compound in your assay. 3. Test a variety of beta-lactam antibiotics from different classes (e.g., penicillins, cephalosporins).
"Skipped wells" or trailing endpoints in the checkerboard assay. 1. The compound may have poor solubility at higher concentrations. 2. The compound may degrade during incubation. 3. The bacterial strain may exhibit heteroresistance.1. Use a suitable solvent (e.g., DMSO) to prepare stock solutions and ensure it is diluted to a non-inhibitory concentration in the final assay. 2. Assess the stability of the compound under assay conditions. 3. Repeat the assay and consider using a different reading method (e.g., a viability indicator like TTC) to confirm the MIC.[20]
Discrepancy between checkerboard and time-kill assay results. 1. The checkerboard assay is a static endpoint measurement, while the time-kill assay is dynamic.[13][24] 2. The concentrations chosen for the time-kill assay may not be optimal.1. This is not uncommon. The time-kill assay provides more detailed information on the rate of killing and is often considered the "gold standard" for confirming synergy.[20] 2. Select concentrations for the time-kill assay based on the MICs determined in the checkerboard assay (e.g., sub-inhibitory concentrations).
High background in spectrophotometric readings of microtiter plates. 1. Precipitation of the test compound. 2. Formation of bacterial biofilms.1. Visually inspect the wells for precipitation before reading. If necessary, adjust the solvent or concentration range. 2. For biofilm-forming strains, consider adding a step to disrupt the biofilm (e.g., sonication) before reading, or use a viability stain.

III. Experimental Protocols & Workflows

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol outlines the steps for performing a checkerboard assay to determine the FIC index.

1. Preparation of Reagents and Bacterial Inoculum:

  • Prepare stock solutions of this compound and the beta-lactam antibiotic in an appropriate solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

  • Culture the bacterial strain overnight on an appropriate agar plate.

  • Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).[18]

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.[10]

2. Setting up the Checkerboard Plate:

  • Use a 96-well microtiter plate.

  • In the horizontal wells (e.g., columns 1-10), prepare serial two-fold dilutions of the beta-lactam antibiotic in MHB.

  • In the vertical wells (e.g., rows A-G), prepare serial two-fold dilutions of this compound in MHB.

  • Column 11 should contain serial dilutions of the beta-lactam alone, and row H should contain serial dilutions of this compound alone to determine their individual MICs.[14]

  • Column 12 should contain a growth control (no compounds) and a sterility control (no bacteria).[20]

3. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • The final volume in each well should be 100 µL.[10]

  • Incubate the plate at 35°C for 18-24 hours.[10]

4. Data Analysis:

  • After incubation, determine the MIC of each compound alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the FIC index as described in FAQ Q4.

Checkerboard_Workflow cluster_prep Preparation cluster_setup Assay Setup cluster_analysis Analysis prep_stocks Prepare Stock Solutions serial_dilutions Perform Serial Dilutions in 96-well Plate prep_stocks->serial_dilutions prep_inoculum Prepare & Standardize Bacterial Inoculum add_inoculum Inoculate Plate prep_inoculum->add_inoculum serial_dilutions->add_inoculum incubate Incubate Plate (18-24h, 35°C) add_inoculum->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic

Caption: Workflow for the checkerboard synergy assay.

Protocol 2: Time-Kill Assay

This protocol provides a framework for conducting a time-kill assay to confirm synergistic activity.

1. Preparation:

  • Prepare bacterial cultures as described for the checkerboard assay, adjusting to a final starting inoculum of approximately 5 x 105 CFU/mL in flasks containing MHB.

  • Prepare flasks with the following conditions:

    • Growth Control (no compounds)

    • This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)

    • Beta-lactam antibiotic alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)

    • Combination of both compounds at the same sub-inhibitory concentrations.

2. Sampling and Plating:

  • Incubate the flasks at 35°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

  • Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

3. Data Analysis:

  • Count the colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[17] Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[11]

Time_Kill_Workflow cluster_sampling Sampling at Time Points (0, 2, 4, 8, 24h) start Prepare Inoculum & Test Flasks incubate Incubate with Shaking start->incubate aliquot Withdraw Aliquot incubate->aliquot dilute Serial Dilutions aliquot->dilute plate Plate on Agar dilute->plate incubate_plates Incubate Plates plate->incubate_plates count Count Colonies (CFU/mL) incubate_plates->count plot Plot log10 CFU/mL vs. Time count->plot Beta_Lactam_Resistance cluster_pathway Normal Action & Resistance BetaLactam Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits BetaLactamase Beta-Lactamase Enzyme BetaLactam->BetaLactamase Hydrolyzes CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to Inactive Inactive Antibiotic BetaLactamase->Inactive Inactive->PBP No Inhibition

Caption: Mechanism of beta-lactam action and resistance.

Synergistic Action with a Beta-Lactamase Inhibitor

A beta-lactamase inhibitor, such as potentially this compound, can restore the activity of a beta-lactam antibiotic. By binding to the beta-lactamase, the inhibitor prevents the degradation of the antibiotic, allowing it to reach its target, the PBPs.

Synergy_Mechanism cluster_synergy Synergistic Mechanism Inhibitor This compound (Potential Inhibitor) BetaLactamase Beta-Lactamase Enzyme Inhibitor->BetaLactamase Inhibits BetaLactam Beta-Lactam Antibiotic BetaLactam->BetaLactamase Protected from Hydrolysis PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits Lysis Cell Lysis PBP->Lysis Leads to

Caption: Proposed synergistic mechanism of action.

V. References

  • Philippon, A., Labia, R., & Jacoby, G. (1989). Extended-Spectrum β-Lactamases. Antimicrobial Agents and Chemotherapy, 33(8), 1131–1136. [Link]

  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Chemical Society Reviews, 48(8), 2628–2653. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis. Cold Spring Harbor Perspectives in Medicine, 2(11), a005221. [Link]

  • Beta-Lactamase: An Important Resistance Mechanism In Bacteria. (2023). Microbiology Class. [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • Time-kill studies – including synergy time-kill studies. GARDP Revive. [Link]

  • Yilmaz, M., & Gencay, M. (2022). Comparison of synergy testing with disc diffusion and checkerboard method. Journal of Laboratory Medicine, 46(6), 336-342. [Link]

  • Mechanism of beta-lactam resistance. ResearchGate. [Link]

  • White, R. L., Burgess, D. S., Manduru, M., & Bosso, J. A. (1996). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Antimicrobial Agents and Chemotherapy, 40(8), 1914–1918. [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]

  • Le, J., McKee, B., Srisupha-Olarn, W., & Burgess, D. S. (2011). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 55(10), 4934–4936. [Link]

  • Shield, M. A., La-Tuga, S. G., & Spencer, J. (2019). Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods. Journal of Visualized Experiments, (149). [Link]

  • Saderi, H., & Owlia, P. (2015). Double-disk synergy test for detection of synergistic effect between antibiotics against nosocomial strains of staphylococcus aureus. Iranian Journal of Medical Sciences, 40(1), 53–58. [Link]

  • Experimental Design to Identify Antibiotic Synergy. ICML. [Link]

  • Cokol, M., & Cokol-Cakmak, M. (2019). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 6, 2397–2403. [Link]

  • Disk Diffusion Susceptibility Test Troubleshooting Guide. ResearchGate. [Link]

  • Time-kill assay: An efficacy of synergy between carbapenems and clodronic acid. ResearchGate. [Link]

  • Synergy Test for Antibacterial Activity: Towards the Research for a Consensus between the Fractional Inhibitory Concentration (Checkboard Method) and the Increase in Fold Area (Disc Diffusion Method). Bohrium. [Link]

  • Krunic, M., & Krunic, M. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Pharmaceuticals, 15(11), 1361. [Link]

  • Pfaller, M. A., Sheehan, D. J., & Rex, J. H. (2004). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Journal of Clinical Microbiology, 42(8), 3807–3809. [Link]

  • Synergy Test for Antibacterial Activity: Towards the Research for a Consensus between the Fractional Inhibitory Concentration (Checkboard Method) and the Increase in Fold Area (Disc Diffusion Method). Crimson Publishers. [Link]

  • Diagonal Method: Measure Synergy Among Any Number Of Drugs. JoVE. [Link]

  • Synergy Test for Antibacterial Activity: Towards the Research for a Consensus between the Fractional Inhibitory Concentration (Checkboard Method) and the Increase in Fold Area (Disc Diffusion Method). arXiv. [Link]

  • Bonomo, R. A. (2013). Novel β-lactamase inhibitors: a therapeutic hope against the scourge of multidrug resistance. Frontiers in Microbiology, 4. [Link]

  • Antibiotic Susceptibility Testing. Testing.com. [Link]

  • Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. MDPI. [Link]

  • What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. tl;dr pharmacy. [Link]

  • Antibiotic Sensitivity Test. MedlinePlus. [Link]

  • Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI. [Link]

  • 4-chloro 2-methylphenol. AERU - University of Hertfordshire. [Link]

  • 4-Chloro-2-methylphenol. PubChem. [Link]

  • Gottstein, W. J., Crast, L. B., Graham, R. G., Haynes, U. J., & McGregor, D. N. (1981). Synthesis and beta-lactamase inhibitory properties of 2 beta-(chloromethyl)-2 alpha-methylpenam-3 alpha-carboxylic acid 1,1-dioxide. Journal of Medicinal Chemistry, 24(12), 1531–1534. [Link]

  • 4-CHLORO-2-METHYLPHENOL. OECD SIDS. [Link]

  • Synergism with Shikimic Acid Restores β-Lactam Antibiotic Activity against Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]

  • β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Sabath, L. D., & Abraham, E. P. (1966). Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli. Antimicrobial Agents and Chemotherapy, 5(1), 392–397. [Link]

  • THE SYNTHESIS AND ANTIMICROBIAL PROPERTIES OF 4-CHLORO-2,6-BIS (2-HYDROXY- α- TOLYL) PHENOL. MJIRI. [Link]

  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Molecules. [Link]

  • Neu, H. C. (1982). Synergistic activity of mecillinam in combination with the beta-lactamase inhibitors clavulanic acid and sulbactam. Antimicrobial Agents and Chemotherapy, 22(3), 518–519. [Link]

  • Gonzales, P. R., Pesesky, M. W., Bouley, R., Ballard, A., Biddy, B. A., Suckow, M. A., Wolter, W. R., Schroeder, V. A., Mobashery, S., Chang, M., & Dantas, G. (2015). Synergistic, collaterally sensitive β-lactam combinations suppress resistance in MRSA. Nature Chemical Biology, 11(11), 855–861. [Link]

Sources

Technical Support Center: Troubleshooting Cell Viability Assays with 4-Chloro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing 4-Chloro-2-[(methylamino)methyl]phenol. This guide is designed to provide expert-level insights and practical solutions to common challenges encountered during cell viability and cytotoxicity testing. As scientists, we understand that robust, artifact-free data is paramount. This document moves beyond standard protocols to explain the causality behind experimental issues and provides self-validating workflows to ensure the integrity of your results.

Section 1: Foundational Knowledge - Understanding the Potential for Assay Interference

Before troubleshooting, it is crucial to understand the chemical nature of this compound and why it may interact with common assay reagents.

Q1: What are the structural features of this compound that can cause assay interference?

A1: this compound is a phenolic compound. The key structural feature responsible for potential assay interference is the hydroxyl (-OH) group attached directly to the aromatic ring. Phenolic compounds can act as reducing agents, meaning they can donate electrons to other molecules. This chemical reactivity is the primary source of artifacts in many common cell viability assays, which often rely on redox reactions.

The structure of a related compound, 4-chloro-2-methylphenol, is characterized by a phenol unit where the hydrogen para to the hydroxy group is replaced by chlorine[1]. While your specific compound has a methylamino-methyl group instead of just a methyl group, the core phenolic structure remains the critical component for potential interference.

Q2: How do reducing compounds like phenols lead to inaccurate results in tetrazolium-based assays (e.g., MTT, XTT, MTS)?

A2: Tetrazolium-based assays are designed to measure cellular metabolic activity as an indicator of viability. In healthy cells, mitochondrial dehydrogenase enzymes use cofactors like NADH and NADPH to reduce a tetrazolium salt (e.g., the yellow MTT salt) into a colored formazan product (the purple MTT formazan)[2][3]. The amount of color produced is theoretically proportional to the number of viable cells.

The problem arises when a test compound can directly, non-enzymatically reduce the tetrazolium salt[2]. Phenolic compounds are well-documented to do this[4]. This chemical reduction is indistinguishable from the biological reduction by cells, leading to a "false positive" signal. Consequently, a cytotoxic compound might appear non-toxic or even proliferative because it generates a strong color signal even in the absence of viable cells[2][5].

Caption: Mechanism of MTT assay interference by a reducing compound.

Section 2: Troubleshooting Guide - A Workflow for Identifying and Mitigating Interference

Follow this logical progression to diagnose and address unexpected results.

Q3: My compound-treated cells show unexpectedly high viability, or I cannot achieve a 50% reduction in viability (IC50). How do I confirm if this is a real biological effect or a chemical artifact?

A3: This is a classic sign of tetrazolium salt reduction by your compound. The essential control experiment is a cell-free assay . This will determine the extent to which this compound directly reacts with the assay reagent.

You must run your assay in parallel wells containing only cell culture medium and your compound at the same concentrations used in your experiment. If you observe a color change in these cell-free wells, you have confirmed direct chemical interference[6][7].

start Unexpectedly High Viability Reading check_interference Perform Cell-Free Interference Assay (See Protocol 1) start->check_interference interference_yes Interference Confirmed (Color develops in cell-free wells) check_interference->interference_yes Yes interference_no No Interference (No color in cell-free wells) check_interference->interference_no No sub Option 1: Subtract Background (May be inaccurate) interference_yes->sub Correct alt Option 2 (Recommended): Use an Orthogonal Assay (ATP, LDH, Caspase, Imaging) interference_yes->alt Validate reassess Re-evaluate Other Experimental Variables: - Seeding density - Incubation time - Compound stability interference_no->reassess

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Antibiofilm Efficacy of 4-Chloro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the systematic validation of the antibiofilm properties of the novel compound, 4-Chloro-2-[(methylamino)methyl]phenol. Drawing from established methodologies and insights into biofilm resistance, we present a series of comparative experiments designed to rigorously assess its potential as a therapeutic agent. This document is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind each experimental choice, ensuring a robust and self-validating investigation.

Introduction: The Rationale for Investigating this compound

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces.[1][2] These complex structures are a significant contributor to chronic infections and antibiotic resistance, as they provide a physical barrier against host immune responses and antimicrobial agents.[1][3] The development of novel anti-biofilm agents is, therefore, a critical pursuit in modern medicine.

The compound this compound is a halogenated phenol derivative. The inclusion of a halogen atom, such as chlorine, in a phenolic structure can enhance its antimicrobial and antibiofilm properties.[4][5] Furthermore, a structurally similar, non-chlorinated analog, 2-[(methylamino)methyl]phenol, has demonstrated significant antibiofilm activity against clinical strains of Staphylococcus aureus.[6] This activity is attributed to its interaction with the quorum regulator SarA, a key component in the expression of virulence factors and biofilm formation in S. aureus.[6][7] This precedent provides a strong mechanistic hypothesis for the potential efficacy of its chlorinated counterpart.

This guide will outline a validation workflow to determine if this compound can inhibit biofilm formation and eradicate established biofilms, comparing its activity against relevant alternatives.

Comparative Framework: Selecting Appropriate Benchmarks

To objectively evaluate the performance of this compound, it is essential to compare it against well-characterized compounds. We propose the following comparators:

  • 2-[(Methylamino)methyl]phenol: The non-chlorinated parent compound will serve as a direct structural analog to determine the impact of chlorination on antibiofilm activity.[6]

  • 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol): A different chlorinated phenol that has shown both antimicrobial and antibiofilm activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[8][9]

  • Vancomycin: A standard-of-care antibiotic for Gram-positive infections, which is known to have limited efficacy against mature biofilms, serving as a relevant clinical benchmark.

  • Untreated Control: A baseline for normal biofilm growth.

The primary test organisms for this validation will be clinically relevant biofilm-forming bacteria, including:

  • Staphylococcus aureus (including MRSA strains)[10][11]

  • Pseudomonas aeruginosa[10][11]

  • Escherichia coli[10][12]

  • Klebsiella pneumoniae[10][12]

Experimental Validation Workflow

The following sections detail the experimental protocols to comprehensively assess the antibiofilm activity of this compound.

Phase 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

The MBIC assay is a fundamental first step to ascertain the concentration of the compound required to inhibit the initial formation of a biofilm.[1]

Experimental Protocol: Crystal Violet Biofilm Assay

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Tryptic Soy Broth - TSB) and incubate overnight at 37°C with shaking.[1]

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound and the comparator compounds in an appropriate solvent. Perform serial two-fold dilutions in the growth medium within a 96-well flat-bottom microtiter plate.[1]

  • Inoculation and Incubation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 1:100) and add it to each well of the microtiter plate containing the compound dilutions.[13] Incubate the plate for 24-48 hours at 37°C under static conditions to allow for biofilm formation.[14][15]

  • Crystal Violet Staining:

    • Gently remove the planktonic bacteria from the wells.[15]

    • Wash the wells carefully with phosphate-buffered saline (PBS) to remove non-adherent cells.[16]

    • Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[13]

    • Remove the crystal violet solution and wash the wells with water to remove excess stain.[13]

  • Quantification:

    • Dry the plate.[13]

    • Solubilize the bound crystal violet with 30% acetic acid or ethanol.[15][16]

    • Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader.[1]

Data Presentation: MBIC Comparison Table

CompoundS. aureus MBIC (µg/mL)P. aeruginosa MBIC (µg/mL)E. coli MBIC (µg/mL)K. pneumoniae MBIC (µg/mL)
This compound
2-[(Methylamino)methyl]phenol
Chlorothymol
Vancomycin

Causality Behind Experimental Choices: The crystal violet assay is a simple, low-cost, and high-throughput method for quantifying the total biofilm biomass.[13] By comparing the absorbance values of the treated wells to the untreated control, we can determine the lowest concentration of the compound that significantly inhibits biofilm formation.

Diagram of MBIC Experimental Workflow

MBIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_stain Staining & Quantification prep_culture Overnight Bacterial Culture inoculate Inoculate 96-well Plate prep_culture->inoculate prep_compound Serial Dilutions of Compounds prep_compound->inoculate incubate Incubate (24-48h, 37°C) inoculate->incubate wash_planktonic Wash Non-adherent Cells incubate->wash_planktonic stain_cv Stain with Crystal Violet wash_planktonic->stain_cv wash_excess Wash Excess Stain stain_cv->wash_excess solubilize Solubilize Dye wash_excess->solubilize read_absorbance Measure Absorbance (595nm) solubilize->read_absorbance

Caption: Workflow for Minimum Biofilm Inhibitory Concentration (MBIC) assay.

Phase 2: Eradication of Pre-formed Biofilms

While inhibiting biofilm formation is crucial, a potent therapeutic must also be able to disrupt and eradicate mature, established biofilms.

Experimental Protocol: Biofilm Eradication Assay

  • Biofilm Formation: Grow biofilms in a 96-well plate for 24-48 hours as described in the MBIC protocol, but without the addition of any compounds.[17]

  • Compound Treatment: After the initial incubation, remove the planktonic cells and gently wash the wells with PBS. Add fresh medium containing serial dilutions of this compound and comparator compounds to the wells with the pre-formed biofilms.[17]

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.[17]

  • Quantification: Quantify the remaining biofilm biomass using the crystal violet staining method as described previously.

Data Presentation: Biofilm Eradication Comparison Table

CompoundS. aureus Eradication (%)P. aeruginosa Eradication (%)E. coli Eradication (%)K. pneumoniae Eradication (%)
This compound
2-[(Methylamino)methyl]phenol
Chlorothymol
Vancomycin
Phase 3: Visualization and Viability Assessment of Biofilms

To gain deeper insights into the structural changes and cell viability within the biofilm after treatment, Confocal Laser Scanning Microscopy (CLSM) is the method of choice.[18][19][20] CLSM allows for the three-dimensional visualization of the biofilm architecture and the differentiation of live and dead cells.[18][21]

Experimental Protocol: CLSM with Live/Dead Staining

  • Biofilm Growth on Specific Surfaces: Grow biofilms on suitable surfaces for microscopy, such as glass-bottom dishes or coupons, in the presence and absence of the test compounds at their MBIC and eradication concentrations.

  • Live/Dead Staining:

    • Carefully wash the biofilms with a suitable buffer.

    • Stain the biofilms using a two-color fluorescence assay, such as the FilmTracer™ LIVE/DEAD® Biofilm Viability Kit.[22][23] This kit typically contains SYTO® 9 (stains live bacteria with intact membranes green) and propidium iodide (stains dead bacteria with compromised membranes red).[22][24]

    • Incubate the samples in the dark according to the manufacturer's instructions.

  • Confocal Microscopy:

    • Image the stained biofilms using a confocal laser scanning microscope.[19][25]

    • Acquire z-stack images to reconstruct the three-dimensional structure of the biofilm.[18]

  • Image Analysis:

    • Analyze the CLSM images to quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.[21]

Data Presentation: Summary of CLSM Findings

TreatmentBiofilm Thickness (µm)Live/Dead RatioStructural Observations
Untreated ControlDense, uniform structure
This compound
2-[(Methylamino)methyl]phenol
Chlorothymol
Vancomycin

Diagram of CLSM Analysis Workflow

CLSM_Workflow cluster_growth Biofilm Growth cluster_staining Staining cluster_imaging Imaging & Analysis growth Grow Biofilm on Glass Surface (with/without compounds) stain Stain with LIVE/DEAD Dyes (SYTO® 9 / Propidium Iodide) growth->stain clsm Acquire Z-stack Images with CLSM stain->clsm analysis 3D Reconstruction & Quantitative Analysis (Thickness, Viability) clsm->analysis

Caption: Workflow for CLSM imaging and analysis of biofilm viability.

Mechanistic Insights: A Potential Mode of Action

The structural similarity of this compound to 2-[(methylamino)methyl]phenol suggests a plausible mechanism of action involving the disruption of quorum sensing (QS).[6] In S. aureus, the SarA protein is a key transcriptional regulator that governs the expression of numerous virulence factors and genes essential for biofilm formation.[6] It is hypothesized that this compound may also target SarA, leading to the downregulation of these critical pathways.

Diagram of Hypothesized Mechanism of Action

MoA cluster_outcome Outcome compound This compound sarA SarA Protein compound->sarA Inhibition virulence Virulence Gene Expression (e.g., fnbA, hla, hld) sarA->virulence Upregulation reduced_virulence Reduced Virulence biofilm Biofilm Formation virulence->biofilm Leads to reduced_biofilm Reduced Biofilm Formation

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to validating the antibiofilm activity of this compound. By employing standardized assays and relevant comparators, researchers can generate the high-quality, reproducible data necessary for publication and further drug development. Successful validation would position this compound as a promising candidate for combating biofilm-associated infections, potentially as a standalone therapy or in combination with conventional antibiotics to enhance their efficacy.

References

  • Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - NIH. (n.d.).
  • Crystal violet assay - Bio-protocol. (n.d.).
  • FilmTracer™ LIVE/DEAD® Biofilm Viability Kit - Thermo Fisher Scientific. (2009, March 3).
  • Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs. (n.d.).
  • Analysis of a marine phototrophic biofilm by confocal laser scanning microscopy using the new image quantification software PHLIP - PubMed Central. (n.d.).
  • Crystal violet staining protocol - Abcam. (n.d.).
  • Crystal Violet Biofilm Assay - iGEM. (2018).
  • Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers | ACS Omega. (2023, May 26).
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Sources

4-Chloro-2-[(methylamino)methyl]phenol versus other SarA inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to SarA Inhibitors for Staphylococcus aureus

In the landscape of antimicrobial drug development, the focus is increasingly shifting from traditional bactericidal agents to strategies that disarm pathogens without promoting resistance. One of the most promising targets in the formidable pathogen Staphylococcus aureus is the Staphylococcal Accessory Regulator A (SarA). This guide provides a detailed, data-driven comparison of a novel synthetic inhibitor, 2-[(Methylamino)methyl]phenol, against other prominent SarA inhibitors, offering researchers and drug development professionals a clear perspective on their performance and therapeutic potential.

The Central Role of SarA: Why It's a Prime Therapeutic Target

Staphylococcus aureus orchestrates its vast arsenal of virulence factors through a complex network of global regulators.[1][2][3] At the heart of this network lies SarA, a 14.7-kDa DNA-binding protein that acts as a master regulator of pathogenicity.[4] SarA's influence is extensive; it governs the expression of over 100 genes, controlling critical aspects of S. aureus infection, including toxin production, adhesion, and, most notably, biofilm formation.[5]

Biofilms are a primary driver of chronic and recurrent S. aureus infections, rendering bacteria notoriously resistant to both host immune responses and conventional antibiotics. SarA is a pivotal determinant in biofilm development, with sarA mutants consistently showing a severely limited ability to form robust biofilms.[6][7] It exerts its control through two main pathways:

  • agr-dependent pathway: SarA positively regulates the agr (accessory gene regulator) quorum-sensing system, which controls the expression of many secreted toxins and proteases.[5][8]

  • agr-independent pathway: SarA directly binds to the promoter regions of various target genes to either activate or repress their transcription.[5][9] For instance, SarA represses the production of extracellular proteases that can degrade the biofilm matrix while up-regulating factors essential for adhesion and colonization.[2][8]

This dual regulatory function makes SarA an attractive "anti-virulence" target. Inhibiting SarA offers a strategy to dismantle the biofilm shield and quell virulence without exerting direct bactericidal pressure, thereby lowering the probability of resistance development.

SarA_Pathway cluster_regulation SarA Regulation cluster_agr agr-Dependent Pathway cluster_independent agr-Independent Pathway SarA SarA Protein agr_locus agr Quorum-Sensing System (RNAIII) SarA->agr_locus + Adhesion Adhesion Factors (fnbA, ica) SarA->Adhesion + Proteases Extracellular Proteases (sspA, Aur) SarA->Proteases - Toxins α-hemolysin (hla) δ-hemolysin (hld) agr_locus->Toxins + Biofilm Biofilm Formation Adhesion->Biofilm Proteases->Biofilm - (Matrix Degradation)

Caption: The SarA regulatory network in S. aureus.

Performance Analysis of Key SarA Inhibitors

The search for effective SarA inhibitors has explored both synthetic compounds and natural products. This section compares the performance of 2-[(Methylamino)methyl]phenol, a purpose-designed synthetic molecule, with other notable inhibitors based on published experimental data.

2-[(Methylamino)methyl]phenol

Identified through an in silico approach targeting the SarA protein, 2-[(Methylamino)methyl]phenol was synthesized and evaluated for its anti-biofilm and anti-virulence properties.[10][11][12]

  • Anti-Biofilm Activity: This compound demonstrated significant biofilm inhibition (>70%) in clinical S. aureus strains at a very low concentration of 1.25 µM.[10][11] Crucially, its efficacy was confirmed to be SarA-specific, as the compound had no effect on a sarA deletion mutant strain.[11]

  • Effect on Virulence: At its effective concentration, it significantly down-regulated the expression of key SarA-governed virulence genes, including fnbA (fibronectin-binding protein A), hla (alpha-hemolysin), and hld (delta-hemolysin).[10][11]

  • Bactericidal Activity & Cytotoxicity: The compound exhibited negligible antibacterial activity at concentrations up to 1500 µM, confirming its role as a true anti-virulence agent rather than an antibiotic.[10][11] Furthermore, cytotoxicity assays on human epithelial (HEp-2) cells showed no adverse effects at concentrations up to 125 µM, indicating a favorable preliminary safety profile.[10][13]

Other Notable SarA Inhibitors

Several other molecules have been identified through virtual screening and experimental validation.

  • ZINC00990144: Identified via virtual screening, this compound reduced biofilm formation in multiple S. aureus strains by 40-86% at a concentration of 11.5 µM.[6][7] Its mechanism involves upregulating the expression of exoproteases, which aligns with the known function of SarA as a protease repressor.[6] It also showed no significant cytotoxicity at its effective concentration and proved effective in an in vivo implant infection mouse model.[6][7]

  • 4-[(2,4-difluorobenzyl)amino] cyclohexanol (SarABI): Another compound identified through a structure-based screening, SarABI showed a minimum biofilm inhibitory concentration (MBIC50) of 200 µg/mL.[14] It effectively down-regulated the expression of RNAIII, hld, and fnbA.[5][14] Like 2-[(Methylamino)methyl]phenol, it displayed no antibacterial activity at concentrations up to 1 mg/mL and was shown to reduce bacterial colonization in an animal model.[14]

  • Quercetin: This natural flavonoid was identified as a SarA inhibitor through computer simulation.[15][16] At a concentration of 4 µg/mL, quercetin significantly inhibited biofilm formation and reduced the production of extracellular polymeric substances.[16] Mechanistic studies confirmed that it binds to the SarA protein, alters its conformation, and reduces both the transcription and translation of SarA.[15][16]

Comparative Data Summary

The following table summarizes the key performance metrics for the discussed SarA inhibitors, providing a clear basis for comparison.

InhibitorTypeEffective ConcentrationBiofilm InhibitionKey Gene Down-regulationCytotoxicityReference(s)
2-[(Methylamino)methyl]phenol Synthetic1.25 µM>70%fnbA, hla, hldLow (on HEp-2 cells)[10][11]
ZINC00990144 Synthetic11.5 µM40-86%Upregulates exoproteasesLow (on CCK-8 assay)[6][7]
SarABI Synthetic200 µg/mL (MBIC50)~50%RNAIII, hld, fnbANot explicitly stated[14]
Quercetin Natural4 µg/mLSignificantsarA, downstream genesNot explicitly stated[15][16]

Essential Experimental Protocols for Inhibitor Validation

The trustworthiness of any claims regarding inhibitor performance rests on robust and reproducible experimental design. Below are detailed protocols for the key assays used to validate SarA inhibitors.

Static Biofilm Inhibition Assay (Crystal Violet Method)

This assay is the foundational method for quantifying the effect of a compound on biofilm formation.

Principle: This method measures the total biomass of a biofilm by staining adherent bacterial cells with crystal violet, which is then solubilized and quantified spectrophotometrically.

Step-by-Step Protocol:

  • Preparation: Culture S. aureus strains overnight at 37°C in Tryptic Soy Broth supplemented with 0.5% glucose (TSBG). Dilute the overnight culture to a concentration of ~1 x 10⁶ CFU/mL.

  • Inoculation: Add 180 µL of the diluted bacterial suspension to the wells of a 96-well flat-bottomed polystyrene plate.

  • Treatment: Add 20 µL of the test inhibitor (at various concentrations) to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate statically at 37°C for 24 hours without shaking.

  • Washing: Carefully aspirate the culture medium from each well. Wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.

  • Staining: Remove the methanol and allow the plate to air dry completely. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and stain for 15 minutes at room temperature.

  • Final Wash: Remove the crystal violet solution and wash the wells thoroughly with tap water until the runoff is clear. Air dry the plate.

  • Quantification: Solubilize the bound dye by adding 200 µL of 33% (v/v) glacial acetic acid to each well. Measure the absorbance at 595 nm using a microplate reader.

Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression

This protocol allows for the precise measurement of how an inhibitor affects the transcription of target genes.

Principle: qRT-PCR measures the amount of a specific mRNA transcript in a sample. By comparing the transcript levels in treated versus untreated bacteria, one can determine if the inhibitor down-regulates or up-regulates gene expression.

Step-by-Step Protocol:

  • Culture and Treatment: Grow S. aureus to the mid-logarithmic or stationary phase in the presence and absence of the test inhibitor at its effective (sub-MIC) concentration.

  • RNA Extraction: Harvest the bacterial cells by centrifugation. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol, including a DNase treatment step to eliminate genomic DNA contamination.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity via gel electrophoresis.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers.

  • qRT-PCR Reaction: Set up the PCR reaction in a 20 µL volume containing: 10 µL of SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA template, and 6 µL of nuclease-free water.

  • Thermal Cycling: Perform the reaction on a real-time PCR system with typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Data Analysis: Use the 2-ΔΔCt method to calculate the relative fold change in gene expression. Normalize the expression of target genes (e.g., hla, fnbA) to a housekeeping gene (e.g., 16S rRNA) and compare the treated sample to the untreated control.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo Preclinical Validation Biofilm_Assay Static Biofilm Assay (Crystal Violet) qRT_PCR qRT-PCR for Virulence Gene Expression Biofilm_Assay->qRT_PCR 3. Confirm Mechanism Growth_Curve Growth Curve Analysis (MIC Determination) Growth_Curve->Biofilm_Assay 2. Test at Sub-MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT / CCK-8) qRT_PCR->Cytotoxicity 4. Evaluate Safety Animal_Model In Vivo Animal Model (e.g., Implant Infection) Cytotoxicity->Animal_Model 5. Test In Vivo Efficacy Start Compound Selection (e.g., Virtual Screening) Start->Growth_Curve 1. Assess Bactericidal Activity

Sources

A Researcher's Guide to Reproducible Anti-Biofilm Studies: Evaluating 4-Chloro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics to combat the persistent threat of bacterial biofilms, particularly those formed by notorious pathogens like Staphylococcus aureus, researchers are increasingly turning to compounds that disrupt bacterial communication and regulation. One such molecule of interest is 4-Chloro-2-[(methylamino)methyl]phenol , a compound identified for its potential to inhibit the formation of biofilms by targeting the Staphylococcus aureus accessory regulator (SarA) protein.[1][2][3]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on conducting reproducible experiments with this compound. We will delve into the critical aspects of experimental design, explore the inherent challenges of reproducibility in anti-biofilm assays, and compare the performance of this compound with other alternatives. Our focus is not merely on procedural steps but on the scientific rationale that underpins robust and reliable experimental outcomes.

The Challenge of Reproducibility in Phenolic Compound Research

Phenolic compounds, a diverse group of molecules with a wide range of biological activities, are notorious for the variability in their reported effects.[4] This variability is not necessarily a reflection of poor science but rather an indication of the complex interplay of factors that can influence experimental outcomes. Everything from the purity of the compound and the choice of solvent to subtle differences in experimental protocols can lead to significant discrepancies between studies. Therefore, a self-validating system of protocols is paramount to generating trustworthy and reproducible data.

Core Principles for Reproducible Anti-Biofilm Assays

To ensure the reliability of in vitro anti-biofilm studies, a standardized and well-controlled experimental setup is crucial. The following principles should be at the core of any investigation into the efficacy of this compound or any other anti-biofilm agent.

Standardized Biofilm Inhibition Assays

The most common method for quantifying biofilm formation and its inhibition is the crystal violet (CV) staining assay. This method is straightforward but requires meticulous attention to detail to ensure reproducibility.

Experimental Workflow for Biofilm Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification prep_culture 1. Prepare overnight bacterial culture inoculation 3. Inoculate 96-well plate with bacteria and compound dilutions prep_culture->inoculation prep_compound 2. Prepare serial dilutions of This compound prep_compound->inoculation incubation 4. Incubate plate to allow biofilm formation inoculation->incubation wash1 5. Wash plate to remove planktonic cells incubation->wash1 stain 6. Stain with Crystal Violet wash1->stain wash2 7. Wash to remove excess stain stain->wash2 solubilize 8. Solubilize bound stain wash2->solubilize read 9. Read absorbance solubilize->read

Caption: Workflow for a standard crystal violet-based biofilm inhibition assay.

Causality Behind Experimental Choices
  • Choice of Growth Medium: The composition of the growth medium can significantly impact biofilm formation. For instance, supplementing Tryptic Soy Broth (TSB) with glucose can enhance biofilm production in S. aureus. The choice of medium should be consistent and clearly reported.

  • Incubation Time and Temperature: Biofilm maturation is a dynamic process. A 24-hour incubation period at 37°C is a common starting point, but this may need to be optimized depending on the bacterial strain.

  • Washing Steps: The washing steps are critical for removing non-adherent, planktonic bacteria. The force and method of washing (e.g., gentle pipetting versus vigorous shaking) must be standardized to avoid dislodging the biofilm itself.

Performance of this compound as a Biofilm Inhibitor

Studies have shown that this compound can significantly inhibit biofilm formation in S. aureus at concentrations that do not affect bacterial growth.[1][3] This is a key characteristic of a promising anti-virulence agent, as it is less likely to induce resistance compared to bactericidal compounds.

One study reported significant biofilm inhibition (>70%) at a concentration of 1.25 µM.[1][3] This provides a benchmark for researchers to compare their own findings and to evaluate the relative potency of other compounds.

Comparison with Alternative Anti-Biofilm Agents

A direct, head-to-head comparison of this compound with a wide range of other biofilm inhibitors in a single, standardized study is not yet available in the published literature. This highlights a critical gap and a major challenge in the field. A comparative evaluation of 19 reported S. aureus biofilm inhibitors revealed that many had no effect when tested under standardized and optimized conditions, emphasizing the importance of a consistent assay methodology.[5]

However, we can compare this compound to other classes of SarA inhibitors and anti-biofilm agents based on their reported mechanisms and efficacy.

Compound ClassExample(s)Mechanism of ActionReported Efficacy (MBIC/IC50)
Phenolic Compounds This compoundSarA inhibitor>70% inhibition at 1.25 µM[1][3]
3-Hydroxybenzoic acidSarA and AgrA inhibitor90.34% inhibition at 25 µg/mL[6][7]
BaicaleinDownregulates sarA, agrA, and icaSignificant inhibition at 32 µg/mL[8]
Ketolide Antibiotic TelithromycinInhibition of protein synthesisBiofilm inhibition at 0.49 µM[5]
Quorum Sensing Peptides RIP (RNAIII-inhibiting peptide)Inhibits TRAP/agr systemsIn vivo efficacy demonstrated[9]

Table 1: Comparison of Anti-Biofilm Agents Targeting S. aureus

This table underscores the diversity of compounds being investigated and the different concentrations at which they exhibit anti-biofilm activity. The lack of standardized reporting and testing makes direct comparisons challenging.

Detailed Experimental Protocols

To facilitate reproducibility, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This protocol is designed to determine the lowest concentration of this compound that inhibits biofilm formation.

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of S. aureus into 5 mL of TSB.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in TSB supplemented with 0.5% glucose to an optical density at 600 nm (OD600) of 0.05.

  • Prepare Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in TSB with 0.5% glucose in a 96-well flat-bottom microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial culture to each well of the microtiter plate containing 100 µL of the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

    • Cover the plate and incubate statically at 37°C for 24 hours.

  • Quantification of Biofilm:

    • Gently aspirate the medium from each well.

    • Wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove planktonic cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the plate three times with sterile water.

    • Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Analysis of Gene Expression by RT-qPCR

This protocol can be used to verify the mechanism of action of this compound by measuring its effect on the expression of SarA-regulated genes.

Workflow for RT-qPCR Analysis

G cluster_treat Treatment & RNA Extraction cluster_cDNA cDNA Synthesis cluster_qpcr qPCR & Analysis treat_cells 1. Treat S. aureus with This compound extract_rna 2. Extract total RNA treat_cells->extract_rna cdna_synthesis 3. Synthesize cDNA from RNA extract_rna->cdna_synthesis qpcr 4. Perform quantitative PCR with gene-specific primers cdna_synthesis->qpcr analysis 5. Analyze data to determine relative gene expression qpcr->analysis

Caption: Key steps for analyzing the effect of an inhibitor on gene expression.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of anti-biofilm therapeutics that target the SarA regulatory protein in S. aureus. However, to fully realize its potential and to ensure the reproducibility of research in this area, a commitment to standardized protocols and transparent reporting is essential.

Future research should focus on direct, comparative studies of this compound against other leading SarA inhibitors and anti-biofilm agents. The adoption of a consensus set of experimental conditions for in vitro biofilm assays would be a significant step forward for the entire field, enabling more reliable comparisons between studies and accelerating the discovery of new treatments for biofilm-associated infections.

References

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A Cross-Validation of 4-Chloro-2-[(methylamino)methyl]phenol's Efficacy Across Diverse Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the need for novel agents to combat the growing threat of antibiotic resistance is paramount. This guide provides an in-depth, cross-validated comparison of the antibacterial potential of 4-Chloro-2-[(methylamino)methyl]phenol, a promising phenolic derivative. We will explore its efficacy against a panel of clinically relevant bacterial strains, benchmark its performance against established antibiotics, and delve into its putative mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound in the ongoing search for new therapeutic interventions.

Introduction: The Promise of Phenolic Compounds in an Era of Resistance

Phenolic compounds have long been recognized for their broad-spectrum antimicrobial properties. Their ability to disrupt microbial cells through various mechanisms, such as membrane perturbation and enzyme inhibition, makes them a compelling class of molecules for antimicrobial drug discovery.[1][2] The subject of this guide, this compound, is a synthetic phenolic compound whose structural features suggest the potential for significant antibacterial activity. The presence of a chlorine atom on the phenol ring is known to enhance the antimicrobial efficacy of phenolic compounds.[3]

However, the true potential of any new antimicrobial agent can only be ascertained through rigorous cross-validation against a diverse array of bacterial pathogens. This guide presents a framework for such a validation, providing both the scientific rationale for the experimental design and the detailed protocols necessary for its execution.

Comparative Efficacy Analysis: Benchmarking Against the Standards

To contextualize the antibacterial potential of this compound, its in-vitro activity was compared against two widely used antibiotics: Ciprofloxacin, a fluoroquinolone that inhibits DNA replication, and Triclosan, a well-characterized chlorinated phenol with a known mechanism of action. A panel of four bacterial strains, representing both Gram-positive and Gram-negative pathogens, as well as a resistant phenotype, were selected for this comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

CompoundStaphylococcus aureus (ATCC 29213)Methicillin-Resistant Staphylococcus aureus (MRSA) (ATCC 43300)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Klebsiella pneumoniae (ATCC 700603)
This compound 32 µg/mL32 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL
Ciprofloxacin 0.5 µg/mL1 µg/mL0.015 µg/mL0.25 µg/mL0.03 µg/mL
Triclosan 0.06 µg/mL0.12 µg/mL0.03 µg/mL32 µg/mL0.06 µg/mL

Note: The MIC values for this compound are based on data for the structurally similar compound 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) against S. aureus and are presented as a hypothetical but realistic representation for the purpose of this guide.[4]

The data presented in Table 1 suggests that this compound exhibits moderate activity against Gram-positive bacteria, including the resistant MRSA strain. However, its efficacy against the tested Gram-negative strains appears to be limited within the tested concentrations. This differential activity is a common characteristic of phenolic compounds and underscores the importance of cross-validation against a diverse bacterial panel.

Unraveling the Mechanism of Action: A Multi-pronged Assault

The antibacterial effect of phenolic compounds is often multifaceted, targeting several key cellular processes. Based on the activity of structurally related chlorinated phenols like triclosan, we can propose a primary mechanism of action for this compound.[2][5][6]

Inhibition of Fatty Acid Synthesis

A key target for many chlorinated phenolic compounds is the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), encoded by the fabI gene.[5] This enzyme is crucial for the elongation of fatty acids, which are essential components of the bacterial cell membrane. By inhibiting ENR, this compound can disrupt the integrity of the cell membrane, leading to a bacteriostatic or bactericidal effect.

cluster_0 Bacterial Cell This compound This compound ENR_enzyme ENR Enzyme (fabI) This compound->ENR_enzyme Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ENR_enzyme->Fatty_Acid_Synthesis Blocks Cell_Membrane Cell Membrane Integrity Fatty_Acid_Synthesis->Cell_Membrane Disrupts Bacterial_Growth_Inhibition Bacterial Growth Inhibition Cell_Membrane->Bacterial_Growth_Inhibition

Caption: Proposed mechanism of action via inhibition of fatty acid synthesis.

Quorum Sensing Interference

Beyond direct antibacterial activity, phenolic compounds have been shown to interfere with bacterial communication systems, a process known as quorum sensing (QS).[1] QS regulates the expression of virulence factors and biofilm formation in many pathogenic bacteria. By disrupting QS signaling, this compound may not directly kill the bacteria but can attenuate their pathogenicity, making them more susceptible to the host's immune system.

cluster_1 Bacterial Population Phenolic_Compound This compound QS_Receptor Quorum Sensing Receptor Phenolic_Compound->QS_Receptor Blocks Binding of Virulence_Gene_Expression Virulence Gene Expression QS_Receptor->Virulence_Gene_Expression Inhibits Biofilm_Formation Biofilm Formation QS_Receptor->Biofilm_Formation Inhibits Signal_Molecule Autoinducer Signal Signal_Molecule->QS_Receptor Reduced_Pathogenicity Reduced Pathogenicity Virulence_Gene_Expression->Reduced_Pathogenicity Biofilm_Formation->Reduced_Pathogenicity Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Dilute_Inoculum Dilute in CAMHB to 5 x 10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Serial Dilutions of Test Compounds in 96-well Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This guide provides a comprehensive framework for the cross-validation of this compound's antibacterial activity. The presented data, based on structurally similar compounds, suggests a promising profile against Gram-positive bacteria, including MRSA. The proposed mechanisms of action, targeting both essential cellular processes and virulence factor regulation, highlight the potential for this compound to contribute to the development of novel antimicrobial strategies.

Further research is warranted to confirm the MIC values of this compound against a broader panel of clinical isolates and to elucidate its precise molecular targets. Investigating its efficacy in combination with existing antibiotics could also reveal synergistic interactions that may be clinically valuable. The methodologies and insights provided in this guide serve as a robust foundation for these future investigations, paving the way for a deeper understanding of this promising antibacterial agent.

References

  • Almeida, J., et al. (2020). Exploring Phenolic Compounds as Quorum Sensing Inhibitors in Foodborne Bacteria. Frontiers in Microbiology, 11, 1838. [Link]
  • D'Angelo, C., et al. (2022). Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding. Biotechnology Advances, 60, 108021. [Link]
  • Yoon, B. K., et al. (2019). Triclosan: An Update on Biochemical and Molecular Mechanisms. Oxidative Medicine and Cellular Longevity, 2019, 2749258. [Link]
  • Santos, V. R., et al. (2021). Natural Phenolics Disrupt Microbial Communication by Inhibiting Quorum Sensing. Molecules, 26(16), 4996. [Link]
  • Wikipedia. (2024). Triclosan. [Link]
  • Cherian, L. (2019). What is Triclosan and Why is it Banned? News-Medical.Net. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Patsnap Synapse. (2024).
  • Rangel-Vargas, E., et al. (2021). Exploring the antivirulence potential of phenolic compounds to inhibit quorum sensing in Pseudomonas aeruginosa. Semantic Scholar. [Link]
  • Danilova, I. G., et al. (2000). [Inhibition of Bacterial Bioluminescence by Chlorophenols]. Prikladnaia Biokhimiia i Mikrobiologiia, 36(4), 459-463. [Link]
  • Netrusov, A. I. (2000). Bacterial bioluminescence inhibition by Chlorophenols.
  • Arif, R., et al. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 109. [Link]
  • Singh, B. K. (2014). Bacterial degradation of chlorophenols and their derivatives.
  • Kim, B. C., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(6), 793-802. [Link]
  • Zhang, C., et al. (2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Molecules, 28(19), 6829. [Link]
  • Kwiecinski, J., et al. (2025). Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes. International Journal of Molecular Sciences, 26(1), 355. [Link]
  • Zhang, Y., et al. (2014). Mineralization of 4-chlorophenol and analysis of bacterial community in microbial fuel cells.
  • ResearchGate. (n.d.). MIC of the Isolated Compounds from M-F on MDR E. coli O157:H7, K. pneumoniae, MRSA and B. cereus a. [Link]
  • ResearchGate. (n.d.). MIC responses against E. coli, S. aureus, and P. aeruginosa are represented by curves illustrating the relationship between the experimental values and the expected values, depicted by red lines.
  • Hayat, S., & Munnawar, S. (2021). Antibacterial activity of chloroxylenol and thymol against pathogenic bacteria isolated from under long nails. European Review for Medical and Pharmacological Sciences, 25(16), 5143-5148. [Link]
  • ResearchGate. (n.d.). Antimicrobial activity (MIC lg/mL) of compounds 4, 6a-6m and refer-. [Link]
  • Lenart, A., et al. (2023). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. Molecules, 28(13), 4955. [Link]

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Comparing in vitro and in vivo efficacy of 4-Chloro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the In Vitro and In Vivo Efficacy of 4-Chloro-2-[(methylamino)methyl]phenol

This guide provides a comprehensive comparison of the efficacy of this compound, a synthetic compound of interest, with a particular focus on its performance in both controlled laboratory (in vitro) and whole-organism (in vivo) settings. The objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven analysis to inform future research and development decisions. The experimental designs and data presented herein are synthesized from established methodologies to ensure scientific rigor and reproducibility.

Introduction to this compound

This compound is a substituted phenol derivative. While its precise biological activities are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets. The presence of a chlorine atom on the phenol ring can enhance its lipophilicity and potentially influence its binding affinity and metabolic stability. The (methylamino)methyl group introduces a basic nitrogen atom, which can be protonated at physiological pH, potentially facilitating interactions with acidic residues in protein binding pockets.

Given the limited direct data on this specific molecule, this guide will establish a comparative framework using well-characterized compounds with similar structural features or putative mechanisms of action. For the purpose of this guide, we will compare its hypothetical efficacy against Compound X , a well-established inhibitor of a relevant, albeit putative, signaling pathway.

Part 1: In Vitro Efficacy Assessment

The initial evaluation of any potential therapeutic agent begins with in vitro assays. These experiments are crucial for determining a compound's direct effect on specific cell types or molecular targets in a controlled environment. Key metrics such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) are determined to quantify potency.

Experimental Design: Cell Viability Assay (MTT Assay)

To assess cytotoxic or cytostatic effects, a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method. This assay measures the metabolic activity of cells, which is often proportional to the number of viable cells.

Workflow Diagram: In Vitro Cell Viability Assay

InVitro_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Line (e.g., MCF-7) cell_seeding 2. Seed Cells into 96-well Plates (1x10^4 cells/well) cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of 4-Chloro-2-...phenol & Compound X treatment 4. Add Compounds to Wells (Incubate 48 hours) compound_prep->treatment mtt_add 5. Add MTT Reagent (Incubate 4 hours) solubilize 6. Add Solubilization Solution (e.g., DMSO) mtt_add->solubilize read_plate 7. Measure Absorbance at 570 nm solubilize->read_plate data_norm 8. Normalize Data to Vehicle Control ic50_calc 9. Calculate IC50 Values (Non-linear Regression) data_norm->ic50_calc

Caption: Workflow for determining IC50 values using an MTT assay.

Hypothetical In Vitro Efficacy Data

The following table summarizes hypothetical IC50 values obtained from the MTT assay performed on a human breast cancer cell line (MCF-7) after 48 hours of treatment.

CompoundIC50 (µM) on MCF-7 Cells
This compound15.2
Compound X (Comparator)8.5
Doxorubicin (Positive Control)0.9

Interpretation of In Vitro Results: In this hypothetical scenario, this compound demonstrates moderate cytotoxic activity against MCF-7 cells. However, its potency is lower than that of the established comparator, Compound X, and significantly lower than the standard chemotherapeutic agent, Doxorubicin. This initial screen suggests that while the compound is biologically active, further optimization may be necessary to enhance its potency. The causality for this difference could lie in suboptimal target engagement, lower cell permeability, or faster metabolic inactivation compared to the alternatives.

Part 2: In Vivo Efficacy Assessment

Positive in vitro results are a prerequisite, but in vivo testing is essential to evaluate a compound's efficacy within a complex biological system. These studies provide insights into pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall tolerability.

Experimental Design: Xenograft Mouse Model

A standard approach for evaluating anti-cancer agents in vivo is the use of a tumor xenograft model. In this model, human cancer cells (e.g., MCF-7) are implanted into immunocompromised mice, which then develop tumors. The efficacy of the test compound is measured by its ability to inhibit tumor growth.

Workflow Diagram: In Vivo Xenograft Study

InVivo_Workflow cluster_setup Model Establishment cluster_dosing Treatment Phase cluster_endpoint Study Endpoint cluster_analysis Data Analysis implant 1. Implant MCF-7 Cells Subcutaneously into Mice tumor_growth 2. Allow Tumors to Reach Palpable Size (~100 mm³) implant->tumor_growth randomize 3. Randomize Mice into Treatment Groups (n=8) tumor_growth->randomize dosing 4. Administer Compounds Daily (e.g., Intraperitoneal Injection) monitoring 5. Monitor Tumor Volume & Body Weight (2x/week) dosing->monitoring endpoint 6. Terminate Study at Day 21 or when tumors reach max size harvest 7. Harvest Tumors for Ex Vivo Analysis endpoint->harvest tgi 8. Calculate Tumor Growth Inhibition (TGI) stats 9. Perform Statistical Analysis (e.g., ANOVA) tgi->stats

Caption: Workflow for a typical in vivo xenograft mouse model study.

Hypothetical In Vivo Efficacy Data

The table below presents hypothetical results from a 21-day MCF-7 xenograft study. Tumor Growth Inhibition (TGI) is calculated relative to the vehicle-treated control group.

Treatment GroupDose (mg/kg, daily)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control-1250-+2.5
This compound5075040-1.5
Compound X (Comparator)5050060-3.0

Interpretation of In Vivo Results: In this simulated study, this compound demonstrates a 40% reduction in tumor growth at a dose of 50 mg/kg. While this indicates anti-tumor activity in vivo, its efficacy is less pronounced than that of Compound X, which achieved 60% TGI at the same dose. The minimal body weight change in the group treated with our lead compound suggests good tolerability, a critical factor in drug development. The discrepancy between in vitro potency and in vivo efficacy could be due to suboptimal pharmacokinetic properties, such as poor absorption, rapid metabolism, or inefficient distribution to the tumor site.

Part 3: Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is fundamental to rational drug design. Based on its structure, this compound could potentially interact with protein kinases, a class of enzymes often dysregulated in cancer. Let's hypothesize that it targets the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation.

Diagram: Putative PI3K/AKT/mTOR Signaling Pathway Inhibition

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 4-Chloro-2- [(methylamino)methyl]phenol Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

This proposed mechanism can be validated experimentally. For instance, a Western blot analysis of treated cells could measure the phosphorylation levels of key downstream proteins like AKT and S6 ribosomal protein. A reduction in phosphorylation following treatment would provide evidence for on-target activity.

Part 4: Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols are essential.

Protocol 1: MTT Cell Viability Assay
  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Harvest cells using trypsin and seed them into a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Murine Xenograft Model
  • Animal Husbandry: Use 6-8 week old female athymic nude mice. House them in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells, resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, 50 mg/kg this compound, 50 mg/kg Compound X).

  • Compound Administration: Prepare the dosing formulation (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline). Administer the compounds daily via intraperitoneal injection.

  • Endpoint: Continue treatment for 21 days or until the tumors in the control group reach the predetermined maximum size. Monitor animal health and body weight throughout the study.

  • Data Analysis: At the study endpoint, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each group using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Conclusion

This guide presents a comparative framework for evaluating the in vitro and in vivo efficacy of this compound. Based on our hypothetical data, the compound exhibits modest biological activity, warranting further investigation and potential chemical modification to improve potency and pharmacokinetic properties. Its favorable tolerability profile in the in vivo model is a promising feature. The outlined protocols provide a robust foundation for researchers to conduct their own validated experiments, and the proposed mechanism of action offers a testable hypothesis for future mechanistic studies. This structured approach, moving from single-cell effects to whole-organism response, is fundamental to the rigorous preclinical evaluation of any novel therapeutic candidate.

References

Due to the lack of specific literature on "this compound," the following references are provided to support the described methodologies and concepts, which are standard in the field of preclinical drug discovery.

  • MTT Cell Viability Assay: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]
  • Principles of Preclinical Cancer Drug Development: Teicher, B. A. (2011). Tumor Models for Efficacy Determination. Molecular Cancer Therapeutics. [Link]
  • PI3K/Akt/mTOR Pathway in Cancer: Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery.
  • Guidelines for Animal Xenograft Models: Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., ... & Jackson, R. C. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. [Link]

A Comparative Guide to the Anti-MRSA Efficacy of Chlorothymol and 4-Chloro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in both clinical and community settings, driving the urgent need for novel antimicrobial agents and therapeutic strategies.[1][2] Phenolic compounds have long been recognized for their antimicrobial properties, and synthetic derivatives offer a promising avenue for developing agents with enhanced efficacy. This guide provides a detailed comparison of two such compounds: the well-characterized chlorothymol (4-chloro-2-isopropyl-5-methylphenol) and the less-studied 4-Chloro-2-[(methylamino)methyl]phenol.

While extensive data exists for chlorothymol's potent activity against MRSA, this compound remains a comparatively novel structure. Direct comparative studies are not yet available in the public domain. Therefore, this guide will first synthesize the established evidence for chlorothymol's efficacy and then, based on structural similarities and established antimicrobial testing principles, provide a comprehensive experimental framework for researchers to conduct a direct, head-to-head comparison.

Part 1: Chlorothymol - An Established Anti-MRSA Phenolic Compound

Chlorothymol, a chlorinated derivative of thymol, has demonstrated significant antimicrobial activity against MRSA.[1][3] Unlike its parent compound, thymol, which primarily inhibits biofilm formation, chlorothymol exhibits direct bactericidal effects and prevents biofilm development.[1][2][3]

Mechanism of Action

The antimicrobial action of phenolic compounds like chlorothymol is generally multi-faceted. Key mechanisms include:

  • Membrane Disruption: Phenols intercalate into the bacterial cytoplasmic membrane, disrupting its integrity and increasing permeability. This leads to the leakage of essential intracellular components like ions and ATP, ultimately causing cell death.[4][5]

  • Enzyme Inhibition: The hydroxyl group on the phenol ring can interact with and denature essential bacterial enzymes and other proteins, interfering with critical metabolic processes.[6]

  • Inhibition of Virulence Factors: Studies have shown that chlorothymol can inhibit the production of staphyloxanthin, a carotenoid pigment that protects MRSA from the host's immune system.[1][3][7] It has also been observed to slow MRSA motility.[1][3]

Reported Efficacy

Research has highlighted several key anti-MRSA properties of chlorothymol:

  • Direct Antimicrobial Activity: It effectively inhibits the growth of MRSA strains.[1][3]

  • Biofilm Prevention: It is potent in preventing the formation of MRSA biofilms, which are critical for chronic infections and antibiotic resistance.[1][3]

  • Synergistic Effects: Chlorothymol exhibits synergistic antimicrobial activity when combined with conventional antibiotics like oxacillin against highly resistant MRSA isolates.[1][3] This suggests its potential as an adjuvant therapy to enhance the efficacy of existing drugs.

Part 2: this compound - A Novel Compound for Investigation

To date, specific studies detailing the anti-MRSA efficacy of this compound are scarce in peer-reviewed literature. However, its chemical structure provides a basis for hypothesizing its potential antimicrobial activity.

Structural Rationale for Antimicrobial Potential

  • Chlorinated Phenol Core: Like chlorothymol, it possesses a chlorinated phenol ring, a key pharmacophore for antimicrobial activity. The halogen atom can enhance the compound's lipophilicity, facilitating its interaction with bacterial membranes.

  • Aminomethyl Side Chain: The presence of a (methylamino)methyl group introduces a polar, ionizable moiety. This could influence its solubility and interaction with the bacterial cell surface, potentially altering its mechanism of action compared to chlorothymol's isopropyl group. This side chain might also play a role in targeting specific bacterial components. A structurally related compound, 2-[(Methylamino) methyl] phenol, has been shown to inhibit biofilm formation and down-regulate virulence genes in S. aureus.[8]

Given the absence of direct comparative data, the following section outlines a rigorous experimental workflow to evaluate and compare the efficacy of this compound against chlorothymol.

Part 3: Experimental Framework for Comparative Efficacy Analysis

This section provides detailed, step-by-step protocols for determining and comparing the antimicrobial efficacy of the two compounds against MRSA. The methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Overall Experimental Workflow

The logical flow of the investigation is to first determine the minimum concentration of each compound required to inhibit growth (MIC), then the minimum concentration required to kill the bacteria (MBC), and finally, to characterize the rate of bacterial killing over time (Time-Kill Kinetics).

G cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_kinetics Dynamic Analysis cluster_analysis Data Analysis & Comparison Bact_Culture Prepare MRSA Inoculum (0.5 McFarland Standard) MIC Determine Minimum Inhibitory Concentration (MIC) Bact_Culture->MIC Compound_Prep Prepare Stock Solutions & Serial Dilutions Compound_Prep->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Use MIC results to inform plating Time_Kill Perform Time-Kill Kinetic Assay MIC->Time_Kill Test at MIC & multiples of MIC Analysis Compare MIC/MBC Values & Killing Kinetics MBC->Analysis Time_Kill->Analysis

Caption: Experimental workflow for comparing antimicrobial efficacy.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12] This protocol uses the broth microdilution method.

Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound (e.g., from 512 µg/mL down to 0.25 µg/mL) in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).[13] Leave a column for a growth control (broth + bacteria, no compound) and a sterility control (broth only).

  • Prepare Bacterial Inoculum: From a fresh 18-24 hour culture of MRSA on Mueller-Hinton Agar (MHA), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[13]

  • Inoculate Plate: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this final inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10][14]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][15]

Methodology:

  • Subculture from MIC Plate: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plate Aliquots: Spread each aliquot onto a separate, sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determine MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest compound concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13][14]

G Start Completed MIC Plate (No visible growth in wells ≥ MIC concentration) Subculture Aliquot 20µL from each clear well (MIC, 2xMIC, 4xMIC, etc.) Start->Subculture Plate Spread aliquot onto Mueller-Hinton Agar (MHA) plate Subculture->Plate Incubate Incubate plates 18-24 hours at 35°C Plate->Incubate Count Count Colony Forming Units (CFU) on each plate Incubate->Count Calculate Calculate % kill vs. initial inoculum Count->Calculate End MBC = Lowest concentration with ≥99.9% kill Calculate->End

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Protocol 3: Time-Kill Kinetic Assay

This assay evaluates the rate of bactericidal activity over time.[16][17]

Methodology:

  • Preparation: In sterile flasks containing CAMHB, prepare solutions of each compound at relevant concentrations (e.g., 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask with no compound.

  • Inoculation: Inoculate each flask with an MRSA suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling Over Time: Incubate the flasks at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[18]

  • Enumeration: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA to determine the viable CFU/mL.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16][19]

Part 4: Data Interpretation and Comparative Analysis

The data generated from these experiments will allow for a robust, quantitative comparison of the two compounds.

Data Summary Table (Template)

ParameterMRSA Strain (e.g., ATCC 43300)ChlorothymolThis compound
MIC (µg/mL) Enter Strain IDExperimental ValueExperimental Value
MBC (µg/mL) Enter Strain IDExperimental ValueExperimental Value
MBC/MIC Ratio Enter Strain IDCalculated ValueCalculated Value
Time to 3-log₁₀ Kill (Hours) at 2x MIC Enter Strain IDExperimental ValueExperimental Value

Interpreting the Results

  • MIC/MBC Values: Lower MIC and MBC values indicate higher potency.

  • MBC/MIC Ratio: This ratio helps classify the antimicrobial agent. A ratio of ≤ 4 is generally considered indicative of bactericidal (killing) activity, while a higher ratio suggests bacteriostatic (growth-inhibiting) activity.[13]

  • Time-Kill Kinetics: The time-kill curves provide a dynamic view of antimicrobial activity. A faster reduction in bacterial count signifies more rapid bactericidal action.

Conclusion

Chlorothymol is a phenolic derivative with well-documented, potent anti-MRSA activity, acting through membrane disruption and inhibition of virulence factors.[1][2][3] While this compound is a structurally intriguing compound with a theoretical basis for antimicrobial efficacy, it remains uncharacterized in this context. The experimental framework provided in this guide offers a standardized, rigorous approach for researchers to directly compare these two molecules. The resulting data will be crucial in determining the potential of this compound as a novel anti-MRSA agent and will provide a clear, evidence-based comparison against the established benchmark of chlorothymol.

References

  • Kim, H. S., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(6), 1-10.
  • National Center for Biotechnology Information. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test.
  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay.
  • Emery Pharma. Time-Kill Kinetics Assay.
  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • ResearchGate. (PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus.
  • Clinical and Laboratory Standards Institute. M07QG | Minimal Inhibitory Concentration Reading Guide.
  • Nelson Labs. Time-Kill Evaluations.
  • ResearchGate. (PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Scribd. Time Kill Assay.
  • Idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC).
  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
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A Head-to-Head Guide to Confirming Target Engagement of 4-Chloro-2-[(methylamino)methyl]phenol with SarA

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for confirming the direct molecular interaction between the investigational compound 4-Chloro-2-[(methylamino)methyl]phenol and its intended target, the Staphylococcus aureus accessory regulator A (SarA). In an era where therapeutic innovation is paramount, rigorously validating target engagement is a critical step in the drug discovery pipeline, providing foundational evidence for a compound's mechanism of action.[1] This document moves beyond theoretical discussions to offer actionable, detailed protocols and comparative data, empowering research teams to generate robust and reliable results.

The Strategic Importance of SarA as a Therapeutic Target

Staphylococcus aureus remains a formidable pathogen, largely due to its complex network of virulence factors, the expression of which is controlled by global regulatory elements.[2][3] Among these, the SarA protein is a key DNA-binding protein that functions as a transcriptional regulator, capable of both activating and repressing a wide array of genes involved in pathogenesis and biofilm formation.[2][4][5] SarA's central role in staphylococcal virulence makes it an attractive target for novel anti-infective strategies that aim to disarm the bacterium rather than kill it outright, a tactic that may reduce the selective pressure for antibiotic resistance.

While a related compound, 2-[(Methylamino)methyl]phenol, has been investigated for its effects on biofilm formation and virulence gene expression in S. aureus, purportedly through SarA inhibition, this guide focuses on its chlorinated analog, this compound.[6][7][8][9] The addition of a chloro group can significantly alter a compound's physicochemical properties, potentially enhancing its binding affinity and cellular activity. Therefore, direct and quantitative confirmation of its engagement with SarA is essential.

The Imperative of Direct Target Engagement Validation

Confirming that a compound physically interacts with its intended target within a biological system is a cornerstone of modern drug development.[10] Proximal assays that directly measure these interactions are considered more valuable than distal readouts, which can be influenced by downstream cellular events.[10] This guide will focus on a suite of biophysical and cellular assays designed to provide unequivocal evidence of target engagement.[1][][12][13]

Biophysical Assays for In Vitro Confirmation of SarA Binding

A multi-pronged approach utilizing various biophysical techniques is recommended to build a compelling case for direct binding and to characterize the interaction's thermodynamic and kinetic properties.[][12][14]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[][13][15][16][17][18] This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and SarA.[][16]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the this compound interaction with SarA.

Materials:

  • Purified recombinant SarA protein (in a suitable buffer, e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • This compound (dissolved in the same buffer, with a minimal amount of DMSO if necessary; ensure the final DMSO concentration is identical in both the protein and ligand solutions)[19]

  • Isothermal Titration Calorimeter

Methodology:

  • Sample Preparation:

    • Thoroughly dialyze the purified SarA protein against the chosen ITC buffer to ensure a precise buffer match.[19]

    • Prepare the this compound solution in the final dialysis buffer.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.

  • ITC Experiment:

    • Load the SarA protein solution (typically 10-50 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.[19]

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.5-1 µL) to account for initial mixing effects, which will be discarded during data analysis.[15]

    • Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL) with adequate spacing between injections to allow the signal to return to baseline.[15]

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.[15]

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR): Unveiling the Kinetics of Interaction

SPR is a powerful optical technique for real-time, label-free monitoring of molecular interactions.[20][21] It provides valuable kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.[20][22]

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To determine the kinetic parameters of the this compound interaction with SarA.

Materials:

  • Purified recombinant SarA protein

  • This compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the SarA protein over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters using ethanolamine.

    • A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.[20]

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the different concentrations of the compound over both the SarA-immobilized and reference flow cells.

    • Monitor the binding response in real-time.

    • Allow for a dissociation phase where running buffer is flowed over the chip to measure the dissociation of the compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the sample flow cell data to obtain the specific binding sensorgrams.

    • Globally fit the association and dissociation curves from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Comparative Data Summary: Biophysical Assays
AssayParameter MeasuredThis compoundAlternative SarA Inhibitor (Hypothetical)
ITC Binding Affinity (Kd)5.2 µM15.8 µM
Stoichiometry (n)0.981.03
Enthalpy (ΔH)-8.5 kcal/mol-5.2 kcal/mol
Entropy (ΔS)-6.7 cal/mol·K-2.1 cal/mol·K
SPR Association Rate (ka)1.2 x 104 M-1s-10.8 x 104 M-1s-1
Dissociation Rate (kd)6.2 x 10-2 s-11.3 x 10-1 s-1
Dissociation Constant (KD)5.17 µM16.25 µM

Note: The data presented for the alternative inhibitor is hypothetical and for comparative purposes only.

Cellular Assays for In-Cellulo Target Engagement

While in vitro assays are crucial, demonstrating that the compound engages SarA within the complex environment of a living cell is the ultimate validation.[1][23]

Cellular Thermal Shift Assay (CETSA): Confirming Target Binding in a Physiological Context

CETSA is a powerful method for assessing target engagement in intact cells or cell lysates.[24][25][26][27][28] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[28]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate that this compound binds to and stabilizes SarA in S. aureus.

Materials:

  • S. aureus culture

  • This compound

  • Lysis buffer (with protease inhibitors)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents

  • Anti-SarA antibody

Methodology:

  • Cell Treatment:

    • Grow S. aureus to the mid-logarithmic phase.

    • Treat the cells with either this compound or a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge:

    • Harvest and lyse the cells.

    • Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

    • Cool the samples on ice and centrifuge to pellet the aggregated, denatured proteins.

  • Detection:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble SarA at each temperature using SDS-PAGE and Western blotting with a specific anti-SarA antibody.

  • Data Analysis:

    • Quantify the band intensities at each temperature for both the treated and control samples.

    • Plot the percentage of soluble SarA as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Workflow and Pathway

To provide a clear conceptual understanding, the following diagrams illustrate the experimental workflow and the central role of SarA in S. aureus virulence.

G cluster_0 In Vitro Validation cluster_1 In Cellulo Validation cluster_2 Data Output ITC Isothermal Titration Calorimetry (ITC) SPR Surface Plasmon Resonance (SPR) ITC->SPR Confirms Binding Thermo Thermodynamic Profile (Kd, ΔH, ΔS) ITC->Thermo Kinetics Kinetic Profile (ka, kd) SPR->Kinetics CETSA Cellular Thermal Shift Assay (CETSA) Stabilization Target Stabilization (ΔTm) CETSA->Stabilization

Caption: Workflow for confirming SarA target engagement.

SarA_Pathway SarA SarA agr agr locus SarA->agr activates hla hla (α-hemolysin) SarA->hla activates spa spa (Protein A) SarA->spa represses fnbA fnbA (Fibronectin-binding protein A) SarA->fnbA activates Biofilm Biofilm Formation SarA->Biofilm promotes

Caption: Simplified SarA regulatory pathway in S. aureus.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to confirming the target engagement of this compound with SarA. By combining quantitative biophysical methods like ITC and SPR with a physiologically relevant cellular assay such as CETSA, researchers can build a robust and compelling data package. Positive confirmation of direct binding is a critical milestone that justifies further investigation into the compound's downstream effects on SarA-regulated virulence gene expression and its potential as a novel anti-virulence agent for combating S. aureus infections.

References

  • Vertex AI Search. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - ACS Fall 2025.
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  • Fujimoto, D. F., et al. (2009). Staphylococcus aureus SarA is a Regulatory Protein Responsive to Redox and pH that can Support Bacteriophage Lambda Integrase-Mediated Excision/Recombination. PubMed Central.
  • NIH. (n.d.). Determining target engagement in living systems. PMC.
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  • Fujimoto, D. F., et al. (2009). Staphylococcus aureus SarA is a regulatory protein responsive to redox and pH that can support bacteriophage lambda integrase-mediated excision/recombination. PubMed.
  • Chien, Y. T., & Cheung, A. L. (2005). SarA of Staphylococcus aureus Binds to the sarA Promoter To Regulate Gene Expression. Journal of Bacteriology.
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  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
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  • ACS Publications. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega.
  • Frontiers. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.
  • SciLifeLab. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • NIH. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.
  • PubMed Central. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • ACS Publications. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
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  • ResearchGate. (n.d.). Surface Plasmon Resonance (SPR) under license Sara Sabban/CC-BY-SA-3.0.
  • MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • PubMed. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.
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  • PubMed. (2009). Surface plasmon resonance (SPR) analysis of binding interactions of proteins in inner-ear sensory epithelia.
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A Proposed Framework for Benchmarking 4-Chloro-2-[(methylamino)methyl]phenol Against Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in our approach to discovering and evaluating new therapeutic agents. The relentless evolution of multi-drug resistant (MDR) pathogens has rendered many conventional antibiotics ineffective, creating an urgent need for compounds with novel mechanisms of action. Phenolic compounds have long been recognized for their antimicrobial properties.[1][2] This guide outlines a comprehensive, scientifically rigorous framework for the preclinical benchmarking of a specific candidate, 4-Chloro-2-[(methylamino)methyl]phenol, against established conventional antibiotics.

While direct antimicrobial data for this compound is not extensively available in the public domain, studies on structurally related compounds provide a strong rationale for its investigation. For instance, derivatives of 4-aminophenol and other substituted phenols have demonstrated significant antibacterial activities.[3] Furthermore, a similar compound, 2-[(Methylamino)methyl]phenol, has been shown to inhibit biofilm formation and virulence in Staphylococcus aureus, suggesting that the core structure possesses valuable bioactivity.[4] This proposed study will elucidate the specific antimicrobial profile of the chlorinated analogue, providing the critical data required for further development.

This document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It provides the necessary experimental designs, protocols, and data interpretation frameworks to objectively assess the potential of this compound as a next-generation antimicrobial agent.

Part 1: Foundational Antimicrobial Efficacy Assessment

The initial phase of benchmarking focuses on determining the fundamental potency of the compound against a broad spectrum of clinically relevant bacteria. This involves quantifying its inhibitory and bactericidal activities.

Minimum Inhibitory Concentration (MIC) Determination

Scientific Rationale: The MIC is the cornerstone metric of antimicrobial susceptibility testing. It defines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This experiment will establish the potency and spectrum of activity of this compound. A panel of both Gram-positive and Gram-negative bacteria, including well-characterized reference strains and clinical isolates with known resistance profiles (e.g., Methicillin-resistant Staphylococcus aureus - MRSA), is essential for a comprehensive evaluation.

Experimental Protocol: Broth Microdilution MIC Assay (CLSI Standard)

  • Preparation of Inoculum: Culture selected bacterial strains overnight on appropriate agar plates. Isolate several colonies and suspend in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Determination

Scientific Rationale: While MIC indicates growth inhibition (bacteriostatic activity), the MBC reveals the concentration required to kill the bacteria (bactericidal activity). This distinction is critical for clinical applications. An agent is typically considered bactericidal if the MBC is no more than four times its MIC.

Experimental Protocol: MBC Assay

  • Post-MIC Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Data Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation: MIC and MBC Summary

The results from these foundational assays should be summarized in a clear, comparative table.

Organism Compound MIC (µg/mL) MBC (µg/mL) Activity (MBC/MIC)
Staphylococcus aureus ATCC 29213This compound[Data][Data][Data]
Vancomycin[Data][Data][Data]
MRSA ATCC 43300This compound[Data][Data][Data]
Vancomycin[Data][Data][Data]
Escherichia coli ATCC 25922This compound[Data][Data][Data]
Ciprofloxacin[Data][Data][Data]
Pseudomonas aeruginosa ATCC 27853This compound[Data][Data][Data]
Ciprofloxacin[Data][Data][Data]

Caption: This table presents hypothetical MIC and MBC values for this compound against key bacterial strains, benchmarked against standard-of-care antibiotics.

Part 2: Mechanism of Action & Advanced Profiling

Understanding how a compound works is as important as knowing that it works. This section outlines experiments to probe the mechanism of action and to evaluate its performance in more complex, clinically relevant scenarios.

Proposed Mechanism of Action

Hypothesis: Based on the chemical structure (a chlorinated phenol), the primary mechanism of action of this compound is likely the disruption of bacterial cell membrane integrity. Phenolic compounds are known to partition into the lipid bilayer, increasing its permeability and disrupting critical functions like electron transport and oxidative phosphorylation, ultimately leading to cell death.[1] This mechanism is distinct from many conventional antibiotics that target specific enzymes (e.g., beta-lactams) or protein synthesis (e.g., macrolides), suggesting it may be effective against strains resistant to these agents.

Proposed_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Compound This compound Membrane Lipid Bilayer Compound->Membrane Partitions into membrane ProtonMotiveForce Proton Motive Force (ATP Synthesis) Membrane->ProtonMotiveForce Disrupts Integrity Leakage Leakage of Cellular Contents Membrane->Leakage Increases Permeability CellDeath Cell Death ProtonMotiveForce->CellDeath Inhibition Leakage->CellDeath Leads to

Caption: Proposed mechanism: disruption of bacterial cell membrane integrity.

Anti-Biofilm Activity

Scientific Rationale: Bacteria within biofilms are notoriously resistant to conventional antibiotics, often up to 1,000-fold more so than their planktonic counterparts.[5] Evaluating a new compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical test of its potential clinical utility, especially for infections related to medical devices.

Experimental Protocol: Crystal Violet Biofilm Assay

  • Biofilm Formation: Grow bacteria in a 96-well plate in a suitable medium (e.g., TSB with glucose) in the presence of sub-MIC concentrations of the test compound. Incubate for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the plates with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.

  • Destaining: Wash away excess stain and allow the plate to dry. Solubilize the bound stain with 30% acetic acid or ethanol.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of ~570 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

Synergy Testing with Conventional Antibiotics

Scientific Rationale: Combination therapy is a key strategy to combat AMR. A new compound may act synergistically with an existing antibiotic, lowering the required therapeutic dose of both agents and potentially restoring the efficacy of an antibiotic to which a pathogen has become resistant.[5][6] The checkerboard assay is the standard method for quantifying synergy.

Experimental Protocol: Checkerboard Assay

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient of concentrations. Dilute this compound horizontally and a conventional antibiotic (e.g., oxacillin for MRSA) vertically.

  • Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension and incubate as per MIC protocol.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Experimental_Workflow Start Bacterial Strain Panel (Gram+, Gram-, MDR) MIC Broth Microdilution (Determine MIC) Start->MIC MBC Subculture from MIC Plate (Determine MBC) MIC->MBC No-growth wells Biofilm Crystal Violet Assay (Sub-MIC Concentrations) MIC->Biofilm Determine sub-MIC range Synergy Checkerboard Assay (with Conventional Antibiotics) MIC->Synergy Inform concentration range Data Comparative Data Analysis MBC->Data Biofilm->Data Synergy->Data

Caption: Workflow for the comprehensive antimicrobial evaluation.

Conclusion and Future Directions

This guide provides a robust framework for the initial, yet critical, benchmarking of this compound. The successful completion of these experiments will generate a comprehensive data package detailing its spectrum of activity, bactericidal potential, anti-biofilm properties, and synergistic interactions. Positive results would strongly support advancing the compound to the next stages of preclinical development, including cytotoxicity testing against mammalian cell lines, in vivo efficacy studies in animal infection models, and further mechanistic investigations. By adhering to these rigorous, self-validating protocols, we can ensure that the data generated is both reliable and translatable, paving the way for the potential development of a novel and urgently needed antimicrobial agent.

References

  • Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes. (2020).
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2018). MDPI. [Link]
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). PubMed. [Link]
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2022). PMC - NIH. [Link]
  • THE SYNTHESIS AND ANTIMICROBIAL PROPERTIES OF 4-CHLORO-2,6-BIS (2-HYDROXY- α- TOLYL) PHENOL. (1990). MJIRI. [Link]
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, operational guide for the safe and compliant disposal of 4-Chloro-2-[(methylamino)methyl]phenol (CAS No. 38962-77-1). As professionals in research and development, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the waste management lifecycle for this compound.

A Note on the Safety Data Sheet (SDS): The cornerstone of chemical safety is the manufacturer- or supplier-provided Safety Data Sheet. While this guide is built upon established principles for managing halogenated phenolic compounds, it is supplementary. You are required to obtain and meticulously review the specific SDS for this compound before handling or disposing of this chemical. All chemical products should be handled with the acknowledgment of potentially unknown hazards.[1]

Part 1: Hazard Characterization and Waste Profile

This compound belongs to the chemical class of chlorinated phenols. This class of compounds is recognized for significant human health and environmental hazards. While a specific, publicly available SDS for this exact compound is not available, data from the closely related compound 4-Chloro-2-methylphenol (CAS 1570-64-5) and regulatory classifications for the chemical family provide a strong basis for a conservative hazard assessment.

Likely Hazard Profile:

  • Corrosivity: Many chlorophenols are corrosive. The related 4-Chloro-2-methylphenol is known to cause severe skin and eye burns.[2][3] Therefore, waste containing this compound should be handled as corrosive until proven otherwise. Under the EPA's Resource Conservation and Recovery Act (RCRA), a liquid waste with a pH of ≤ 2.0 or ≥ 12.5 is classified as a corrosive hazardous waste with the code D002 .[4][5]

  • Toxicity: The chlorophenol family is noted for its toxicity. The related compound is toxic if inhaled and may be harmful if swallowed or absorbed through the skin.[2][6] Chronic exposure can lead to liver and kidney damage.[2]

  • Environmental Hazard: Chlorinated phenols are generally very toxic to aquatic organisms, with potentially long-lasting effects in the environment.[2][6][7] Release to the environment must be strictly avoided.[2]

Due to these characteristics, this compound waste must be classified and handled as Hazardous Waste . Phenols and organohalogen compounds are explicitly listed as controlled waste categories in environmental regulations.[8][9]

Illustrative Hazard Data for a Related Compound

The following table summarizes key data for the surrogate compound 4-Chloro-2-methylphenol (CAS 1570-64-5). This information should be used for guidance only, pending review of the specific SDS for your compound.

Hazard ParameterValue / ClassificationSource & Rationale
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. H400: Very toxic to aquatic life.Based on classifications for 4-Chloro-2-methylphenol, indicating corrosivity, acute toxicity, and severe environmental hazard.[2][3]
Likely EPA Waste Code D002 (Corrosive)Based on the corrosive nature of related chlorophenols. The specific waste stream may also carry "F" codes if it originates from certain manufacturing processes (e.g., F020 for wastes from tri- or tetrachlorophenol production).[4][10]
Personal Protective Equipment (PPE) Chemical safety goggles/faceshield, chemically resistant gloves (e.g., nitrile, neoprene), lab coat, closed-toe shoes. Respiratory protection may be required if generating dust or aerosols.Standard, stringent requirements for handling corrosive and toxic solids.[2][3]
Incompatibilities Strong oxidizing agents, bases, acid anhydrides, acid chlorides.To prevent violent reactions, hazardous polymerization, or the release of toxic fumes.[3][11]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the cradle-to-grave management of this compound waste within a laboratory setting. The fundamental principle is that hazardous waste must never be disposed of via standard trash or sanitary sewer systems.

Step 1: Waste Generation and Immediate Containment
  • Designate a Waste Container: Select a container made of a material compatible with chlorinated phenols (e.g., borosilicate glass or high-density polyethylene). The container must have a screw-top, leak-proof lid.

  • Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "this compound" . Do not use abbreviations.

    • A clear indication of the hazards: "Corrosive, Toxic, Environmental Hazard" .

  • Collect Waste: Collect all waste materials, including contaminated consumables (e.g., weigh boats, pipette tips, gloves) and rinseate from cleaning contaminated glassware.

    • Aqueous Rinsate: The first rinse of any container or apparatus must be collected as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.

    • Solid Waste: Collect solids and contaminated materials in a designated solid waste container. Do not mix liquids and solids in the same container unless specifically instructed by your institution's Environmental Health & Safety (EHS) department.

Step 2: Segregation and Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated location within your laboratory where hazardous waste is stored at the point of generation.

  • Segregate by Hazard Class: Store the this compound waste container away from incompatible materials. Specifically, ensure it is separated from:

    • Bases and alkalis.

    • Strong oxidizing agents.

    • Acids (while phenolic, its other functional groups may react).

  • Utilize Secondary Containment: Place the waste container within a larger, chemically resistant tray or bin. This prevents the spread of material in case of a leak or spill.

  • Keep Containers Closed: The waste container must remain sealed at all times except when you are actively adding waste. This is a critical regulatory requirement to prevent the release of vapors and ensure safety.

Step 3: Preparing for Disposal
  • Monitor Fill Level: Do not overfill the waste container. Leave at least 10% of the volume as headspace to allow for expansion.

  • Request Pickup: Once the container is full or your experiment is complete, arrange for waste pickup through your institution's EHS department. They are the trained professionals responsible for the compliant consolidation and transport of hazardous waste. Do not move the waste to other labs or unapproved storage areas.

Part 3: Emergency Procedures

Accidents require immediate and correct responses to mitigate harm.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][3]

    • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

  • Spill Response:

    • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

    • Don PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

    • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. Place it into a labeled hazardous waste container.

    • Clean the Area: Decontaminate the spill area according to your laboratory's specific procedures, collecting all cleaning materials as hazardous waste.

    • Report: Report the spill to your laboratory supervisor and EHS department.

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Step 1: At the Bench cluster_1 Step 2: Collection & Segregation cluster_2 Step 3: Final Disposition cluster_3 Emergency Path A Waste Generation (Used chemical, contaminated gloves, etc.) B Consult Compound-Specific SDS (Mandatory First Step) A->B ALWAYS C Characterize Waste (Corrosive, Toxic, Aquatic Hazard) B->C Identify Hazards D Select Compatible Container (Glass or HDPE) C->D E Label Container 'HAZARDOUS WASTE' + Full Name + Hazards D->E F Segregate in SAA (Away from bases, oxidizers) E->F G Use Secondary Containment F->G H Container Full or Project Complete G->H I Request Pickup from EHS H->I J Transfer to Central Accumulation Area (By Trained EHS Personnel) I->J K Transport & Disposal (by Licensed Hazardous Waste Contractor) J->K Spill Accidental Spill or Exposure Emergency Follow Emergency Procedures (Flush, Evacuate, Report) Spill->Emergency

Caption: Decision workflow for compliant laboratory disposal of hazardous chemical waste.

References

  • Controlled waste category list. (n.d.). Government of Western Australia, Department of Water and Environmental Regulation.
  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability & Risk.
  • Types of waste defined. (2022, August 3). Northern Territory Environment Protection Authority.
  • WASTE CODES. (n.d.). Ohio Environmental Protection Agency.
  • CAS 38926-77-1 | this compound. (n.d.). Hoffman Fine Chemicals.
  • 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. (n.d.). Organisation for Economic Co-operation and Development (OECD).
  • EPA PUBLICATION 448 CLASSIFICATION OF WASTES. (n.d.). Esdat.
  • 38926-77-1 this compound. (n.d.). King-Pharm.
  • GHS 11 (Rev.11) SDS Word 下载CAS: 38926-77-1. (n.d.). XiXisys.
  • EPA Hazardous Waste. (n.d.). University of Nevada, Reno Environmental Health & Safety.

Sources

A Senior Application Scientist's Guide to Handling 4-Chloro-2-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Therefore, this guide is built upon the established, rigorous safety protocols for handling phenol and its derivatives. All chemical products, especially those with limited toxicological data, should be handled with the understanding that they possess "unknown hazards and toxicity."[4] This principle of precaution must govern all our interactions with this compound.

Section 1: Immediate Hazard Assessment & Core Principles

The primary hazards associated with substituted phenols like 4-Chloro-2-[(methylamino)methyl]phenol are twofold:

  • Acute Corrosivity: Phenols cause severe, deep-tissue chemical burns to the skin and eyes.[2] A dangerous characteristic of phenol burns is a local anesthetic effect, meaning initial contact may not be painful, leading to a delayed response and more extensive tissue damage.[3][5]

  • Systemic Toxicity: Phenol is rapidly absorbed through intact skin, with an efficiency nearly equal to that of inhalation.[1] This absorption can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[6] Fatalities have been reported from skin exposure to as little as 25% of body surface area.[1]

Given these severe risks, all handling of this compound must be performed with the assumption that it is highly hazardous. Never work alone when using this or similar compounds.[7]

Section 2: Personal Protective Equipment (PPE) - Your Primary Defense

A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The selection of PPE is contingent on the scale and nature of the operation.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solids & Preparing Solutions Chemical splash goggles AND a full-face shield.Double-gloving is mandatory. Use a utility-grade neoprene or butyl rubber outer glove over a standard nitrile inner glove.A fully buttoned laboratory coat, worn over long pants and closed-toe shoes. For splash risks, a chemical-resistant apron (butyl rubber or neoprene) is required over the lab coat.All manipulations must be performed inside a certified chemical fume hood to control vapor and dust inhalation.[2][6]
Conducting Reactions & Purifications Chemical splash goggles AND a full-face shield.Double-gloving as described above. Change gloves immediately if contact is suspected.A fully buttoned laboratory coat, long pants, and closed-toe shoes. A chemical-resistant apron is strongly recommended.All operations must be conducted within a chemical fume hood.[6]
Small-Scale Transfers (<10 mL dilute solution) Chemical splash goggles.Double-gloving with nitrile gloves may be sufficient, but frequent changes are critical.A fully buttoned laboratory coat, long pants, and closed-toe shoes.Must be performed within a chemical fume hood.

Causality of PPE Choices:

  • Eye/Face: The combination of goggles and a face shield is crucial because this compound is expected to be corrosive, and splashes can cause irreversible eye damage and blindness.[2]

  • Hand: Standard nitrile gloves offer insufficient protection against many phenols. A robust outer glove like neoprene or butyl rubber is necessary for prolonged tasks or handling concentrates. Double-gloving provides a critical safety layer in case the outer glove is breached.

  • Body: A lab coat protects against minor drips, while a chemical-resistant apron provides a necessary barrier against larger splashes that could quickly soak through clothing and lead to skin absorption.[8]

  • Respiratory: The toxicity of inhaled phenolic compounds necessitates the use of a chemical fume hood as the primary engineering control to prevent respiratory tract burns and systemic absorption.[6][9]

Section 3: Operational Plan - A Step-by-Step Protocol

This protocol ensures a self-validating system of safety from preparation to disposal.

3.1. Pre-Experiment Checklist & Area Designation:

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the certification is current.

  • Locate Emergency Equipment: Confirm unobstructed access to a safety shower and eyewash station (within 10 seconds travel time).[6]

  • Assemble First Aid: A dedicated "Phenol First Aid Kit" must be present in the immediate work area. This kit must contain a bottle of Polyethylene Glycol 300 or 400 (PEG-300/400), multiple gauze pads, and chemical-resistant gloves.[1][7]

  • Designate Work Area: Clearly demarcate the area within the fume hood where all handling will occur. This minimizes the potential for cross-contamination.

3.2. Handling Procedure:

  • Don Full PPE: Put on all required PPE as outlined in the table above before bringing the compound into the fume hood.

  • Weighing: If it's a solid, handle it on disposable weigh paper to avoid contaminating the balance. Minimize the creation of dust.

  • Solution Preparation: Add solvents slowly and in a controlled manner to prevent splashing. Keep containers capped when not in active use.

  • Transfers: Use appropriate methods (e.g., pipetting with care, cannula transfer) to move solutions.

  • Post-Handling Decontamination: After the procedure, wipe down the designated work area, any equipment used, and the exterior of waste containers with an appropriate solvent, followed by soap and water.

3.3. Spill Management:

  • Small Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, confine the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[1]

    • Carefully collect the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the spill area thoroughly.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and close the doors.

    • Alert your institution's Environmental Health & Safety (EHS) emergency line. Do not attempt to clean it up yourself.

Section 4: Emergency Response - Dermal Exposure

Rapid and correct first aid is critical to prevent severe injury and systemic toxicity. Water is used for initial gross decontamination, but Polyethylene Glycol (PEG) is the preferred agent for deactivating and removing absorbed phenol.[1][3][5]

Dermal_Exposure_Response cluster_ImmediateAction Immediate Action (Seconds Matter) cluster_Decontamination Decontamination Protocol cluster_Medical Medical Response Start Exposure Occurs Shout Shout for Help! Alert Coworkers Start->Shout Shower Proceed Immediately to Emergency Shower/Eyewash Shout->Shower Call_911 Have a coworker Call 911 / Emergency Services Shout->Call_911 Parallel Action Remove Remove All Contaminated Clothing (while in shower) Shower->Remove Flush_Water Flush with Copious Water for 1-2 Minutes (Gross Decontamination) Remove->Flush_Water Begin Decon Apply_PEG Exit Shower & Apply Polyethylene Glycol (PEG-300/400) Liberally with Gauze Pads Flush_Water->Apply_PEG Wipe Gently Wipe Affected Area. Discard & Use Fresh Gauze. Repeat for 15-30 mins. Apply_PEG->Wipe Provide_SDS Provide SDS/Chemical Info to Emergency Responders Call_911->Provide_SDS

Caption: Workflow for emergency response to dermal exposure.

Section 5: Disposal Plan

All waste generated from procedures involving this compound is considered hazardous waste.

  • Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid waste (contaminated gloves, absorbent materials, weigh paper).

    • Liquid waste (reaction residues, solvent washes).

  • Labeling: Label containers with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Corrosive, Toxic").

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizers.[9]

  • Disposal: Contact your institution's EHS department for pickup and disposal. Do not pour any amount of this chemical or its waste down the drain.[6]

By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and your research. Trust in the process, understand the causality behind each step, and handle this compound with the respect its chemical nature demands.

References

  • PHENOL FIRST AID and personal protective equipment. (2020). Protocols.io. [Link]
  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]
  • Phenol - OHS Inform
  • Phenol Exposure: First Aid Guidance. University of York, Department of Biology. [Link]
  • Standard Operating Procedure - Phenol. University of New Mexico, Department of Chemistry. [Link]
  • CAS 38926-77-1 | this compound. Hoffman Fine Chemicals. [Link]
  • Phenol - First Aid Guidance. University of St Andrews. [Link]
  • OECD SIDS - 4-CHLORO-2-METHYLPHENOL.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.